molecular formula C6H11NO B1208410 n-Propylacrylamide CAS No. 25999-13-7

n-Propylacrylamide

Katalognummer: B1208410
CAS-Nummer: 25999-13-7
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: WDFKEEALECCKTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propylacrylamide is an acrylate monomer used in the synthesis of poly(N-n-propylacrylamide). Similar to PNIPAM, poly(N-n-propylacrylamide) (PNnPAM) is a temperature-responsive polymer known to undergo sharp thermal phase transitions (LCST). This “smart” behaviour has led to its use in a wide variety of biomedical applications such as photonics, surface modification, and nanoparticle containers for drug uptake and release.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-propylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKEEALECCKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89339-61-7
Record name 2-Propenamide, N-propyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89339-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30276150
Record name n-propylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-13-7
Record name n-propylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-Propyl) acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to n-Propylacrylamide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Propylacrylamide, a versatile monomer, and its resulting polymer, poly(this compound). This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications in the biomedical field, particularly in drug delivery and tissue engineering.

Chemical Structure and Identification

This compound, systematically named N-propylprop-2-enamide, is an organic compound with the chemical formula C₆H₁₁NO.[1] Its structure consists of a propyl group attached to the nitrogen atom of an acrylamide functional group.

Chemical Structure of this compound:

IdentifierValue
IUPAC Name N-propylprop-2-enamide[1]
CAS Number 25999-13-7[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
InChI 1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8)
InChIKey WDFKEEALECCKTJ-UHFFFAOYSA-N
SMILES CCCNC(=O)C=C

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.

PropertyValueReference
Physical State Liquid
Color Colorless to pale yellow
Boiling Point 234.2 °C at 760 mmHg[2]
Density 0.88 g/cm³[2]
Flash Point 126.0 °C[2]
Solubility Data for the closely related N-isopropylacrylamide suggests it is arbitrarily soluble in water and various organic solvents like methanol, ethanol, and acetone, but almost insoluble in ethyl acetate and n-hexane.[3]

Synthesis and Polymerization

Synthesis of this compound Monomer

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride. For this compound, this involves the reaction of propylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propylamine

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine and triethylamine in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

Polymerization of this compound

Poly(this compound) (PNPAM) is typically synthesized via free-radical polymerization of the this compound monomer.[4] This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS)

  • Solvent (e.g., water, dimethylformamide)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

  • Oil bath or heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the desired amount of this compound monomer and the initiator (e.g., AIBN) in the chosen solvent in a Schlenk flask.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Place the flask in an oil bath preheated to the desired reaction temperature (typically 60-80 °C for AIBN).

  • Stir the reaction mixture for the desired period (several hours to overnight) to allow for polymerization to occur.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

Thermoresponsive Behavior of Poly(this compound)

A key property of poly(this compound) is its thermoresponsive nature in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state. The theta temperature for poly(N-n-propylacrylamide) in water has been determined to be 22.54 ± 0.01 °C.[5] This sharp phase transition is a critical feature for its application in "smart" materials.

LCST_Behavior cluster_below_LCST Below LCST (e.g., < 22.5 °C) cluster_above_LCST Above LCST (e.g., > 22.5 °C) Polymer_Soluble Polymer Chains are Hydrated and Soluble Hydrophilic Hydrophilic State Polymer_Soluble->Hydrophilic Dominance of hydrogen bonding Swollen Hydrogel is in a Swollen State Hydrophilic->Swollen Temperature_Increase Temperature Increase Swollen->Temperature_Increase Polymer_Insoluble Polymer Chains Dehydrate and Aggregate Hydrophobic Hydrophobic State Polymer_Insoluble->Hydrophobic Dominance of hydrophobic interactions Collapsed Hydrogel Collapses and Expels Water Hydrophobic->Collapsed Temperature_Decrease Temperature Decrease Collapsed->Temperature_Decrease Temperature_Increase->Collapsed Temperature_Decrease->Swollen

Fig. 1: Thermoresponsive phase transition of Poly(this compound).

Applications in Drug Development and Tissue Engineering

The unique thermoresponsive properties of poly(this compound) make it a highly attractive material for various biomedical applications, particularly in the fields of controlled drug delivery and tissue engineering.

Controlled Drug Delivery

PNPAM-based hydrogels can be used as intelligent carriers for the controlled release of therapeutic agents.[6] The drug can be loaded into the hydrogel matrix at a temperature below the LCST when the hydrogel is in its swollen, hydrophilic state. Upon administration and exposure to physiological temperatures (around 37 °C, which is above the LCST of PNPAM), the hydrogel collapses, leading to a sustained release of the encapsulated drug.

Drug_Delivery_Workflow cluster_formulation Drug Formulation (Below LCST) cluster_delivery Drug Delivery (Above LCST) Drug Therapeutic Drug Mixing Mixing Drug->Mixing Hydrogel PNPAM Hydrogel (Swollen) Hydrogel->Mixing Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Mixing->Drug_Loaded_Hydrogel Administration Administration to Patient (Temperature > LCST) Drug_Loaded_Hydrogel->Administration Injection Hydrogel_Collapse Hydrogel Collapses Administration->Hydrogel_Collapse Drug_Release Sustained Drug Release Hydrogel_Collapse->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Fig. 2: Workflow for PNPAM-based controlled drug delivery.
Tissue Engineering

In tissue engineering, PNPAM-based hydrogels can serve as "smart" scaffolds for cell culture and tissue regeneration.[7] These scaffolds can mimic the extracellular matrix and provide a supportive environment for cell adhesion, proliferation, and differentiation. The thermoresponsive nature of the scaffold allows for the non-enzymatic detachment of cultured cells by simply lowering the temperature below the LCST, which causes the hydrogel to swell and release the cells in sheets, preserving their extracellular matrix and cell-cell junctions.

Tissue_Engineering_Workflow cluster_cell_culture Cell Culture (Above LCST) cluster_cell_harvesting Cell Sheet Harvesting (Below LCST) Scaffold PNPAM Scaffold (Collapsed) Cell_Seeding Cell Seeding Scaffold->Cell_Seeding Cells Cells Cells->Cell_Seeding Cell_Culture Cell Culture and Proliferation Cell_Seeding->Cell_Culture Cell_Sheet Confluent Cell Sheet Cell_Culture->Cell_Sheet Temp_Decrease Temperature Decrease (Below LCST) Cell_Sheet->Temp_Decrease Harvesting Scaffold_Swelling Scaffold Swells Temp_Decrease->Scaffold_Swelling Cell_Detachment Non-invasive Cell Sheet Detachment Scaffold_Swelling->Cell_Detachment Tissue_Implantation Harvested Cell Sheet for Implantation Cell_Detachment->Tissue_Implantation

Fig. 3: Workflow for PNPAM-based tissue engineering application.

Conclusion

This compound is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the biomedical field. The ability of poly(this compound) to undergo a sharp, reversible phase transition in aqueous solutions near physiological temperatures makes it an ideal candidate for the development of advanced drug delivery systems and "smart" scaffolds for tissue engineering. Further research into the functionalization and copolymerization of this compound will undoubtedly lead to the creation of novel biomaterials with enhanced properties and a wider range of applications.

References

Thermoresponsive behavior of poly(n-propylacrylamide) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermoresponsive Behavior of Poly(n-propylacrylamide) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive polymer, poly(this compound) (PNPAm). It delves into its synthesis, the core principles of its temperature-sensitive phase transition in aqueous solutions, detailed experimental protocols for its characterization, and its potential applications, particularly in the field of drug delivery.

Introduction to Poly(this compound)

Poly(this compound) is a temperature-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below its LCST, PNPAm is soluble in water, existing as hydrated, extended polymer chains. As the temperature is raised above the LCST, the polymer undergoes a conformational change, expelling water and aggregating to form a separate, polymer-rich phase. This transition from a soluble to an insoluble state is reversible.

PNPAm is a structural isomer of the more extensively studied poly(N-isopropylacrylamide) (PNIPAm). However, PNPAm displays a lower and sharper phase transition.[1] The n-propyl side chains in PNPAm are less sterically hindered than the isopropyl groups in PNIPAm, which influences the hydration and collapse behavior of the polymer chains.

Synthesis of Poly(this compound)

PNPAm is typically synthesized via free-radical polymerization of the this compound monomer. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer and initiator concentrations, and the presence of chain transfer agents.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a general method for the synthesis of PNPAm.

Materials:

  • This compound (NPAm) monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous 1,4-dioxane (or another suitable organic solvent)

  • Methanol (for purification)

  • Diethyl ether (for precipitation)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to initiator will influence the final molecular weight.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-70 °C) and stir the reaction mixture for a predetermined time (e.g., 12-24 hours).

  • Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of methanol and re-precipitate it in diethyl ether to further purify it. Repeat this process 2-3 times.

  • Final Product: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve NPAm and AIBN in 1,4-dioxane degas Degas solution via freeze-pump-thaw cycles dissolve->degas react Heat and stir reaction mixture (e.g., 60-70°C) degas->react precipitate Precipitate polymer in cold diethyl ether react->precipitate redissolve Redissolve in methanol and re-precipitate precipitate->redissolve dry Dry polymer under vacuum redissolve->dry end end dry->end Final PNPAm Product

Workflow for the synthesis of poly(this compound).

Thermoresponsive Phase Behavior

The defining characteristic of PNPAm is its sharp phase transition in aqueous solution. This transition is driven by a delicate balance between hydrogen bonding and hydrophobic interactions.

  • Below the LCST: Water molecules form hydrogen bonds with the amide groups of the PNPAm chains, leading to hydration and dissolution of the polymer. The polymer chains adopt an extended, random coil conformation.

  • Above the LCST: As the temperature increases, the kinetic energy of the water molecules disrupts the hydrogen bonds. This leads to the release of ordered water molecules from around the hydrophobic n-propyl side chains, an entropically favorable process. The polymer-polymer hydrophobic interactions become dominant, causing the polymer chains to collapse into compact globules, which then aggregate and precipitate out of solution.

Lower Critical Solution Temperature (LCST) of PNPAm

The LCST of PNPAm is a critical parameter and is influenced by several factors. While the precise LCST can vary, a key study determined the theta temperature of PNPAm in water to be 22.54 ± 0.01 °C, which is a very close approximation of the LCST under ideal conditions.[2]

Factors Influencing the LCST

The LCST of PNPAm can be tuned by altering various parameters:

  • Molecular Weight: For many thermoresponsive polymers, the LCST can be dependent on the molecular weight, especially for lower molecular weight chains.

  • Polymer Concentration: The concentration of the polymer solution can also affect the observed cloud point.

  • Additives: The presence of salts, surfactants, and other co-solutes can significantly alter the LCST.

    • Salts: The effect of salts on the LCST of polyacrylamides often follows the Hofmeister series. "Salting-out" ions, which disrupt the water structure around the polymer, tend to decrease the LCST. Conversely, "salting-in" ions can increase the LCST.

    • Surfactants: Surfactants can interact with the polymer chains. For instance, anionic surfactants like sodium dodecyl sulfate (SDS) can bind to the polymer, introducing charges and electrostatic repulsion, which generally leads to an increase in the LCST.

G cluster_factors Influencing Factors cluster_additives LCST LCST of PNPAm MW Molecular Weight LCST->MW Conc Concentration LCST->Conc Additives Additives LCST->Additives Salts Salts (e.g., NaCl) Additives->Salts Surfactants Surfactants (e.g., SDS) Additives->Surfactants

Factors influencing the LCST of poly(this compound).

Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PNPAm.

Determination of LCST by Turbidimetry (UV-Vis Spectroscopy)

Turbidimetry is a straightforward method to determine the cloud point, which is often taken as the LCST.

Experimental Protocol: Turbidimetry

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of PNPAm (e.g., 0.1-1.0 wt%).

  • Measurement: Place the solution in the cuvette and equilibrate at a temperature below the expected LCST (e.g., 15 °C).

  • Heating Ramp: Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min).

  • Data Acquisition: Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm).

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius (Rh) of the polymer chains as a function of temperature.

Experimental Protocol: DLS

Apparatus:

  • Dynamic Light Scattering instrument with a temperature-controlled sample chamber.

Procedure:

  • Sample Preparation: Prepare a dilute, filtered (e.g., using a 0.22 µm filter) aqueous solution of PNPAm.

  • Measurement: Equilibrate the sample at a starting temperature below the LCST.

  • Temperature Scan: Incrementally increase the temperature, allowing for equilibration at each step, and perform DLS measurements to determine the hydrodynamic radius.

  • Data Analysis: Plot the hydrodynamic radius as a function of temperature. A sharp increase in Rh is typically observed at the LCST, corresponding to the aggregation of the collapsed polymer globules.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Experimental Protocol: DSC

Apparatus:

  • Differential Scanning Calorimeter.

  • Hermetically sealed DSC pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the PNPAm solution into a DSC pan and seal it. Prepare a reference pan with the same amount of pure solvent (water).

  • Thermal Program: Place the sample and reference pans in the DSC cell. Equilibrate at a temperature below the LCST.

  • Heating Scan: Heat the sample at a constant rate (e.g., 1-5 °C/min) through the transition temperature range.

  • Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The peak temperature is often taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

G cluster_prep Sample Preparation cluster_analysis Characterization prep Prepare aqueous PNPAm solution turbidimetry Turbidimetry (UV-Vis) - Measure transmittance vs. temp. - Determine Cloud Point (LCST) prep->turbidimetry dls Dynamic Light Scattering (DLS) - Measure hydrodynamic radius vs. temp. - Observe aggregation prep->dls dsc Differential Scanning Calorimetry (DSC) - Measure heat flow vs. temp. - Determine transition enthalpy prep->dsc

Experimental workflow for characterizing PNPAm's thermoresponsive behavior.

Quantitative Data on PNPAm Properties

The following tables summarize key quantitative data for poly(this compound).

Table 1: Molecular Parameters of PNPAm in Water at 10 °C[2]
SampleMw (x 10^4 g/mol )Radius of Gyration, Rg (nm)Hydrodynamic Radius, Rh (nm)
A13.328.920.8
B25.040.529.5
C42.154.440.0
D61.368.350.4
E80.880.059.5
F11498.774.0
G15912090.0

Data obtained from light scattering and viscosity measurements.

Table 2: Theta Temperature of PNPAm in Aqueous Solution[2]
ParameterValue
Theta Temperature (θ)22.54 ± 0.01 °C

The theta temperature is the temperature at which the polymer behaves as an ideal chain and is a close approximation of the LCST.

Applications in Drug Development

The sharp and reversible phase transition of PNPAm makes it a promising material for various biomedical applications, particularly in drug delivery.

  • Injectable Hydrogels: PNPAm can be incorporated into injectable hydrogel formulations that are liquid at room temperature and form a gel at body temperature. This allows for minimally invasive administration and the formation of a localized drug depot for sustained release.

  • Controlled Drug Release: The collapse of the PNPAm network above its LCST can be used to trigger the release of encapsulated drugs. As the polymer chains contract, the mesh size of the hydrogel decreases, forcing out the drug.

  • Smart Coatings: Surfaces can be coated with PNPAm to create "smart" materials that can modulate cell adhesion or control the release of therapeutic agents in response to temperature changes.

Conclusion

Poly(this compound) is a fascinating thermoresponsive polymer with a distinct and sharp phase transition in aqueous solutions. Its lower LCST compared to its well-known isomer, PNIPAm, offers a different temperature window for applications. A thorough understanding of its synthesis and the factors influencing its thermoresponsive behavior, as detailed in this guide, is crucial for harnessing its full potential in the development of advanced materials for drug delivery and other biomedical applications.

References

The Hydrophilic-Hydrophobic Balance in N-Propylacrylamide Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of n-propylacrylamide (NPAm) polymers, with a focus on the critical role of the hydrophilic-hydrophobic balance in their thermoresponsive behavior. Poly(this compound) (PNPAm) and its copolymers are smart materials that exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable for a range of biomedical applications, particularly in the field of controlled drug delivery.

Introduction to this compound Polymers

Poly(this compound) is a temperature-responsive polymer that undergoes a reversible phase transition in aqueous solutions. Below its LCST, the polymer is soluble and exists in a hydrated, extended coil conformation due to hydrogen bonding between the amide groups and water molecules. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse into a more compact, globular state, driven by the increased dominance of hydrophobic interactions between the n-propyl side groups. This transition from a hydrophilic to a more hydrophobic state is sharp and can be precisely tuned, making PNPAm an excellent candidate for stimuli-responsive drug delivery systems.[1]

The LCST of PNPAm is influenced by factors such as polymer concentration and chain length.[1] A key strategy for tuning the LCST to a desired temperature, such as physiological temperature for biomedical applications, is through copolymerization. Incorporating hydrophilic comonomers will generally increase the LCST, while hydrophobic comonomers will decrease it.[2]

Synthesis of this compound Polymers

The most common method for synthesizing PNPAm and its copolymers is free-radical polymerization. This technique allows for the creation of linear polymers, crosslinked hydrogels, and nanoparticles. The choice of reaction conditions and comonomers is crucial for controlling the final properties of the polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a general method for the synthesis of PNPAm hydrogels. The ratios of monomer, crosslinker, and initiator can be adjusted to achieve desired polymer characteristics.

Materials:

  • This compound (NPAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water (solvent)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amounts of NPAm monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation: While maintaining the inert atmosphere, add the APS initiator to the solution and stir until dissolved.

  • Catalysis: Add TEMED to the reaction mixture to accelerate the rate of polymerization. The polymerization will begin to occur, often indicated by an increase in viscosity or the formation of a gel.

  • Curing: Allow the reaction to proceed for a set amount of time (typically several hours to overnight) at a controlled temperature to ensure complete polymerization.

  • Purification: The resulting polymer hydrogel is then purified to remove unreacted monomers, initiator, and other small molecules. This is typically done by swelling the hydrogel in a large excess of deionized water, with frequent water changes over several days.

  • Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying).

Characterization of this compound Polymers

A thorough characterization of PNPAm polymers is essential to understand their properties and performance in drug delivery applications. Key parameters include the Lower Critical Solution Temperature (LCST), particle size and morphology, drug loading capacity, and in vitro drug release kinetics.

Determination of the Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter that defines the temperature at which the polymer undergoes its phase transition. It can be determined by several methods, most commonly by turbidimetry (cloud point measurement) and differential scanning calorimetry (DSC).

Principle: As the polymer solution is heated above its LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This change in turbidity can be measured as an increase in absorbance or a decrease in transmittance using a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the PNPAm polymer (e.g., 1 mg/mL).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a value in the visible range (e.g., 500 nm).

  • Measurement: Place the polymer solution in the cuvette and slowly heat the sample at a controlled rate (e.g., 1 °C/min).

  • Data Acquisition: Record the absorbance or transmittance of the solution as a function of temperature.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Drug Loading and In Vitro Release Studies

For drug delivery applications, it is crucial to determine the efficiency with which a drug can be loaded into the PNPAm matrix and the kinetics of its subsequent release.

Principle: Drugs can be loaded into hydrogels by partitioning from a drug solution into the swollen polymer network.

Procedure:

  • Swelling: A known weight of dry PNPAm hydrogel is immersed in a solution of the drug at a specific concentration. The swelling is typically carried out at a temperature below the LCST to ensure maximum hydration of the hydrogel.

  • Equilibration: The hydrogel is allowed to equilibrate with the drug solution for a sufficient period (e.g., 24-48 hours) to ensure uniform drug distribution within the polymer matrix.

  • Quantification: The amount of drug loaded into the hydrogel is determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation of Drug Loading Efficiency and Capacity:

    • Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100

    • Drug Loading Capacity (%) = [(Weight of loaded drug) / (Weight of hydrogel)] x 100[3]

Principle: The release of a drug from a thermoresponsive hydrogel can be triggered by a change in temperature. The rate of release is monitored over time.

Procedure:

  • Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a temperature above the LCST.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical method.

  • Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]

Data Presentation

The following tables summarize key quantitative data related to the properties of this compound polymers and their copolymers.

Table 1: Lower Critical Solution Temperature (LCST) of PNPAm and its Copolymers

Polymer SystemComonomerComonomer Content (mol%)LCST (°C)Measurement MethodReference
Poly(N-n-propylacrylamide) (PNnPAm)-0~22-26Various[1]
Poly(N-isopropylacrylamide) (PNIPAM)-0~32DSC, Turbidimetry[5][6]
P(NIPAM-co-NIPMA)N-isopropylmethacrylamide (NIPMA)100~42DSC, Turbidimetry[5]
P(NIPAM-co-AAc)Acrylic Acid (AAc)330.8 (at pH 3.0)UV-Vis[6]
P(NIPAM-co-AAc)Acrylic Acid (AAc)332.8 (at pH 4.5)UV-Vis[6]

Table 2: Drug Loading and Release from N-substituted Acrylamide Polymer Systems

Polymer SystemDrugDrug Loading Efficiency (%)Drug Loading Capacity (%)Release ConditionsKey FindingsReference
p(NIPAm-co-pGMA-Mela)Ibuprofen (hydrophobic)~35Not specifiedpH 4.0 / 45 °C~100% release[7]
p(NIPAm-co-pGMA-Mela)5-Fluorouracil (hydrophilic)~47Not specifiedpH 4.0 / 45 °C~100% release[7]
PNIPAm/Alginate HydrogelKetoprofenNot specifiedNot specifiedEthanolRelease follows Case II transport[4]
PNIPAm/Alginate HydrogelVanillinNot specifiedNot specifiedWaterAnomalous transport mechanism[4]
p[NIPAm-co-PEGMA]/p[NIPAm-co-AAc]L-DOPAHighNot specifiedNot specifiedHigh loading and encapsulation efficiencies[8]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in the study and application of this compound polymers.

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomer Solution Monomer Solution Degassing Degassing Monomer Solution->Degassing Inert Gas Initiation Initiation Degassing->Initiation Add Initiator Polymerization Polymerization Initiation->Polymerization Add Catalyst Purification Purification Polymerization->Purification Remove Impurities Drying Drying Purification->Drying PNPAm Polymer PNPAm Polymer Drying->PNPAm Polymer

Figure 1. Workflow for the synthesis of PNPAm polymers.

Characterization_Workflow cluster_characterization Polymer Characterization PNPAm Polymer PNPAm Polymer LCST Determination LCST Determination PNPAm Polymer->LCST Determination Particle Size Analysis Particle Size Analysis PNPAm Polymer->Particle Size Analysis Morphology Morphology PNPAm Polymer->Morphology UV-Vis UV-Vis LCST Determination->UV-Vis Turbidimetry DSC DSC LCST Determination->DSC Calorimetry DLS DLS Particle Size Analysis->DLS SEM/TEM SEM/TEM Morphology->SEM/TEM

Figure 2. Workflow for the characterization of PNPAm polymers.

Drug_Delivery_Workflow cluster_dd Drug Delivery Application Drug Loading Drug Loading Drug-Loaded Polymer Drug-Loaded Polymer Drug Loading->Drug-Loaded Polymer In Vitro Release In Vitro Release Drug-Loaded Polymer->In Vitro Release Temperature > LCST Release Kinetics Release Kinetics In Vitro Release->Release Kinetics Data Analysis PNPAm Polymer PNPAm Polymer PNPAm Polymer->Drug Loading

Figure 3. Workflow for drug delivery studies using PNPAm polymers.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PNPAm Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Recruitment of Clathrin Membrane Endosome Early Endosome CoatedPit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Acidic pH

Figure 4. Clathrin-mediated endocytosis of PNPAm nanoparticles.

Conclusion

This compound polymers and their copolymers represent a versatile class of thermoresponsive materials with significant potential in drug delivery and other biomedical fields. The ability to precisely tune their hydrophilic-hydrophobic balance and, consequently, their Lower Critical Solution Temperature, allows for the design of "smart" systems that can respond to physiological cues. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to explore and harness the unique properties of these polymers for innovative therapeutic applications. Further research into the specific interactions of PNPAm-based systems with biological environments will continue to advance their translation into clinical use.

References

An In-depth Technical Guide to the Molecular Weight Determination of Poly(n-propylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principal techniques used for determining the molecular weight of poly(n-propylacrylamide) (PNnPAM) and the closely related, extensively studied poly(N-isopropylacrylamide) (PNIPAM). Accurate molecular weight and molecular weight distribution are critical parameters that dictate the physicochemical properties and performance of these polymers in various applications, including drug delivery and biomaterials.

Introduction to Poly(this compound) and its Characterization

Poly(this compound) (PNnPAM) is a temperature-responsive polymer that exhibits a lower critical solution temperature (LCST), the temperature above which it undergoes a phase transition from a soluble coil to an insoluble globule in aqueous solutions. This property is highly dependent on its molecular weight (MW) and polydispersity index (PDI). Therefore, precise and reliable determination of these characteristics is fundamental for research and development. The methodologies discussed are also broadly applicable to similar polyacrylamides like PNIPAM, for which a greater body of literature exists. The primary techniques include Size Exclusion Chromatography (SEC), Light Scattering (LS), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Core Techniques and Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC separates molecules based on their hydrodynamic volume in solution. It is a widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Theoretical Principle A polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution path. The elution time is therefore inversely proportional to the hydrodynamic volume of the polymer chains.

Experimental Protocol: Methanol as Mobile Phase for Polyacrylamides

Methanol has been demonstrated as a suitable mobile phase for analyzing PNIPAM, a polymer class often challenging to analyze by conventional SEC.[1][2]

  • System Preparation: An SEC system equipped with a pump, autosampler, and detectors (e.g., refractive index (RI), viscometer) is used. Agilent PolarGel or Tosoh TSKgel columns are often suitable.[3]

  • Mobile Phase: HPLC-grade methanol is used as the eluent. For some polyacrylamides, tetrahydrofuran (THF) containing 1% tetrabutylammonium bromide (TBAB) can also be used to prevent adsorption.[1]

  • Sample Preparation:

    • Dissolve the dried PNnPAM sample in the mobile phase (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]

    • Filter the solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.

    • Crucial Note for THF Eluent: When using THF, ensuring trace amounts of water are present before dissolving the polymer can prevent irreversible chain aggregation.[4][5]

  • Calibration: The system is calibrated using narrow PDI polymer standards (e.g., polystyrene, or ideally, well-characterized PNnPAM or PNIPAM standards).

  • Analysis:

    • Inject the sample into the SEC system.

    • The flow rate is typically set to 1 mL/min.[1]

    • Data from the detectors are collected and processed using appropriate software to calculate Mn, Mw, and PDI relative to the calibration standards. For absolute molecular weight, a multi-detector setup including a light scattering detector is required.

Workflow for Size Exclusion Chromatography (SEC)

SEC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve PNnPAM in Mobile Phase (e.g., Methanol) p2 Filter Solution (0.45 µm filter) p1->p2 a1 Inject Sample into SEC System p2->a1 a2 Separation by Hydrodynamic Volume a1->a2 a3 Detection (RI, Visc, LS) a2->a3 d1 Generate Chromatogram a3->d1 d2 Apply Calibration Curve d1->d2 d3 Calculate Mn, Mw, PDI d2->d3

Caption: Workflow for molecular weight determination by SEC.

Light Scattering (LS)

Light scattering, particularly static light scattering (SLS), is an absolute method for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration.

Theoretical Principle When a beam of light passes through a polymer solution, the polymer chains scatter the light. The intensity of the scattered light is proportional to the polymer's concentration and its molecular weight.[6] By measuring the scattered light intensity at various angles and concentrations, Mw, the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined using a Zimm plot.

Experimental Protocol: Static Light Scattering

  • Sample Preparation:

    • Prepare a stock solution of PNnPAM in a suitable solvent (e.g., water at a temperature well below the LCST, or 2-propanol/water mixtures).[7]

    • Solutions must be meticulously clarified to remove dust, which scatters light intensely. This is typically achieved by filtering through 0.1 or 0.2 µm filters directly into clean scattering cells.

    • Prepare a series of dilutions from the clarified stock solution.

  • Instrumentation: Use a light scattering photometer (goniometer) with a laser light source (e.g., 488.0 nm).[7]

  • Measurement:

    • Measure the scattered light intensity for the pure solvent and for each polymer concentration at multiple angles (e.g., 30° to 150°).

    • Measure the refractive index increment (dn/dc) of the polymer solution, as this value is crucial for MW calculation.

  • Data Analysis:

    • The relationship between scattered light intensity, molecular weight, concentration, and angle is described by the Zimm equation.

    • Data are plotted as Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant, c is concentration, R(θ) is the excess Rayleigh ratio, and k' is an arbitrary constant.

    • A grid plot (Zimm plot) is constructed, and a double extrapolation to zero concentration and zero angle is performed.

    • The common intercept on the y-axis gives 1/Mw.

Workflow for Static Light Scattering (SLS)

LS_Workflow cluster_prep Sample Preparation cluster_analysis Scattering Measurement cluster_data Data Processing p1 Prepare Stock Solution p2 Create Serial Dilutions p1->p2 p3 Filter all solutions (Dust-free) p2->p3 a1 Measure Intensity vs. Angle for each concentration p3->a1 d1 Construct Zimm Plot a1->d1 a2 Measure Refractive Index Increment (dn/dc) d2 Double Extrapolation (c=0, θ=0) d1->d2 d3 Determine Mw, Rg, A₂ d2->d3 Viscometry_Workflow cluster_prep Sample Preparation cluster_analysis Flow Time Measurement cluster_data Data Processing p1 Prepare Stock Solution p2 Create Serial Dilutions p1->p2 a2 Measure Flow Time of each Dilution (t) p2->a2 a1 Measure Flow Time of Pure Solvent (t₀) d1 Calculate η_red and η_inh a1->d1 a2->d1 d2 Plot vs. Concentration (Huggins & Kraemer) d1->d2 d3 Extrapolate to c=0 to find [η] d2->d3 d4 Calculate Mv via Mark-Houwink Eq. d3->d4 MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing p1 Mix Polymer, Matrix, & Cationizing Agent in a suitable solvent p2 Spot Mixture onto MALDI Target Plate p1->p2 p3 Allow Solvent to Evaporate p2->p3 a1 Laser Desorption & Ionization p3->a1 a2 Ion Acceleration & Time-of-Flight a1->a2 a3 Detection a2->a3 d1 Generate Mass Spectrum a3->d1 d2 Identify Oligomer Peaks d1->d2 d3 Calculate Mn, Mw, PDI, & End Groups d2->d3

References

Navigating the Nuances of N-propylacrylamide: A Technical Guide to Monomer Purity and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of N-propylacrylamide (NPAm) monomer, focusing on its purity, recommended storage conditions, and the analytical methodologies crucial for its characterization. Furthermore, it delves into the cytotoxic effects of acrylamide monomers, offering insights into the cellular mechanisms of toxicity.

This compound is a key monomer in the synthesis of smart polymers, particularly poly(this compound) (PNPAm). These polymers exhibit thermoresponsive behavior, making them highly valuable in a range of biomedical applications, including drug delivery, tissue engineering, and bioseparation. The purity and stability of the NPAm monomer are critical factors that directly influence the physicochemical properties and biocompatibility of the final polymer product.

Purity Specifications and Impurity Profile

Commercial this compound is typically available in high purity, often exceeding 98%. However, the presence of impurities can significantly impact polymerization kinetics and the performance of the resulting polymer. It is essential to be aware of potential impurities that may arise from the synthesis process or degradation over time.

The most common synthesis route for this compound involves the reaction of acryloyl chloride with n-propylamine. Potential impurities originating from this process can include unreacted starting materials, byproducts, and residual solvents.

Table 1: this compound Purity and Potential Impurities

ParameterSpecificationPotential Source
Purity≥ 98.0% (by GC)-
Potential Impurities
Acrylic AcidVariesHydrolysis of acryloyl chloride or NPAm
n-PropylamineVariesUnreacted starting material
Acryloyl chlorideVariesUnreacted starting material
Poly(this compound)Should be absentSpontaneous polymerization
Residual SolventsVaries (e.g., acetone, acetonitrile)Synthesis and purification process

It is crucial to note that residual acrylamide monomers in polyacrylamide-based materials are a significant concern in biomedical applications due to their known neurotoxicity.[1]

Recommended Storage and Handling

Proper storage of this compound monomer is vital to maintain its purity and prevent premature polymerization. NPAm is sensitive to heat, light, and oxygen.

Table 2: Recommended Storage Conditions for this compound Monomer

ConditionRecommendationRationale
Temperature Refrigerated (0-10°C)[2] or frozen (-20°C)To inhibit spontaneous polymerization and degradation.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and moisture-induced hydrolysis.
Light Store in a dark, light-resistant container.To prevent light-induced polymerization.
Inhibitor Often supplied with a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ) (e.g., ≤200 ppm).To prevent spontaneous polymerization during storage.

For long-term storage, colder temperatures are generally preferred. Solutions of acrylamide in water are reported to be stable at 2-8°C for at least a year when protected from light.[3]

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound.

Protocol Outline:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: High-purity nitrogen, helium, or hydrogen at a constant flow rate.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven: Programmed temperature gradient (e.g., initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes).

  • Sample Preparation: Dissolve a known amount of NPAm in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Analysis: Identify and quantify the NPAm peak and any impurity peaks by comparing their retention times and peak areas to those of a certified reference standard. Purity is calculated as the area of the NPAm peak divided by the total area of all peaks, expressed as a percentage.[4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for identifying non-volatile impurities.

Protocol Outline:

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.

  • Detector: UV detector set at a wavelength where NPAm has strong absorbance (e.g., around 210 nm).

  • Sample Preparation: Dissolve the NPAm sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and compare the retention time and peak area with a known standard to determine purity. This method can also be used to quantify impurities like acrylic acid.[5][6]

Monomer Purification by Recrystallization

For applications requiring ultra-high purity, recrystallization can be employed to remove impurities.

Protocol Outline:

  • Solvent Selection: Choose a solvent in which NPAm is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of toluene and n-hexane (1:1 v/v) has been reported for the recrystallization of the similar N-isopropylacrylamide.[7]

  • Dissolution: Dissolve the impure NPAm in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Stability Testing

A stability study is essential to determine the shelf-life of the monomer under defined storage conditions. An accelerated stability study can provide an early indication of the monomer's stability.

Protocol Outline (based on ICH guidelines): [8]

  • Batch Selection: Use at least three batches of the NPAm monomer.

  • Storage Conditions:

    • Long-term: Recommended storage condition (e.g., 5°C ± 3°C).

    • Accelerated: Elevated temperature (e.g., 40°C ± 2°C) with controlled humidity (e.g., 75% RH ± 5% RH).

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance (color, physical state).

    • Purity (using a validated GC or HPLC method).

    • Impurity profile (identification and quantification of any new degradation products).

    • Water content (Karl Fischer titration).

  • Evaluation: Analyze the data for any significant changes in the tested parameters over time to establish a re-test period or shelf-life.

Cytotoxicity of Acrylamide Monomers: Signaling Pathways

While poly(this compound) is generally considered biocompatible for many applications, the residual monomer is a known toxin. Acrylamide and its derivatives can induce cytotoxicity through various mechanisms, primarily involving oxidative stress and apoptosis.

Acrylamide-Induced Oxidative Stress

Acrylamide monomers can deplete cellular antioxidants, such as glutathione (GSH), leading to an increase in reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway cluster_cell Inside the Cell NPAm This compound Monomer GSH Glutathione (GSH) NPAm->GSH Depletion Cell Cellular Environment ROS Reactive Oxygen Species (ROS)↑ GSH->ROS Reduced Scavenging OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Induces

Acrylamide-Induced Oxidative Stress Pathway
Acrylamide-Induced Apoptosis

Oxidative stress is a key trigger for apoptosis, or programmed cell death. Acrylamide-induced apoptosis often proceeds through the intrinsic (mitochondrial) pathway. Increased ROS levels can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, ultimately leading to cell death.[9][10]

Apoptosis_Pathway NPAm This compound Monomer ROS ↑ Reactive Oxygen Species (ROS) NPAm->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Acrylamide-Induced Intrinsic Apoptosis Pathway

Conclusion

The successful application of this compound in advanced biomedical fields is intrinsically linked to the purity and stability of the monomer. A thorough understanding of its chemical properties, appropriate storage and handling procedures, and robust analytical methods for quality control are indispensable for researchers and developers. Furthermore, an awareness of the cytotoxic potential of the residual monomer and the underlying cellular mechanisms is crucial for ensuring the safety and efficacy of the final polymeric materials. This guide provides a foundational framework for working with this compound, emphasizing the critical interplay between material science and biological considerations in the development of innovative healthcare solutions.

References

An In-depth Technical Guide to the Solubility of n-Propylacrylamide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility of n-Propylacrylamide: An Overview

Based on the general principles of solubility and data for analogous compounds like acrylamide and N-isopropylacrylamide, this compound is expected to be soluble in water and a variety of polar organic solvents.[1][2] The presence of the amide group allows for hydrogen bonding with protic solvents like water and alcohols, while the propyl group introduces a degree of hydrophobicity.

Illustrative Solubility Data

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in several common solvents. It is important to note that these values are illustrative and should be determined experimentally for specific applications.

SolventChemical ClassTemperature (°C)Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
WaterProtic, Polar25Soluble> 50
MethanolProtic, Polar25Very Soluble> 50
EthanolProtic, Polar25Very Soluble> 50
AcetoneAprotic, Polar25Soluble> 30
Tetrahydrofuran (THF)Aprotic, Polar25Soluble> 20
N,N-Dimethylformamide (DMF)Aprotic, Polar25Very Soluble> 50
TolueneAprotic, Nonpolar25Sparingly Soluble< 1
n-HexaneAprotic, Nonpolar25Insoluble< 0.1

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its solubility.

Synthesis and Purification of this compound

Materials:

  • n-Propylamine

  • Acryloyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • n-Hexane

  • Benzene

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve n-propylamine and triethylamine in anhydrous diethyl ether.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acryloyl chloride dropwise from the dropping funnel with vigorous stirring while maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of n-hexane and benzene.[3] Dissolve the crude product in a minimal amount of hot benzene and add n-hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum.

Determination of Solubility (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of this compound in a given solvent.[4][5][6]

Materials and Equipment:

  • This compound (purified)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Syringe filters (0.45 µm pore size)

  • Pipettes

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours with continuous stirring or periodic vigorous shaking to ensure saturation.

  • Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

  • Weighing: Transfer the withdrawn aliquot to a pre-weighed, dry vial. Record the exact mass of the solution.

  • Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C) until a constant weight is achieved.

  • Final Weighing: Allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

Data Analysis: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (mass of dissolved this compound / volume of aliquot) * 100

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with stirring (24h) B->C D Allow excess solid to settle C->D E Withdraw known volume of supernatant D->E F Weigh the aliquot E->F G Evaporate solvent to dryness F->G H Weigh the dried solute G->H I Calculate solubility H->I

Caption: Workflow for the gravimetric determination of this compound solubility.

Factors Influencing Solubility

G Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Amide Amide Group (Hydrogen Bonding) Amide->Solubility Increases in polar, protic solvents Propyl n-Propyl Group (Hydrophobicity) Propyl->Solubility Decreases in polar solvents, Increases in nonpolar solvents Polarity Polarity Polarity->Solubility Like dissolves like H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Enhances solubility Temperature Temperature Temperature->Solubility Affects dissolution rate and equilibrium Pressure Pressure (for gaseous solvents) Pressure->Solubility

Caption: Key factors determining the solubility of this compound.

References

Thermal Stability of Poly(n-propylacrylamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal stability of poly(n-propylacrylamide) (PNnPAM). Designed for researchers, scientists, and professionals in drug development, this document details the thermal properties, degradation behavior, and analytical methodologies pertinent to PNnPAM and related poly(N-alkylacrylamides). Given the limited availability of data specific to PNnPAM, this guide incorporates comparative data from the extensively studied and structurally similar poly(N-isopropylacrylamide) (PNIPAM) to provide a broader context.

Introduction to Poly(this compound)

Poly(this compound) is a temperature-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST), a characteristic property where the polymer reversibly phase separates from an aqueous solution upon heating. This behavior is of significant interest for various biomedical applications, including drug delivery, tissue engineering, and smart materials. The thermal stability of PNnPAM is a critical parameter that dictates its processing conditions, storage, and performance in these applications.

Thermal Properties of Poly(this compound)

The thermal behavior of PNnPAM is primarily characterized by its glass transition temperature (Tg) and its decomposition temperature. While specific data for PNnPAM is sparse, the properties of PNIPAM provide a valuable benchmark for understanding its thermal characteristics.

Quantitative Thermal Analysis Data

The following tables summarize key thermal properties for PNnPAM and PNIPAM based on available literature.

Table 1: Lower Critical Solution Temperature (LCST) of Poly(n-alkylacrylamides)

PolymerLCST (°C)
Poly(this compound) (PNnPAM)~24
Poly(N-isopropylacrylamide) (PNIPAM)~32[1]

Table 2: Thermal Decomposition Characteristics of Poly(N-isopropylacrylamide) via Thermogravimetric Analysis (TGA)

SampleOnset Decomposition Temperature (°C)Temperature of Maximum Weight Loss (°C)Residue at 700°C (%)
PNIPAM (Sample PN-1)395.5415.71.8
PNIPAM (Sample PN-05)397.3419.22.1
PNIPAM (Sample PN-01)401.4423.82.5
PNIPAM (Sample PN-005)403.2425.12.8

Data adapted from a study on PNIPAM synthesized with varying initiator concentrations. The main degradation process occurs in the temperature range of 395–425 °C.[2][3]

Experimental Protocols

This section outlines the methodologies for the synthesis and thermal analysis of poly(this compound).

Synthesis of Poly(this compound)

A common method for synthesizing PNnPAM is through free-radical polymerization of the this compound monomer.

Materials:

  • This compound (monomer)

  • Potassium persulfate (KPS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the desired amount of this compound monomer in deionized water in a reaction flask.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Under a nitrogen atmosphere, add the initiator (KPS) and accelerator (TEMED) to the monomer solution.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours to overnight).

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymer.

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the dried polymer into a TGA sample pan (e.g., aluminum or platinum).

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The temperature is ramped over a range that encompasses the expected decomposition of the polymer (e.g., from room temperature to 700 °C).[2][3]

  • The instrument records the weight of the sample as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).[1]

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small sample (typically 5-10 mg) of the dried polymer and seal it in a DSC pan (e.g., aluminum).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[1]

  • The instrument records the difference in heat flow between the sample and the reference.

  • A typical DSC thermogram for an amorphous polymer will show a step change in the heat flow at the glass transition temperature.[1]

Visualizations

The following diagrams illustrate key processes related to the characterization and degradation of poly(this compound).

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Thermal Analysis Monomer This compound Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (KPS) Initiator->Polymerization Solvent Water Solvent->Polymerization CrudePolymer Crude PNnPAM Polymerization->CrudePolymer Dialysis Dialysis CrudePolymer->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PurePolymer Purified PNnPAM Lyophilization->PurePolymer TGA TGA PurePolymer->TGA DSC DSC PurePolymer->DSC tga_workflow start Start sample_prep Weigh Polymer Sample (5-10 mg) start->sample_prep place_in_tga Place Sample in TGA Furnace sample_prep->place_in_tga set_params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-700 °C) place_in_tga->set_params run_tga Run TGA Experiment set_params->run_tga acquire_data Record Weight vs. Temperature Data run_tga->acquire_data analyze Analyze TGA Curve for: - Onset of Decomposition - Temperature of Max. Weight Loss acquire_data->analyze end End analyze->end dsc_workflow start Start sample_prep Weigh Polymer Sample (5-10 mg) and Seal in DSC Pan start->sample_prep place_in_dsc Place Sample and Reference Pans in DSC Cell sample_prep->place_in_dsc set_params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (e.g., 10 K/min) place_in_dsc->set_params run_dsc Run DSC Experiment set_params->run_dsc acquire_data Record Heat Flow vs. Temperature run_dsc->acquire_data analyze Analyze Thermogram for Glass Transition (Tg) acquire_data->analyze end End analyze->end degradation_pathway cluster_stage1 < 200°C cluster_stage2 ~200-300°C cluster_stage3 > 300°C PNnPAM Poly(this compound) Stable Thermally Stable (Minor loss of absorbed water) PNnPAM->Stable Imidization Intra- and Intermolecular Imidization Stable->Imidization Byproducts1 Release of H2O and NH3 Imidization->Byproducts1 BackboneScission Polymer Backbone Scission Imidization->BackboneScission VolatileProducts Formation of Volatile Products (Oligomers, Monomer, Nitriles) BackboneScission->VolatileProducts Char Char Formation BackboneScission->Char

References

An In-Depth Technical Guide to N-propylacrylamide Polymer Architecture and Topology for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, architecture, and topology of N-propylacrylamide (NPAm) polymers, with a focus on their application in drug delivery systems. NPAm polymers are a class of thermoresponsive "smart" polymers that exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable for the controlled release of therapeutic agents. This document details the key synthetic methodologies, characterization techniques, and provides quantitative data on the properties of various NPAm polymer architectures.

Core Concepts: The Thermoresponsive Behavior of Poly(this compound)

Poly(this compound) (PNPAm) is a structural isomer of the more extensively studied poly(N-isopropylacrylamide) (PNIPAM).[1][2] Both polymers exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into a compact globule state.[1][2] This reversible transition is driven by a shift in the balance of hydrogen bonding interactions between the polymer and water molecules and intramolecular hydrophobic interactions. The LCST of linear PNPAm is approximately 22-28°C, which is lower than that of PNIPAM (around 32°C).[3][4] This property can be finely tuned by copolymerization with other monomers, allowing for the design of polymers that respond to physiologically relevant temperatures.

Synthesis of this compound Polymers

The architecture of PNPAm can be precisely controlled through various modern polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[5][6]

Linear Poly(this compound)

Linear PNPAm chains are the simplest architecture and can be synthesized with good control over molecular weight and PDI using RAFT or ATRP.

Experimental Protocol: RAFT Polymerization of Linear Poly(this compound)

This protocol is adapted from methodologies for related acrylamide polymers.[7]

  • Materials:

    • This compound (NPAm) monomer (purified by recrystallization)

    • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

    • Initiator (e.g., Azobisisobutyronitrile, AIBN)

    • Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide, DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, dissolve the NPAm monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

    • Deoxygenate the solution by purging with an inert gas for at least 30 minutes.

    • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).

    • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.

    • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Branched and Star-Shaped Poly(this compound)

Branched and star-shaped architectures offer unique properties, such as lower solution viscosity and a higher density of chain ends for functionalization, compared to their linear counterparts. These architectures can be synthesized using "grafting-from", "grafting-to", or "arm-first" approaches.

Experimental Protocol: Synthesis of Star-Shaped Poly(this compound) via "Arm-First" RAFT Polymerization

This protocol is a conceptual adaptation for NPAm based on established methods for other monomers.[8][9]

  • Synthesis of Linear PNPAm "Arms": Synthesize linear PNPAm chains with a terminal RAFT agent functionality as described in the protocol for linear polymers.

  • Cross-linking:

    • In a Schlenk flask, dissolve the purified linear PNPAm "arms" and a divinyl cross-linker (e.g., N,N'-methylenebis(acrylamide)) in a suitable solvent.

    • Add an initiator (e.g., AIBN).

    • Deoxygenate the solution and heat to the reaction temperature to initiate cross-linking of the arms into a star-shaped polymer with a cross-linked core.

    • Purify the star polymer by dialysis to remove unreacted linear arms and other small molecules.

Graft Copolymers and Polymer Brushes

Graft copolymers and polymer brushes involve the attachment of PNPAm chains to a polymer backbone or a substrate surface. The "grafting-from" approach, where polymerization is initiated from sites on the backbone or surface, is a common method.[10][11][12]

Experimental Protocol: "Grafting-From" Synthesis of a PNPAm Brush from a Surface

This protocol outlines the general steps for surface-initiated ATRP.[9]

  • Surface Functionalization:

    • Clean and activate a substrate (e.g., silicon wafer, glass slide).

    • Immobilize an ATRP initiator (e.g., a silane-functionalized alkyl halide) onto the surface.

  • Polymerization:

    • Immerse the initiator-functionalized substrate in a deoxygenated solution of NPAm monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., PMDETA).

    • Conduct the polymerization at the desired temperature for a specified time.

    • Remove the substrate and wash it thoroughly to remove any non-grafted polymer.

Quantitative Data on PNPAm Architectures

The architecture of PNPAm significantly influences its physical and chemical properties. The following tables summarize typical data for different PNPAm architectures. Note that data for complex PNPAm architectures is less common in the literature, and values for PNIPAM are often used as a reference.

ArchitectureSynthesis MethodTypical Mn ( g/mol )Typical PDI (Mw/Mn)Typical LCST (°C)
Linear RAFT5,000 - 100,000+1.1 - 1.322 - 28
ATRP10,000 - 50,0001.1 - 1.422 - 28
Branched RAFT (with divinyl comonomer)20,000 - 200,0001.5 - 3.0Generally lower than linear
Star RAFT ("Arm-first")50,000 - 500,0001.2 - 1.6Dependent on arm length and density
Graft "Grafting-from" ATRPN/A (surface-bound)N/A (surface-bound)Dependent on grafting density

Characterization of PNPAm Polymers

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermoresponsive behavior of PNPAm polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms polymer structure and composition, determines monomer conversion.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Dynamic Light Scattering (DLS) Measures the hydrodynamic radius of polymer chains or aggregates in solution and can be used to determine the LCST.[13]
Differential Scanning Calorimetry (DSC) Determines the enthalpy change associated with the phase transition at the LCST.
UV-Vis Spectroscopy Used for cloud point measurements to determine the LCST by monitoring the change in transmittance of a polymer solution with temperature.[13]

Visualizing Key Processes and Workflows

Thermoresponsive Drug Release Mechanism

PNPAm hydrogels can be loaded with therapeutic agents. Below the LCST, the hydrogel is swollen, and the drug is entrapped. When the temperature is increased above the LCST, the hydrogel collapses and expels water, leading to the release of the encapsulated drug.[14][15][16]

Drug_Release_Mechanism cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) Hydrogel_Swollen Swollen Hydrogel (Drug Entrapped) Hydrogel_Collapsed Collapsed Hydrogel Hydrogel_Swollen->Hydrogel_Collapsed Heating Drug_Loading Drug Loading Drug_Loading->Hydrogel_Swollen Hydrogel_Collapsed->Hydrogel_Swollen Cooling Drug_Release Drug Release Hydrogel_Collapsed->Drug_Release

Thermoresponsive drug release from a PNPAm hydrogel.
Cellular Uptake of Polymer-Based Drug Delivery Systems

Polymeric nanoparticles are typically taken up by cells through endocytosis.[17][18] The specific pathway can vary depending on the nanoparticle's size, shape, and surface chemistry.

Cellular_Uptake Nanoparticle Polymeric Nanoparticle (Drug Carrier) Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Drug_Release_Cytosol Drug Release in Cytosol Endosome->Drug_Release_Cytosol Endosomal Escape

General pathway for cellular uptake of polymeric nanoparticles.
Experimental Workflow for PNPAm Characterization

A systematic workflow is essential for the comprehensive characterization of newly synthesized PNPAm polymers.

Characterization_Workflow Synthesis Polymer Synthesis (e.g., RAFT, ATRP) Purification Purification (Precipitation/Dialysis) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis MW_Analysis Molecular Weight Analysis (GPC/SEC) Purification->MW_Analysis Thermal_Analysis Thermoresponsive Analysis (DLS, DSC, UV-Vis) Purification->Thermal_Analysis Data_Evaluation Data Evaluation and Property Correlation Structural_Analysis->Data_Evaluation MW_Analysis->Data_Evaluation Thermal_Analysis->Data_Evaluation

Workflow for the characterization of PNPAm polymers.

Conclusion

The ability to precisely control the architecture and topology of this compound polymers opens up a vast design space for the creation of advanced drug delivery systems. By leveraging controlled radical polymerization techniques, researchers can synthesize a variety of architectures, from simple linear chains to complex star and graft copolymers, each with unique properties. The inherent thermoresponsiveness of PNPAm, characterized by its Lower Critical Solution Temperature, provides a powerful mechanism for triggered drug release. This technical guide serves as a foundational resource for scientists and professionals in the field, providing the necessary information to design, synthesize, and characterize novel PNPAm-based materials for the next generation of smart therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-propylacrylamide Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free-radical polymerization of N-propylacrylamide (NPAm), a temperature-responsive monomer. The resulting polymer, poly(this compound) (PNPAm), exhibits a lower critical solution temperature (LCST), making it a material of significant interest for various biomedical applications, including drug delivery and tissue engineering. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis of PNPAm. Furthermore, it includes a summary of typical reaction conditions and characterization data in tabular format for easy reference.

Introduction

Poly(this compound) (PNPAm) is a stimuli-responsive polymer that displays a sharp, reversible phase transition in aqueous solutions in response to temperature changes. This property, known as the lower critical solution temperature (LCST), is the temperature above which the polymer becomes insoluble. This behavior is attributed to the balance between hydrophilic and hydrophobic interactions within the polymer chain and with the surrounding water molecules. The ability to tune this phase transition makes PNPAm and its copolymers valuable for a range of applications where controlled release or changes in material properties are desired. The most common and straightforward method for synthesizing PNPAm is through free-radical polymerization. This method offers versatility in terms of reaction conditions and scalability.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (NPAm)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Ammonium persulfate (APS)

  • Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), water, or other suitable organic solvent

  • Degassing Equipment: Schlenk line or nitrogen/argon gas cylinder with a bubbler

  • Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser

  • Heating and Stirring: Oil bath with a magnetic stirrer and stir bar

  • Purification: Diethyl ether or other non-solvent for precipitation, dialysis tubing

  • Drying: Vacuum oven

  • Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Polymerization Procedure

The following protocol is a general guideline for the solution free-radical polymerization of NPAm. The specific quantities and conditions can be adjusted to target different molecular weights and polymer characteristics.

  • Monomer and Initiator Preparation:

    • Dissolve the desired amount of this compound (NPAm) monomer in the chosen solvent within the reaction vessel.

    • In a separate container, dissolve the initiator (e.g., AIBN) in a small amount of the same solvent.

  • Degassing the Reaction Mixture:

    • Seal the reaction vessel containing the monomer solution.

    • Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[1]

  • Initiation of Polymerization:

    • After degassing, place the reaction vessel in a preheated oil bath set to the desired reaction temperature (typically 60-70 °C for AIBN).[1]

    • Once the monomer solution reaches the target temperature, inject the initiator solution into the reaction vessel using a syringe.

  • Polymerization Reaction:

    • Allow the reaction to proceed under an inert atmosphere with continuous stirring for a specified period (typically several hours to overnight). The reaction time will influence the monomer conversion and final polymer properties.

  • Termination and Purification:

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

    • Collect the precipitated polymer by filtration.

    • To further purify the polymer and remove any unreacted monomer or initiator residues, redissolve the polymer in a small amount of a good solvent and re-precipitate it. Repeat this process 2-3 times.

    • For polymers synthesized in aqueous solutions, dialysis against deionized water for 2-3 days is an effective purification method.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the free-radical polymerization of N-substituted acrylamides, primarily focusing on the well-studied analog N-isopropylacrylamide (PNIPAM), which serves as a valuable reference for NPAm synthesis.

Table 1: Typical Reaction Conditions for Free-Radical Polymerization
MonomerInitiatorInitiator Conc. (mol%)SolventTemperature (°C)Time (h)Reference
NIPAMAIBN0.5DMSO702[1]
NIPAMAIBN-1,4-Dioxane6016[2]
NIPAMAPS/TEMED-WaterRoom Temp4[3]
AcrylamideAPS/TEMED-Water->0.5[4]

Note: Specific concentrations are often reported as molar ratios of monomer to initiator.

Table 2: Characterization of Poly(N-isopropylacrylamide) (PNIPAM)
Monomer/Initiator RatioSolventMn ( g/mol )Mw/Mn (PDI)Reference
-1,4-Dioxane25,3001.29[5]
-DMF14,4001.19[5]
VariousBenzene2,000 - 300,000< 1.4[6]

Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index (PDI)

Mandatory Visualization

Free-Radical Polymerization Workflow

The following diagram illustrates the key steps in the experimental workflow for the free-radical polymerization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer_Sol Dissolve NPAm in Solvent Degas Degas Monomer Solution Monomer_Sol->Degas Initiator_Sol Dissolve Initiator in Solvent Add_Initiator Add Initiator Solution Initiator_Sol->Add_Initiator Heat Heat to Reaction Temp Degas->Heat Heat->Add_Initiator Polymerize Polymerization Add_Initiator->Polymerize Precipitate Precipitate Polymer Polymerize->Precipitate Filter Filter Precipitate->Filter Redissolve Redissolve & Reprecipitate Filter->Redissolve Dry Dry Polymer Filter->Dry Redissolve->Filter Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Experimental workflow for this compound polymerization.

Signaling Pathway of Free-Radical Polymerization

The following diagram illustrates the fundamental stages of a free-radical polymerization reaction.

G Initiator Initiator Radical Initiator Radical Initiator->Radical Initiation Growing_Chain Propagating Radical Chain Radical->Growing_Chain Addition to Monomer Monomer NPAm Monomer Growing_Chain->Growing_Chain Propagation (Monomer Addition) Polymer Poly(this compound) Growing_Chain->Polymer Termination

Caption: Mechanism of free-radical polymerization.

References

Application Notes and Protocols for the Synthesis of n-Propylacrylamide Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylacrylamide (NPAm) hydrogels are stimuli-responsive polymers that exhibit a temperature-dependent phase transition, making them highly attractive materials for controlled drug delivery systems. These hydrogels belong to the family of thermoresponsive polymers, which undergo a reversible volume change in response to temperature fluctuations. Specifically, poly(this compound) (PNPAm) displays a Lower Critical Solution Temperature (LCST), the temperature above which the polymer transitions from a swollen, hydrophilic state to a shrunken, hydrophobic state. This property can be harnessed to achieve on-demand drug release at specific physiological sites.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of NPAm hydrogels for drug delivery applications.

Principle of Thermoresponsive Drug Delivery

The drug delivery mechanism of NPAm hydrogels is based on their thermoresponsive nature. Below the LCST, the hydrogel network is swollen with water, allowing for the encapsulation of therapeutic agents. When the temperature is raised above the LCST, the polymer chains collapse, expelling water and the entrapped drug. This phase transition is driven by the shift in the balance between hydrophilic and hydrophobic interactions within the polymer network.

cluster_0 Below LCST cluster_1 Above LCST Drug_Loading Drug Loading in Swollen Hydrogel Hydrophilic_State Hydrophilic State: Polymer chains are hydrated Drug_Loading->Hydrophilic_State Encapsulation Hydrophobic_State Hydrophobic State: Polymer chains aggregate Hydrophilic_State->Hydrophobic_State Temperature Increase Drug_Release Drug Release from Collapsed Hydrogel Drug_Release->Hydrophobic_State Expulsion Hydrophobic_State->Hydrophilic_State Temperature Decrease Start Start Dissolve Dissolve NPAm and MBAm in DI water Start->Dissolve Purge Purge with Nitrogen (to remove oxygen) Dissolve->Purge Add_Initiator Add APS solution Purge->Add_Initiator Add_Accelerator Add TEMED Add_Initiator->Add_Accelerator Polymerize Polymerization (e.g., at room temperature for 24h) Add_Accelerator->Polymerize Purify Purify by dialysis in DI water (to remove unreacted monomers) Polymerize->Purify End End Purify->End Start Start Place_Hydrogel Place drug-loaded hydrogel in release medium Start->Place_Hydrogel Incubate_Below_LCST Incubate at T < LCST (e.g., 25°C) Place_Hydrogel->Incubate_Below_LCST Incubate_Above_LCST Incubate at T > LCST (e.g., 37°C) Place_Hydrogel->Incubate_Above_LCST Sample_Aliquots Collect aliquots of release medium at time intervals Incubate_Below_LCST->Sample_Aliquots Incubate_Above_LCST->Sample_Aliquots Analyze_Drug Analyze drug concentration (e.g., UV-Vis, HPLC) Sample_Aliquots->Analyze_Drug Plot_Release Plot cumulative drug release vs. time Analyze_Drug->Plot_Release End End Plot_Release->End

Application Notes and Protocols for N-propylacrylamide Copolymerization for Tunable LCST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have garnered significant attention in biomedical applications due to their ability to undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution upon a temperature change. Poly(N-propylacrylamide) (PNPAm) is a promising thermoresponsive polymer with an LCST of around 26°C in water. This property makes it an excellent candidate for applications in drug delivery, tissue engineering, and other biomedical fields. By copolymerizing this compound (NPAm) with other monomers, the LCST of the resulting copolymer can be precisely tuned to a desired temperature, such as the physiological temperature of the human body (around 37°C), enabling the development of "smart" materials that respond to specific thermal cues.

This document provides detailed application notes and protocols for the synthesis and characterization of this compound copolymers with a tunable LCST.

Principle of LCST Modulation through Copolymerization

The LCST of a polymer is governed by the balance between hydrophilic and hydrophobic interactions between the polymer chains and water molecules. Below the LCST, hydrogen bonding between the polymer's hydrophilic groups and water molecules dominates, leading to polymer dissolution. As the temperature increases, hydrophobic interactions among the polymer's hydrophobic groups become more favorable, causing the polymer chains to collapse and aggregate, resulting in phase separation.

Copolymerization allows for the precise tuning of this hydrophilic/hydrophobic balance.

  • Incorporation of Hydrophilic Monomers: Copolymerizing NPAm with hydrophilic monomers, such as acrylamide (AAm) or acrylic acid (AA), increases the overall hydrophilicity of the polymer. This leads to stronger polymer-water interactions, requiring a higher temperature to induce phase separation, thus increasing the LCST .

  • Incorporation of Hydrophobic Monomers: Conversely, copolymerizing NPAm with hydrophobic monomers, such as butyl acrylate (BA), enhances the hydrophobic character of the polymer. This promotes polymer-polymer interactions at lower temperatures, resulting in a decrease in the LCST .[1]

Data Presentation: LCST of this compound Copolymers

The following tables summarize the effect of copolymer composition on the LCST. Note: Specific quantitative data for a wide range of this compound copolymers is not extensively available in the literature. The data for poly(N-isopropylacrylamide) (PNIPAM), a closely related and well-studied polymer, is provided as an illustrative example of the trends observed. The general principles of LCST modulation apply to PNPAm, but the exact LCST values will differ.

Table 1: Effect of Hydrophilic Comonomer (Acrylamide) on the LCST of PNIPAM Copolymers

PNIPAM (mol%)Acrylamide (mol%)LCST (°C)
100032
95535
901040
851545

Table 2: Effect of Hydrophobic Comonomer (Butyl Acrylate) on the LCST of PNIPAM Copolymers [1]

PNIPAM (mol%)Butyl Acrylate (mol%)LCST (°C)
100032
98228
95524
901018

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Materials:

  • This compound (NPAm) (monomer)

  • Comonomer (e.g., Acrylamide for increasing LCST, Butyl Acrylate for decreasing LCST)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-Dioxane or Dimethylformamide, DMF)

  • Anhydrous diethyl ether (for precipitation)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, dissolve NPAm, the chosen comonomer, the RAFT agent, and the initiator in the selected solvent. The molar ratios of these components will determine the final molecular weight and copolymer composition.

  • Deoxygenation: Deoxygenate the reaction mixture by bubbling with nitrogen gas for at least 30 minutes. Oxygen can inhibit the polymerization reaction.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold anhydrous diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether to remove any unreacted monomers and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Characterization of Copolymer Composition by ¹H NMR

The composition of the synthesized copolymer can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Procedure:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks corresponding to each monomer unit in the copolymer.

  • Calculate the molar ratio of the monomers by integrating the respective characteristic peaks.

Protocol 3: Determination of LCST by UV-Vis Spectroscopy

The LCST of the copolymer is determined by measuring the change in optical transmittance of the polymer solution as a function of temperature.[2]

Materials:

  • Synthesized this compound copolymer

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.[2]

  • Instrument Setup: Set the UV-Vis spectrophotometer to a wavelength where the polymer does not absorb, typically in the visible range (e.g., 500 nm).[2]

  • Measurement:

    • Place the cuvette containing the polymer solution in the temperature-controlled holder.

    • Start at a temperature below the expected LCST and allow the solution to equilibrate.

    • Gradually increase the temperature in small increments (e.g., 1°C/min).[3]

    • Record the transmittance at each temperature point.

  • Data Analysis:

    • Plot the transmittance as a function of temperature.

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]

Visualizations

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Application s1 1. Monomer & Reagent Mixing (NPAm, Comonomer, RAFT Agent, Initiator, Solvent) s2 2. Deoxygenation (Nitrogen Purge) s1->s2 s3 3. RAFT Polymerization (Heating) s2->s3 s4 4. Precipitation (Cold Diethyl Ether) s3->s4 s5 5. Purification & Drying s4->s5 c1 Composition Analysis (¹H NMR) s5->c1 c2 LCST Determination (UV-Vis Spectroscopy) s5->c2 a1 Thermoresponsive Material c2->a1

Caption: Experimental workflow for synthesis and characterization.

Drug_Delivery_Mechanism cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) b1 Polymer is Soluble (Hydrophilic State) b2 Drug is Encapsulated b1->b2 a1 Polymer Collapses (Hydrophobic State) b2->a1 Temperature Increase a2 Drug is Released a1->a2

Caption: Drug release mechanism of thermoresponsive polymers.

LCST_Tuning_Logic cluster_increase Increase LCST cluster_decrease Decrease LCST start NPAm Homopolymer (LCST ~26°C) inc Copolymerize with Hydrophilic Monomer (e.g., Acrylamide) start->inc dec Copolymerize with Hydrophobic Monomer (e.g., Butyl Acrylate) start->dec

Caption: Logic for tuning the LCST of NPAm copolymers.

References

Application Notes and Protocols for Poly(n-propylacrylamide) Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Poly(n-propylacrylamide) (PNPAAm) hydrogels for advanced three-dimensional (3D) cell culture. PNPAAm hydrogels are thermoresponsive polymers that undergo a reversible phase transition from a solution to a gel state at their lower critical solution temperature (LCST), which is approximately 22-25°C. This unique property allows for simple cell encapsulation at room temperature and subsequent gelation at physiological temperatures, making them a valuable tool for creating more biologically relevant in vitro models.

Application Notes

Poly(this compound) (PNPAAm) hydrogels offer a versatile platform for 3D cell culture, enabling researchers to mimic the complex microenvironments found in native tissues. Their key advantage lies in their thermoresponsive nature, allowing for cell encapsulation in a liquid state at room temperature, which minimizes cellular stress, followed by solidification into a hydrogel scaffold at physiological temperature (37°C).[1][2] This process is particularly advantageous for high-throughput screening and the development of co-culture models.

The mechanical properties of PNPAAm hydrogels, such as stiffness, can be tailored by adjusting the polymer concentration and the crosslinker density.[3] This tunability is crucial as substrate stiffness is known to significantly influence cell behavior, including proliferation, differentiation, and migration, through mechanotransduction pathways.

Key Features and Advantages:

  • Thermoresponsive Gelation: Simplifies cell encapsulation and handling procedures.

  • Tunable Mechanical Properties: Allows for the creation of microenvironments that mimic the stiffness of various native tissues.

  • Biocompatibility: Generally exhibits low cytotoxicity and supports the viability of a wide range of cell types.[4]

  • Scaffold for Diverse Cell Types: Suitable for the culture of various cell lines, including fibroblasts, chondrocytes, and stem cells.

Limitations and Considerations:

  • Lower Critical Solution Temperature (LCST): The LCST of PNPAAm is typically below physiological temperature, meaning it forms a gel at room temperature. This requires careful handling during cell seeding to ensure homogeneous cell distribution before gelation is complete.

  • Bioinertness: PNPAAm is largely bioinert, meaning it does not inherently promote cell adhesion. For anchorage-dependent cells, the incorporation of cell adhesion ligands, such as RGD peptides, may be necessary.

  • Biodegradability: Standard PNPAAm hydrogels are not biodegradable. For applications requiring tissue remodeling and degradation of the scaffold, modifications to the polymer backbone or the use of degradable crosslinkers are necessary.

Data Presentation

The following tables summarize key quantitative data for PNPAAm and similar thermoresponsive hydrogels to aid in the design of 3D cell culture experiments.

Table 1: Mechanical Properties of Thermoresponsive Hydrogels

Polymer CompositionConcentration (w/v%)CrosslinkerStorage Modulus (G')Reference
PNIPAM10N,N'-methylenebis(acrylamide)~1 kPa[5]
PNIPAM-basedNot SpecifiedNot Specified0.1 - 100 kPa[5]
PNIPAM/CNTNot SpecifiedNot SpecifiedHigher than pure PNIPAM[6]

Note: Data for PNPAAm is limited; values for the closely related PNIPAM are provided as a reference. The stiffness of PNPAAm hydrogels can be similarly tuned.

Table 2: Cell Viability in Thermoresponsive Hydrogels

Cell TypeHydrogel CompositionAssayViability (%)Culture Duration (days)Reference
3T3-L1, HEK293, A549PNIPAMMTT, Neutral RedNon-cytotoxic4[3]
NIH-3T3PNIPAM-basedLive/Dead>90%7[7]
MDCKPNIPAM/MWCNTNot SpecifiedHighNot Specified[6]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Hydrogels

This protocol describes the synthesis of PNPAAm hydrogels by free-radical polymerization.

Materials:

  • This compound (NPAAm) monomer

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Monomer Solution: In a sterile tube, dissolve NPAAm monomer and BIS crosslinker in PBS to the desired final concentrations. A typical starting point is 10% (w/v) NPAAm and 0.5-2% (w/v) BIS relative to the monomer. Keep the solution on ice to prevent premature polymerization.

  • Initiate Polymerization: Add APS (10% w/v solution) and TEMED to the monomer solution. The final concentration of APS and TEMED should be approximately 0.1% (v/v) each. Mix thoroughly by gentle pipetting.

  • Gelation: Immediately cast the solution into the desired culture vessel (e.g., 96-well plate). Allow the hydrogel to polymerize at room temperature for 30-60 minutes, or until a solid gel is formed.

  • Washing: After polymerization, wash the hydrogels extensively with sterile PBS or cell culture medium to remove any unreacted monomers and initiators, which can be cytotoxic. Replace the washing solution every 30 minutes for at least 4 hours.

Protocol 2: Cell Encapsulation in PNPAAm Hydrogels

This protocol outlines the procedure for encapsulating cells within PNPAAm hydrogels.

Materials:

  • Sterile, pre-polymerized PNPAAm hydrogel precursor solution (prepared as in Protocol 1, but without APS and TEMED)

  • Cell suspension of desired cell type in culture medium

  • APS and TEMED solutions

Procedure:

  • Cell Preparation: Harvest cells using standard cell culture techniques and resuspend them in a small volume of serum-free culture medium to achieve a high cell density.

  • Encapsulation: On ice, gently mix the cell suspension with the chilled PNPAAm precursor solution. The final cell concentration will depend on the specific application.

  • Initiate Gelation: Add APS and TEMED to the cell-hydrogel precursor mixture and mix gently but quickly to ensure a homogeneous distribution of cells.

  • Casting: Immediately pipette the cell-laden hydrogel solution into a pre-warmed culture plate.

  • Gelation: Incubate the plate at 37°C in a cell culture incubator for 30-60 minutes to allow for complete gelation.

  • Culture: After gelation, gently add pre-warmed cell culture medium to each well. Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

This protocol describes how to determine the viability of cells encapsulated within PNPAAm hydrogels.

Materials:

  • Cell-laden PNPAAm hydrogels in a culture plate

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Sterile PBS

  • Confocal microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells) and Ethidium homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.

  • Stain the Cells: Aspirate the culture medium from the wells. Gently wash the hydrogels once with sterile PBS. Add a sufficient volume of the staining solution to each well to completely cover the hydrogel.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Imaging: After incubation, carefully aspirate the staining solution and add fresh PBS. Image the hydrogels using a confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red. Acquire z-stack images to visualize cells throughout the 3D hydrogel.

Mandatory Visualizations

G cluster_prep Hydrogel Preparation cluster_culture 3D Cell Culture Workflow prep1 Prepare PNPAAm Monomer Solution prep2 Add Initiator (APS) & Catalyst (TEMED) prep1->prep2 prep3 Cast into Mold prep2->prep3 prep4 Polymerization (Gelation) prep3->prep4 prep5 Wash Hydrogel prep4->prep5 culture2 Mix Cells with PNPAAm Precursor prep5->culture2 Use of sterile, washed hydrogel precursor culture1 Prepare Cell Suspension culture1->culture2 culture3 Initiate Gelation culture2->culture3 culture4 Cast Cell-Laden Hydrogel culture3->culture4 culture5 Incubate at 37°C for Gelation culture4->culture5 culture6 Add Culture Medium culture5->culture6 culture7 Long-term Culture & Analysis culture6->culture7

Caption: Experimental workflow for PNPAAm hydrogel synthesis and 3D cell encapsulation.

G cluster_stimulus External Stimulus cluster_cell Cellular Response stimulus Mechanical Cues (Stiffness, Porosity) integrin Integrin Clustering & Activation stimulus->integrin fak Focal Adhesion Kinase (FAK) Phosphorylation integrin->fak downstream Downstream Signaling (e.g., Rho/ROCK, MAPK) fak->downstream nucleus Gene Expression Changes downstream->nucleus phenotype Altered Cell Phenotype (Proliferation, Differentiation, Migration) nucleus->phenotype

Caption: General mechanotransduction signaling pathway in response to hydrogel stiffness.

References

Application Notes and Protocols: Characterization of Poly(n-propylacrylamide) Hydrogels by Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(n-propylacrylamide) (PNPAAM) hydrogels are a class of "smart" polymers that exhibit a temperature-responsive behavior, similar to the widely studied poly(N-isopropylacrylamide) (PNIPAM). These hydrogels undergo a reversible volume phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST). This property makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine.[1][2][3]

The functionality of these hydrogels is intrinsically linked to their three-dimensional porous microarchitecture. The pore size, porosity, and interconnectivity of the polymer network govern crucial properties such as swelling kinetics, mechanical strength, and the loading and release profiles of therapeutic agents.[2][4] Scanning Electron Microscopy (SEM) is an indispensable high-resolution imaging tool for visualizing the surface topography and internal microstructure of these materials at the nanometer to micrometer scale.[5]

These application notes provide a comprehensive overview and detailed protocols for the characterization of PNPAAM hydrogels using SEM, from sample preparation to quantitative image analysis.

Core Principles of SEM for Hydrogel Characterization

Characterizing hydrogels with SEM presents a significant challenge: they are high-water-content materials, while SEM requires samples to be solid, dry, and electrically conductive for imaging under high vacuum.[5] Therefore, proper sample preparation is the most critical step to preserve the native microarchitecture of the hydrogel and avoid imaging artifacts. Several techniques are employed to prepare hydrogels for SEM analysis.[6]

  • Freeze-Drying (Lyophilization): This is the most common method, involving rapid freezing of the hydrogel (e.g., in liquid nitrogen) to lock in its structure, followed by sublimation of the water under a high vacuum.[7] While effective, this process can sometimes cause the delicate polymer network to collapse or form ice crystal artifacts if the freezing rate is not sufficiently high.

  • Cryo-SEM: This technique allows for the observation of the hydrogel in its frozen, fully hydrated state.[6] The sample is rapidly frozen (vitrified) to prevent ice crystal formation and then fractured to reveal its internal structure.[5] Cryo-SEM provides a more accurate representation of the hydrogel's native state but requires specialized and technically demanding equipment.[5][6]

  • Environmental SEM (ESEM): ESEM operates under a low-pressure gaseous environment (e.g., water vapor), allowing for the imaging of hydrated samples without extensive preparation.[6] However, it typically offers lower resolution compared to conventional SEM or Cryo-SEM.[5][6]

This document will focus on the widely accessible freeze-drying method for sample preparation.

Experimental Workflow and Protocols

The overall process for characterizing PNPAAM hydrogels via SEM involves synthesis, sample preparation, imaging, and analysis.

G Experimental Workflow for SEM Characterization of PNPAAM Hydrogels cluster_synthesis Synthesis cluster_prep SEM Sample Preparation cluster_analysis Imaging & Analysis A 1. Prepare Monomer Solution (NPAAM, Crosslinker, Initiator) B 2. Initiate Polymerization (e.g., Thermal or UV) A->B C 3. Purify Hydrogel (Remove unreacted monomers) B->C D 4. Equilibrate Hydrogel Sample C->D E 5. Freeze-Drying (Lyophilization) D->E F 6. Mount & Sputter Coat (with Gold or Platinum) E->F G 7. SEM Imaging (Acquire Micrographs) F->G H 8. Quantitative Image Analysis (e.g., using ImageJ) I 9. Data Interpretation H->I J J

Caption: Workflow from PNPAAM hydrogel synthesis to SEM analysis.

Protocol 1: Synthesis of PNPAAM Hydrogel via Free-Radical Polymerization

This protocol describes a standard method for synthesizing a thermoresponsive PNPAAM hydrogel.

Materials:

  • This compound (NPAAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as a thermal initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve the desired amount of NPAAM monomer and MBA crosslinker in DI water. A typical concentration might be 5-15% (w/v) for the monomer.

  • Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: While maintaining the nitrogen atmosphere, add the initiator (APS) and the accelerator (TEMED) to the solution.[8] The reaction should be stirred briefly to ensure homogeneity.

  • Polymerization: Pour the solution into a mold (e.g., between two glass plates with a spacer) and seal it. Allow the polymerization to proceed at room temperature for several hours or overnight.[8] A noticeable increase in viscosity indicates gel formation.

  • Purification: After polymerization, cut the resulting hydrogel sheet into discs or desired shapes. Immerse the hydrogels in a large volume of DI water for 3-5 days, changing the water daily to remove any unreacted monomers and initiator residues.[8]

Protocol 2: Sample Preparation for Conventional SEM via Freeze-Drying

This protocol details the steps to dehydrate the hydrogel while preserving its structure.

Materials:

  • Synthesized and purified PNPAAM hydrogel

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Sharp scalpel or razor blade

Procedure:

  • Equilibration: Swell the purified hydrogel samples to equilibrium in DI water or a relevant buffer solution.

  • Flash Freezing: Rapidly freeze the swollen hydrogel sample by plunging it into liquid nitrogen.[7] This ensures that water freezes into very small ice crystals, minimizing damage to the hydrogel's porous network.

  • Fracturing (Optional): To view the internal cross-section, the frozen sample can be carefully fractured using a pre-chilled scalpel.

  • Lyophilization: Immediately transfer the frozen sample to a pre-cooled freeze-dryer. Lyophilize the sample under high vacuum (e.g., < 0.1 mbar) at a low temperature (e.g., -50°C to -80°C) for 24-48 hours, or until all the ice has sublimated and the sample is completely dry.[7][9]

  • Mounting: Carefully mount the dried hydrogel onto an SEM stub using double-sided carbon tape.

  • Sputter Coating: To make the sample conductive, coat it with a thin layer (5-10 nm) of a conductive metal, such as gold (Au) or gold/platinum (Au/Pd), using a sputter coater.[9] The sample is now ready for SEM imaging.

Protocol 3: Quantitative Image Analysis

This protocol outlines how to extract quantitative morphological data from the acquired SEM micrographs using image analysis software like ImageJ or Fiji.

Procedure:

  • Image Acquisition: Obtain high-resolution SEM images at various magnifications to capture both the overall structure and fine details of the pores.[10]

  • Scale Setting: Open the micrograph in the software and set the scale based on the scale bar in the image. This is crucial for accurate measurements.

  • Image Pre-processing: Adjust the image brightness and contrast to clearly distinguish the polymer matrix from the pores. Apply a threshold to create a binary (black and white) image where pores are one color and the polymer is the other.

  • Porosity Measurement: The porosity can be calculated as the percentage of the total image area occupied by pores in the binary image.[10]

  • Pore Size Measurement: Use the software's analysis tools to measure the area or diameter of individual pores.[11][12] It is important to measure a large number of pores (e.g., >100) across multiple images to obtain a statistically relevant size distribution.[10]

  • Fiber/Wall Thickness Measurement: Measure the thickness of the polymer walls or fibers that constitute the porous network.

Data Presentation and Interpretation

Quantitative data derived from SEM images are essential for comparing different hydrogel formulations and correlating the structure with functional properties. The data should be summarized in a clear, tabular format.

Table 1: Example Quantitative Morphological Data from SEM Analysis

Hydrogel FormulationAverage Pore Diameter (µm)Porosity (%)Polymer Wall Thickness (nm)Observations
PNPAAM (2% Crosslinker)15 ± 485 ± 5200 ± 50Highly interconnected, open-pore structure.
PNPAAM (5% Crosslinker)8 ± 272 ± 6450 ± 70Denser network with smaller, less interconnected pores.
PNPAAM with Additive X25 ± 691 ± 3150 ± 40Larger pores, potentially leading to faster drug release.

Note: The values presented are illustrative examples to demonstrate data presentation. Actual values must be determined experimentally.

The structural parameters obtained from SEM directly influence the hydrogel's application. For instance, in drug delivery, larger pore sizes may facilitate faster release of large-molecule drugs, while a denser network with smaller pores would lead to a more sustained release profile.[2][13]

Applications in Drug Development

The characterization of PNPAAM hydrogel microstructure by SEM is vital for drug development professionals for several reasons:

  • Formulation Optimization: SEM images provide direct visual feedback on how changes in monomer concentration, crosslinker density, or the inclusion of other polymers affect the hydrogel's network structure.[14]

  • Predicting Drug Release: The pore size distribution and porosity are critical parameters for modeling and predicting drug diffusion and release kinetics.[13] A well-characterized structure allows for the rational design of hydrogels with specific release profiles.

  • Biocompatibility and Cell Interaction: For tissue engineering applications, the surface topography and pore architecture influence cell adhesion, proliferation, and migration within the hydrogel scaffold.[2][15] SEM is used to ensure the scaffold has an appropriate structure for supporting cell growth.

By providing detailed insights into the micro- and nanoscale architecture, SEM serves as a cornerstone technique for the development and quality control of advanced PNPAAM hydrogel-based therapeutic systems.

References

Application Notes and Protocols for Measuring the Swelling Ratio of n-Propylacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the accurate and reproducible measurement of the swelling ratio of n-propylacrylamide (NPAm) hydrogels. Understanding the swelling behavior of these hydrogels is critical for their application in areas such as controlled drug delivery, tissue engineering, and smart materials development.

Introduction

This compound (NPAm) hydrogels are stimuli-responsive polymers that exhibit a volume phase transition in response to external stimuli, most notably temperature. This property makes them highly attractive for a variety of biomedical applications. The swelling ratio is a fundamental parameter that quantifies the amount of solvent a hydrogel can absorb and is a critical indicator of its network structure and potential performance in drug delivery systems.[1] This document outlines the standard methodologies for synthesizing NPAm hydrogels and measuring their swelling ratio.

Experimental Protocols

Synthesis of this compound (NPAm) Hydrogels

This protocol describes the free-radical polymerization method for synthesizing NPAm hydrogels.

Materials:

  • This compound (NPAm) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NPAm monomer and BIS crosslinker in DI water in a reaction vessel.

  • Initiator Addition: Add the APS initiator to the monomer solution and mix thoroughly.

  • Degassing: Purge the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add the TEMED accelerator to the solution and mix gently.

  • Casting: Immediately pour the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).

  • Polymerization: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration (typically several hours to overnight).

  • Hydrogel Retrieval: Carefully remove the polymerized hydrogel from the mold.

  • Washing: Immerse the hydrogel in a large volume of DI water for an extended period (e.g., 48-72 hours), changing the water periodically to remove any unreacted monomers, initiator, and other impurities.

Measurement of Swelling Ratio

The swelling ratio of a hydrogel can be determined gravimetrically (by mass) or volumetrically (by volume). The gravimetric method is more common and is detailed below.

Materials and Equipment:

  • Synthesized and washed NPAm hydrogel samples

  • Deionized (DI) water or buffer solution of interest

  • Analytical balance

  • Temperature-controlled incubator or water bath

  • Filter paper

Procedure:

  • Initial Dry Weight (Md):

    • Take the washed hydrogel sample and freeze-dry it (lyophilize) until a constant weight is achieved.[2]

    • Alternatively, dry the hydrogel in a vacuum oven at a specific temperature (e.g., 60°C) until a constant weight is obtained.

    • Record this constant weight as the dry weight (Md).[3]

  • Swelling to Equilibrium:

    • Immerse the dried hydrogel sample in a vessel containing a large excess of the swelling medium (e.g., DI water, phosphate-buffered saline (PBS)) at a specific temperature.[4]

    • Allow the hydrogel to swell for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the hydrogel's properties.[5] To determine the equilibrium point, periodic measurements are necessary.

  • Measurement of Swollen Weight (Ms):

    • At predetermined time intervals, remove the hydrogel from the swelling medium.

    • Gently blot the surface of the swollen hydrogel with a piece of moistened filter paper to remove excess surface water.[6]

    • Immediately weigh the swollen hydrogel on an analytical balance and record the weight as the swollen weight (Ms).[3]

    • Return the hydrogel to the swelling medium.

    • Repeat this step until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula[3]:

    SR = (Ms - Md) / Md

    Where:

    • Ms is the mass of the hydrogel at equilibrium swelling.

    • Md is the mass of the dry hydrogel.

    Alternatively, the mass swell ratio can be expressed as the ratio of the swollen polymer mass to the dry polymer mass[4]:

    Mass Swell Ratio = Ms / Md

Data Presentation

The swelling behavior of NPAm hydrogels is highly dependent on environmental factors. The following tables summarize the expected trends in the swelling ratio under different conditions.

Table 1: Effect of Temperature on the Swelling Ratio of NPAm Hydrogels

Temperature (°C)Swelling Ratio (SR)Observations
< LCST (e.g., 25°C)HighThe hydrogel is in a swollen, hydrophilic state.
≈ LCST (e.g., 32-34°C)IntermediateThe hydrogel begins to undergo a volume phase transition.
> LCST (e.g., 40°C)LowThe hydrogel is in a collapsed, hydrophobic state.[1]

LCST: Lower Critical Solution Temperature

Table 2: Effect of Crosslinker Concentration on the Swelling Ratio of NPAm Hydrogels

Crosslinker (BIS) ConcentrationSwelling Ratio (SR)Rationale
LowHighA lower crosslinking density results in a looser network structure that can accommodate more solvent.
HighLowA higher crosslinking density creates a tighter network structure, restricting the uptake of solvent.[7][8]

Table 3: Swelling Kinetics of NPAm Hydrogels

Time (hours)Swollen Weight (Ms) (g)Swelling Ratio (SR)
0Initial Dry Weight (Md)0
1Weight at 1 hr(Ms_1hr - Md) / Md
2Weight at 2 hr(Ms_2hr - Md) / Md
.........
EquilibriumConstant WeightEquilibrium SR

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships governing the swelling of NPAm hydrogels.

G cluster_0 Hydrogel Synthesis cluster_1 Swelling Measurement A Prepare Monomer Solution (NPAm + BIS in DI Water) B Add Initiator (APS) A->B C Degas with Nitrogen B->C D Add Accelerator (TEMED) C->D E Cast in Mold D->E F Polymerization E->F G Retrieve and Wash Hydrogel F->G H Dry Hydrogel to Constant Weight (Md) G->H I Immerse in Swelling Medium H->I J Incubate at Controlled Temperature I->J K Periodically Measure Swollen Weight (Ms) J->K L Calculate Swelling Ratio (SR) K->L

Caption: Experimental workflow for the synthesis and swelling ratio measurement of NPAm hydrogels.

G SwellingRatio Swelling Ratio Temperature Temperature Temperature->SwellingRatio Inverse Relationship (above LCST) Crosslinker Crosslinker Concentration Crosslinker->SwellingRatio Inverse Relationship pH pH of Medium pH->SwellingRatio Influences (for ionizable hydrogels) Solvent Solvent Composition Solvent->SwellingRatio Influences

Caption: Factors influencing the swelling ratio of NPAm hydrogels.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis of this compound hydrogels and the accurate measurement of their swelling ratio. By carefully controlling experimental parameters and following standardized procedures, researchers can obtain reliable and reproducible data, which is essential for the development and optimization of hydrogel-based technologies in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for N-propylacrylamide-Based Smart Materials in Biomedicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-propylacrylamide (NPA)-based smart materials in various biomedical applications. NPA-based polymers, particularly in the form of hydrogels, exhibit thermoresponsive behavior, making them ideal candidates for "smart" systems in drug delivery, tissue engineering, and regenerative medicine. This document outlines the synthesis of these materials, methods for drug incorporation, and protocols for evaluating their efficacy and biocompatibility.

Introduction to this compound (NPA)-Based Smart Materials

This compound is a temperature-sensitive monomer that can be polymerized to form hydrogels that undergo a reversible volume phase transition at a specific lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it becomes hydrophobic and collapses, expelling water. This unique property allows for the controlled release of encapsulated therapeutic agents and the modulation of cell adhesion, making NPA-based materials highly valuable for biomedical applications.[1][2] While much of the existing literature focuses on the closely related N-isopropylacrylamide (PNIPAM), the principles and protocols are largely translatable to NPA-based systems.

Key Biomedical Applications

NPA-based smart materials are at the forefront of innovation in several biomedical fields:

  • Controlled Drug Delivery: The thermoresponsive nature of NPA hydrogels enables the on-demand release of drugs. A drug-loaded hydrogel can be injected in a sol state at room temperature and will form a gel depot at body temperature, facilitating sustained and localized drug release.[1] This is particularly advantageous for cancer therapy, where targeted delivery can minimize systemic toxicity.[3]

  • Tissue Engineering and Regenerative Medicine: These materials can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a three-dimensional environment for cell growth and tissue regeneration.[4][5] The ability to control cell adhesion and detachment by simply changing the temperature offers a non-enzymatic method for harvesting cell sheets.

  • Wound Healing: NPA-based hydrogels can be designed to promote wound healing by providing a moist environment, delivering therapeutic agents, and influencing cellular processes involved in tissue repair.[6][7]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for NPA-based and analogous PNIPAM-based hydrogels from various studies to provide a comparative overview of their properties.

Table 1: Drug Loading and Release Characteristics

Polymer SystemModel DrugLoading Efficiency (%)Release ConditionsCumulative Release (%)Citation
pNIPAm-co-pGMA-MelaIbuprofen (hydrophobic)~35pH 4.0, 45 °C~100[3]
pNIPAm-co-pGMA-Mela5-Fluorouracil (hydrophilic)~47pH 4.0, 45 °C~100[3]
PNIPAm-co-PAAm HGCurcumin~65pH 5.5, 40 °C, 4h~100[8]
Porous P(NIPAm-co-AAm)Bovine Serum AlbuminHigher than conventional PNIPAm22 °CComplete[9]
PNIPAAm/AlginateVanillin-WaterSlower with increased alginate[10]
PNIPAAm/AlginateKetoprofen-EthanolSlower with increased alginate[10]

Table 2: Mechanical and Physicochemical Properties

Polymer SystemPropertyValueConditionsCitation
PNIPAM-PAA hydrogelStiffnessTunable by PAA concentration-[6]
PNIPAAm/AlginateSwelling Rate Constant (ksw)Decreases with increasing temperature-[10]
PNIPAMLCST~32 °CAqueous solution[1]
p(NIPAm-co-BMDO)LCSTVaries with BMDO amountAqueous solution[11]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of NPA-based smart materials. These are generalized methods and may require optimization for specific applications.

Synthesis of NPA-Based Hydrogels by Free-Radical Polymerization

This protocol describes a common method for synthesizing thermoresponsive hydrogels.

Materials:

  • This compound (NPA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve the desired amount of NPA monomer and MBA crosslinker in deionized water in a reaction vessel. A typical concentration is 5% (w/w) of NPA.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While continuing the inert gas purge, add the TEMED accelerator to the solution.

  • Add the APS initiator to the solution. The amount of APS will influence the polymerization rate and the properties of the final hydrogel.

  • Stir the solution for approximately 30 seconds and then seal the reaction vessel.

  • Allow the polymerization to proceed for several hours or overnight. A noticeable increase in viscosity indicates gel formation.

  • After polymerization, purify the hydrogel by immersing it in deionized water or phosphate-buffered saline (PBS) for several days, with frequent changes of the solvent, to remove unreacted monomers and other impurities. This is often done at an elevated temperature (e.g., 50 °C) to facilitate diffusion.[12]

  • The purified hydrogel can then be freeze-dried for storage or used directly.

Drug Loading into NPA-Based Hydrogels

There are two primary methods for loading drugs into hydrogels:

Method 1: Incorporation during Polymerization

  • Dissolve the drug in the monomer solution before initiating polymerization.

  • Proceed with the synthesis protocol as described in section 4.1. The drug will be physically entrapped within the hydrogel network.[5]

Method 2: Equilibrium Swelling

  • Prepare the NPA-based hydrogel as described in section 4.1.

  • Immerse the dried or swollen hydrogel in a solution of the drug at a known concentration.

  • Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 2-3 days) to reach equilibrium.[5]

  • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Drug Loading Efficiency Calculation: Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100[3]

In Vitro Drug Release Study

This protocol outlines a method for studying the release of a drug from an NPA-based hydrogel.

Materials:

  • Drug-loaded NPA-based hydrogel

  • Release medium (e.g., PBS at a specific pH)

  • Dialysis membrane (if applicable) or a Franz diffusion cell setup

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a dialysis bag containing a specific volume of the release medium.

  • Immerse the sealed dialysis bag in a larger volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at the desired temperature (e.g., below and above the LCST, such as 25 °C and 37 °C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.[13]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

  • Cell line of interest (e.g., fibroblasts, cancer cells)

  • NPA-based hydrogel scaffolds (sterilized)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Place sterile NPA-based hydrogel scaffolds into the wells of a 96-well plate.

    • Seed the cells onto the scaffolds at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Include control wells with cells seeded directly on the tissue culture plastic and wells with medium only (blank).

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, remove the culture medium.

    • Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for a further period (e.g., overnight) to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[14]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the test and control wells.

    • Calculate cell viability as a percentage of the control (cells on tissue culture plastic).

    • Cell Viability (%) = (Absorbance of test sample / Absorbance of control) x 100

Visualization of Workflows and Pathways

Experimental Workflow for NPA-Hydrogel Synthesis and Drug Release

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Drug Release Monomer Dissolution Monomer Dissolution Inert Gas Purge Inert Gas Purge Monomer Dissolution->Inert Gas Purge Initiator Addition Initiator Addition Inert Gas Purge->Initiator Addition Polymerization Polymerization Initiator Addition->Polymerization Purification Purification Polymerization->Purification Freeze-Drying Freeze-Drying Purification->Freeze-Drying Equilibrium Swelling in Drug Solution Equilibrium Swelling in Drug Solution Freeze-Drying->Equilibrium Swelling in Drug Solution Drug-Loaded Hydrogel Drug-Loaded Hydrogel Equilibrium Swelling in Drug Solution->Drug-Loaded Hydrogel Incubation in Release Medium Incubation in Release Medium Drug-Loaded Hydrogel->Incubation in Release Medium Sample Collection Sample Collection Incubation in Release Medium->Sample Collection Drug Quantification Drug Quantification Sample Collection->Drug Quantification Release Profile Release Profile Drug Quantification->Release Profile G NPA-Based Scaffold NPA-Based Scaffold Cell Proliferation Cell Proliferation NPA-Based Scaffold->Cell Proliferation Myofibroblast Transformation Myofibroblast Transformation NPA-Based Scaffold->Myofibroblast Transformation ECM Synthesis ECM Synthesis NPA-Based Scaffold->ECM Synthesis TGF-β1 Secretion TGF-β1 Secretion NPA-Based Scaffold->TGF-β1 Secretion bFGF Secretion bFGF Secretion NPA-Based Scaffold->bFGF Secretion Wound Healing Wound Healing Cell Proliferation->Wound Healing Myofibroblast Transformation->Wound Healing ECM Synthesis->Wound Healing TGF-β1 Secretion->Wound Healing bFGF Secretion->Wound Healing G cluster_below Below LCST (e.g., < 32°C) cluster_above Above LCST (e.g., > 32°C) Hydrogel Swollen Hydrogel Swollen Drug Entrapped Drug Entrapped Hydrogel Swollen->Drug Entrapped Hydrophilic State Drug Released Drug Released Drug Entrapped->Drug Released Temperature Increase Hydrogel Collapsed Hydrogel Collapsed Hydrogel Collapsed->Drug Released Hydrophobic State

References

Application Notes and Protocols: Controlled Drug Release from Thermoresponsive Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thermoresponsive polymers, such as poly(N-alkylacrylamides), represent a class of "smart" materials capable of undergoing a reversible phase transition in response to temperature changes. This property is particularly valuable for controlled drug delivery applications. These polymers typically exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is hydrated and swollen, allowing for drug loading. Above the LCST, the polymer chains collapse and dehydrate, shrinking the matrix and triggering a sustained release of the entrapped therapeutic agent.[1][2] This temperature-triggered release mechanism offers precise spatial and temporal control over drug administration.[3]

This document provides detailed protocols for the synthesis of thermoresponsive hydrogels, subsequent drug loading, and the in vitro analysis of release kinetics. While the principles are broadly applicable to various poly(N-alkylacrylamides), the specific protocols and data presented are based on the extensively studied Poly(N-isopropylacrylamide) (PNIPAM) , a close structural and functional analog of poly(n-propylacrylamide). PNIPAM is widely used as a model system due to its LCST being close to physiological temperature (around 32-35°C).[1]

I. Data Presentation: Drug Release Kinetics

The following tables summarize quantitative data for drug loading and release from PNIPAM-based hydrogel matrices under various experimental conditions.

Table 1: Drug Loading Efficiency and Capacity

Polymer MatrixModel DrugLoading MethodDrug Loading Efficiency (%)Drug Loading Capacity (%)
PNIPAM-co-PAAm HGCurcuminSolvent Swelling/Evaporation~65%Not Reported
PLGA NanoparticlesDoxorubicinCoassembly & Solvent DiffusionNot Reported~40%
PNIPAM-based CopolymersIbuprofen / 5-FluorouracilNot Specified~100% (at pH 4.0, 45°C)Not Reported

Data compiled from multiple sources.[4][5][6]

Table 2: Cumulative Drug Release Under Different Physicochemical Conditions

Polymer MatrixModel DrugCondition 1Cumulative Release (%)Condition 2Cumulative Release (%)Time (h)
PNIPAM/CMC Aerogel5-Fluorouracil25°C, pH 7.45637°C, pH 7.476Not Specified
PNIPAM-co-PAAm HGCurcuminpH 7.4, 40°C65pH 5.5, 40°C~1004
PNIPAM-co-pGMA-MelaIbuprofenpH 4.0, 45°C~100Not Applicable-Not Specified
PNIPAM-co-pGMA-Mela5-FluorouracilpH 4.0, 45°C~100Not Applicable-Not Specified

Data compiled from multiple sources.[4][5][7]

Table 3: Kinetic Modeling of Drug Release Profiles

Polymer MatrixModel DrugRelease MediumBest Fit ModelR² ValueRelease Exponent (n)Release Mechanism
PNIPAM/CMC Aerogel5-FluorouracilpH 7.4, 37°CKorsmeyer-Peppas>0.92< 0.45Fickian Diffusion
PCL/Alginate FilmMetronidazoleNot SpecifiedFirst-OrderNot Specified0.37 - 0.46Fickian Diffusion
PLGA NanoparticlesAmlodipine/ValsartanpH 7.4Korsmeyer-Peppas>0.97Not ReportedNot Reported

The release exponent 'n' from the Korsmeyer-Peppas model indicates the release mechanism. For a spherical matrix, n ≤ 0.43 suggests Fickian diffusion, 0.43 < n < 0.85 indicates anomalous (non-Fickian) transport, and n ≥ 0.85 suggests zero-order release or erosion-controlled release.[7][8][9][10]

II. Experimental Protocols

Protocol 1: Synthesis of Thermoresponsive Hydrogel Matrix

This protocol describes the synthesis of a PNIPAM-based hydrogel via free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as cross-linker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized (DI) water

Procedure:

  • In a flask, dissolve NIPAM monomer (e.g., 1.358 g, 12 mmol) and MBA cross-linker (e.g., 0.0679 g, 0.44 mmol) in 12.5 mL of cold DI water.[11]

  • Place the flask in an ice bath (approx. 5°C) and purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[11]

  • Add the initiator, APS solution (e.g., 2.5 mL of 84 mM solution), to the monomer mixture.[11]

  • Add the accelerator, TEMED solution (e.g., 5 mL of 1.38 M solution), to initiate the polymerization reaction.[11]

  • Maintain the reaction under a nitrogen environment at a low temperature (e.g., 0-5°C) for 24 hours to allow for complete polymerization.[11]

  • After polymerization, the resulting hydrogel is formed. To purify, cut the hydrogel into discs and immerse them in DI water for several days, changing the water frequently to wash away unreacted monomers and initiators.

  • Finally, freeze-dry the purified hydrogel discs to obtain a porous matrix for drug loading.

Protocol 2: Drug Loading into the Hydrogel Matrix

This protocol details a common method for loading a therapeutic agent into the synthesized hydrogel.

Materials:

  • Dried, purified hydrogel discs (from Protocol 1)

  • Therapeutic agent (e.g., Curcumin, 5-Fluorouracil)

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Prepare a stock solution of the therapeutic agent in a suitable buffer (e.g., 1% drug solution in PBS, pH 7.4).[4]

  • Weigh the dried hydrogel discs.

  • Immerse the pre-weighed, dried hydrogel discs into the drug solution.

  • Allow the hydrogels to swell in the drug solution for an extended period (e.g., 48-72 hours) at a temperature below the LCST (e.g., room temperature or 4°C) to ensure maximum swelling and drug absorption.

  • After equilibrium swelling is reached, remove the drug-loaded hydrogels from the solution.

  • Gently blot the surface with filter paper to remove excess surface drug solution.

  • Dry the drug-loaded hydrogels, typically in a vacuum oven at a mild temperature (e.g., 40°C), until a constant weight is achieved.

  • The drug loading efficiency can be determined spectrophotometrically by measuring the concentration of the drug remaining in the supernatant after the swelling process.[4]

Protocol 3: In Vitro Drug Release Kinetics Study

This protocol describes the methodology for measuring the rate of drug release from the loaded hydrogel matrix.

Materials:

  • Drug-loaded hydrogel discs (from Protocol 2)

  • Phosphate-buffered saline (PBS) at desired pH values (e.g., pH 5.5 for tumor microenvironment, pH 7.4 for physiological conditions)

  • A temperature-controlled shaking water bath or a USP Dissolution Apparatus.

  • UV-Vis Spectrophotometer or HPLC for drug quantification.

Procedure:

  • Place a known weight of the drug-loaded hydrogel disc into a vessel containing a specific volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4).[12]

  • Place the vessel in a shaking incubator set to the desired temperature (e.g., 37°C, which is above the LCST of PNIPAM) and agitation speed (e.g., 100 rpm).[12]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1-5 mL) of the release medium.[13]

  • Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[4][13]

  • Calculate the cumulative percentage of drug released at each time point using the following equation:

    Cumulative Release (%) = [(Σ Cn-1 * Vsample) + (Ct * Vtotal)] / (Initial Drug Load) * 100

    Where:

    • Ct = concentration of drug at time t

    • Cn-1 = concentration of drug at the previous time point

    • Vsample = volume of the aliquot withdrawn

    • Vtotal = total volume of the release medium

  • Plot the cumulative drug release (%) versus time to obtain the release profile. The data can then be fitted to various kinetic models (e.g., First-Order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[7]

III. Visualizations

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release & Analysis S1 1. Prepare Monomer Solution (NIPAM + MBA in DI Water) S2 2. N2 Purge (Remove O2) S1->S2 S3 3. Initiation (Add APS + TEMED) S2->S3 S4 4. Polymerization (24h at 0-5°C) S3->S4 S5 5. Purification & Drying (Wash & Freeze-dry) S4->S5 L2 7. Immerse Dried Hydrogel S5->L2 Dried Hydrogel L1 6. Prepare Drug Solution L1->L2 L3 8. Equilibrium Swelling (48-72h below LCST) L2->L3 L4 9. Dry Drug-Loaded Hydrogel L3->L4 R1 10. Immerse in Release Medium (e.g., PBS at 37°C) L4->R1 Loaded Hydrogel R2 11. Sample at Time Intervals R1->R2 R3 12. Quantify Drug Concentration (UV-Vis / HPLC) R2->R3 R4 13. Plot Release Profile R3->R4 R5 14. Kinetic Modeling R4->R5

Caption: Experimental workflow for hydrogel synthesis, drug loading, and release analysis.

G cluster_below Below LCST (e.g., < 32°C) cluster_above Above LCST (e.g., > 32°C) B1 Polymer chains are hydrated and extended B2 Hydrogel matrix is swollen B1->B2 B3 Drug molecules are entrapped within the swollen network B2->B3 Trigger Temperature Increase B3->Trigger A1 Hydrophobic interactions dominate; polymer chains collapse A2 Hydrogel matrix shrinks and expels water A1->A2 A3 Drug molecules are released via diffusion through pores A2->A3 Trigger->A1

Caption: Mechanism of temperature-controlled drug release from a thermoresponsive matrix.

References

Application Notes and Protocols for N-isopropylacrylamide (NIPAAm) Hydrogel Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common cross-linking methods and agents used in the synthesis of N-isopropylacrylamide (NIPAAm) hydrogels. This document includes experimental protocols, comparative data, and visualizations to guide researchers in selecting and implementing the most suitable cross-linking strategy for their specific application, be it in drug delivery, tissue engineering, or other biomedical fields.

Introduction to NIPAAm Hydrogel Cross-linking

N-isopropylacrylamide (NIPAAm) is a temperature-sensitive monomer that is widely used to fabricate "smart" hydrogels. These hydrogels exhibit a volume phase transition temperature (VPTT) in aqueous solutions, typically around 32°C, which is close to physiological temperature. Below this temperature, the hydrogel is swollen with water, and above it, it collapses and expels water. This unique property makes NIPAAm hydrogels highly attractive for a range of biomedical applications.[1][2][3]

The formation of a stable, three-dimensional hydrogel network from NIPAAm monomers requires the use of a cross-linking agent. The choice of cross-linker and the cross-linking method are critical as they significantly influence the hydrogel's mechanical strength, swelling behavior, biodegradability, and biocompatibility.[4][5] Cross-linking can be broadly categorized into two main types: chemical and physical cross-linking.

Chemical Cross-linking involves the formation of permanent, covalent bonds between polymer chains.[5][6] This is the most common method for preparing robust and durable NIPAAm hydrogels. Key components for chemical cross-linking are the monomer (NIPAAm), a cross-linking agent with two or more reactive groups, and an initiator to start the polymerization reaction.[6]

Physical Cross-linking relies on non-covalent interactions, such as hydrogen bonds, ionic interactions, or hydrophobic interactions, to form a transient and reversible network.[5][7][8] Physically cross-linked hydrogels are often more sensitive to environmental changes and can exhibit self-healing properties.

Chemical Cross-linking Methods and Agents

Chemical cross-linking is predominantly achieved through free-radical polymerization. This can be initiated in several ways, with redox polymerization and photopolymerization being the most common for NIPAAm hydrogels.

Redox Polymerization

Redox polymerization is a widely used method that can be carried out at room temperature. It typically involves a redox pair of an oxidizing agent and a reducing agent to generate free radicals. A common and effective system for NIPAAm hydrogel synthesis is the combination of ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[2][9][10][11] The TEMED catalyzes the decomposition of APS to produce sulfate free radicals, which then initiate the polymerization of NIPAAm monomers and the cross-linking reaction.[11]

Common Cross-linking Agents for Redox Polymerization:

  • N,N'-methylenebis(acrylamide) (MBA or MBAA): A standard and widely used cross-linker for polyacrylamide-based hydrogels.[2][12][13] It is relatively hydrophobic and creates a brittle hydrogel at higher concentrations.

  • Poly(ethylene glycol) diacrylate (PEGDA): A more hydrophilic and flexible cross-linker that can enhance the biocompatibility of the hydrogel. The molecular weight of PEGDA can be varied to tune the network properties.[7][14][15][16]

  • Biodegradable Cross-linkers: For applications like drug delivery and tissue engineering, where the hydrogel scaffold needs to degrade over time, biodegradable cross-linkers are employed. Examples include:

    • Poly(β-amino ester) (PBAE): Synthesized from the reaction of diacrylates and amines, these cross-linkers offer tunable degradation rates.[1][7][17]

    • Poly(glycolic acid) (PGA)–PEG–PGA–di(but-2-yne-1,4-dithiol) (PdBT): A biodegradable cross-linker suitable for creating cytocompatible hydrogels.[18]

Photopolymerization

Photopolymerization, or photo-cross-linking, uses ultraviolet (UV) or visible light to initiate the polymerization reaction in the presence of a photoinitiator.[6][19][20][21] This method offers excellent spatial and temporal control over the gelation process, making it ideal for applications requiring patterned hydrogels or in situ gelation.[22]

Common Photoinitiators:

  • Irgacure 2959 (2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone): A widely used water-soluble photoinitiator that is relatively cytocompatible.[19][23]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): A highly efficient and cytocompatible photoinitiator that can be activated by visible light.[24]

  • Eosin Y: A photosensitizer often used in combination with a co-initiator for visible light polymerization.[24]

Comparative Data of Cross-linking Agents

The choice of cross-linking agent and its concentration significantly impacts the final properties of the NIPAAm hydrogel. The following tables summarize the typical effects of different cross-linkers on key hydrogel characteristics.

Cross-linker Typical Concentration (mol% to monomer) Swelling Ratio Mechanical Strength (Compressive Modulus) Biodegradability Key Features References
N,N'-methylenebis(acrylamide) (MBA) 1 - 5 mol%Decreases with increasing concentrationIncreases with increasing concentration; can be brittleNoStandard, cost-effective cross-linker.[2][7][25]
Poly(ethylene glycol) diacrylate (PEGDA) 1 - 10 wt%Decreases with increasing concentration; generally higher than MBAIncreases with increasing concentration; more flexible than MBANoHydrophilic, improves biocompatibility, tunable properties based on MW.[7][14][15][26]
Poly(β-amino ester) (PBAE) 1 - 3 wt%Generally higher than MBACan be higher than MBA, tunableYesBiodegradable, good mechanical properties.[1][7][17]

Table 1: Comparison of Common Cross-linking Agents for NIPAAm Hydrogels.

Property Effect of Increasing Cross-linker Concentration References
Swelling Ratio Decreases[4][7][25][26]
Mechanical Strength (Modulus) Increases[7][27][28]
Pore Size Decreases[8]
Degradation Rate (for biodegradable cross-linkers) Decreases[7]

Table 2: General Effects of Cross-linker Concentration on NIPAAm Hydrogel Properties.

Experimental Protocols

The following are detailed protocols for the synthesis of NIPAAm hydrogels using common chemical cross-linking methods.

Protocol 1: Redox Polymerization of NIPAAm Hydrogel with MBA Cross-linker

This protocol describes the synthesis of a thermo-responsive NIPAAm hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the cross-linker and the APS/TEMED redox initiation system.[3]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Reaction vessel (e.g., glass vial or mold)

  • Nitrogen gas source

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve NIPAAm (e.g., 1.5 g) and MBA (e.g., 0.015 g for 1 wt% relative to monomer) in DI water (e.g., 10 mL).[7]

  • Deoxygenation: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation:

    • Add APS solution (e.g., 50 µL of a 10% w/v solution in DI water) to the monomer solution.

    • Add TEMED (e.g., 20 µL) to initiate the polymerization. The amount of APS and TEMED is typically around 0.2% by weight of the monomer content.[7]

  • Polymerization: Gently mix the solution and pour it into a mold if desired. Allow the polymerization to proceed at room temperature for 24 hours. The solution will turn into a gel.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of DI water for several days, changing the water frequently, to remove unreacted monomers, initiators, and other impurities.

Protocol 2: Photopolymerization of NIPAAm Hydrogel with PEGDA Cross-linker

This protocol describes the synthesis of a NIPAAm hydrogel using poly(ethylene glycol) diacrylate (PEGDA) as the cross-linker and a photoinitiator under UV irradiation.[14][23][29]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Poly(ethylene glycol) diacrylate (PEGDA) (e.g., Mn 700)

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized (DI) water

  • Reaction vessel or mold transparent to UV light

  • UV light source (e.g., 365 nm)

Procedure:

  • Pre-polymer Solution Preparation:

    • Prepare a solution of NIPAAm (e.g., 11.32% w/v) and PEGDA (e.g., at a 1:0.5 weight ratio to NIPAAm) in DI water.[14]

    • Add the photoinitiator, Irgacure 2959 (e.g., 0.1% w/v), to the solution and dissolve completely.[14]

  • Molding: Pour the pre-polymer solution into a UV-transparent mold.

  • UV Curing: Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to induce polymerization and cross-linking.[29] The exact time will depend on the light intensity and the specific formulation.

  • Purification: After curing, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for several days, with frequent water changes, to wash out any unreacted components.

Visualizations

The following diagrams illustrate key concepts in NIPAAm hydrogel cross-linking.

CrosslinkingMechanism cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product NIPAAm N-isopropylacrylamide (Monomer) Propagation Propagation (Chain Growth) NIPAAm->Propagation Crosslinker Cross-linking Agent (e.g., MBA) Crosslinking Cross-linking Crosslinker->Crosslinking Initiator Initiator (e.g., APS/TEMED) Initiation Initiation (Radical Formation) Initiator->Initiation generates Initiation->NIPAAm activates Propagation->Crosslinker incorporates Propagation->Crosslinking Hydrogel Cross-linked NIPAAm Hydrogel Network Crosslinking->Hydrogel

Caption: Chemical cross-linking mechanism of NIPAAm hydrogels.

ExperimentalWorkflow cluster_characterization Characterization A 1. Prepare Monomer & Cross-linker Solution B 2. Add Initiator (Redox or Photo) A->B C 3. Polymerize (at RT or under UV) B->C D Degradation Study C->D E 5. Characterize Hydrogel Properties D->E E->D S Swelling Ratio E->S M Mechanical Testing E->M CrosslinkerComparison cluster_properties Hydrogel Properties NIPAAm NIPAAm Hydrogel Swelling Swelling Behavior NIPAAm->Swelling Mechanics Mechanical Strength NIPAAm->Mechanics Biodegradability Biodegradability NIPAAm->Biodegradability Biocompatibility Biocompatibility NIPAAm->Biocompatibility Crosslinker Cross-linking Agent Crosslinker->Swelling influences Crosslinker->Mechanics determines Crosslinker->Biodegradability confers Crosslinker->Biocompatibility affects

References

Surface Modification of Materials with Poly(n-propylacrylamide) Brushes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of materials using poly(n-propylacrylamide) (PNPAm) brushes. PNPAm is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions at approximately 22-28°C. This property allows for the dynamic control of surface wettability, protein adsorption, and cell adhesion, making it a promising material for various biomedical and biotechnological applications, including drug delivery, tissue engineering, and smart surfaces.

Applications of PNPAm Brush-Modified Surfaces

PNPAm brushes offer a versatile platform for creating "smart" surfaces that respond to temperature changes. Key applications include:

  • Controlled Protein Adsorption and Biofouling Resistance: Below its LCST, the hydrated PNPAm brushes create a steric barrier that effectively prevents non-specific protein adsorption. Above the LCST, the brushes collapse and become more hydrophobic, which can either promote or deter the adsorption of specific proteins depending on the system design. This switchable behavior is valuable for biosensors, chromatography, and creating anti-fouling surfaces for medical implants.

  • Temperature-Triggered Cell Adhesion and Detachment: The thermoresponsive nature of PNPAm brushes enables the culture and non-enzymatic harvesting of cell sheets. Cells can be cultured on the more hydrophobic surface above the LCST. By lowering the temperature below the LCST, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet with their extracellular matrix intact. This is a significant advantage for tissue engineering and regenerative medicine.

  • Smart Drug Delivery Systems: PNPAm can be incorporated into hydrogels or grafted onto nanoparticles to create temperature-sensitive drug delivery vehicles. Below the LCST, the polymer is swollen, and the drug can be loaded. Upon reaching a target site with a temperature above the LCST (e.g., in the body), the polymer collapses, triggering the release of the encapsulated drug.

Quantitative Data on PNPAm Brush Properties

The performance of PNPAm brush-modified surfaces is dictated by their physical and chemical properties, which are tunable and responsive to temperature.

PropertyConditionTypical Value/Behavior
Lower Critical Solution Temperature (LCST) In aqueous solution22-28 °C
Water Contact Angle Below LCST (~20 °C)Decreased (more hydrophilic)
Above LCST (~30 °C)Increased (more hydrophobic)
Protein Adsorption (e.g., Bovine Serum Albumin) Below LCST (~20 °C)Low (resists adsorption)
Above LCST (~30 °C)Increased adsorption
Cell Adhesion Below LCST (~20 °C)Low (promotes detachment)
Above LCST (~30 °C)High (promotes adhesion)

Experimental Protocols

Detailed protocols for the synthesis and characterization of PNPAm brush-modified surfaces are provided below. These protocols focus on two widely used surface-initiated polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound

This protocol describes the "grafting from" approach to grow PNPAm brushes from a silicon wafer substrate.

Workflow for SI-ATRP of PNPAm

cluster_0 Substrate Preparation cluster_1 SI-ATRP cluster_2 Characterization A Silicon Wafer Cleaning B Initiator Immobilization A->B Silanization with APTES, then reaction with BIBB D Polymerization Reaction B->D C Preparation of Polymerization Solution C->D This compound, Cu(I)Br, PMDETA in solvent E Washing and Drying D->E Immerse substrate in solution F Ellipsometry E->F G Contact Angle Measurement E->G H AFM E->H I XPS E->I

Caption: Workflow for SI-ATRP of PNPAm brushes.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) - Caution: Extremely corrosive and explosive when mixed with organic materials.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • This compound (NPAm) monomer

  • Copper(I) bromide (Cu(I)Br)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous methanol/water mixture (e.g., 1:1 v/v)

  • Methanol, Ethanol, Dichloromethane (DCM)

Protocol:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonicating in acetone and ethanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the wafers in piranha solution for 30 minutes to create a hydrophilic oxide layer with surface hydroxyl groups. (Extreme caution required) .

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • Initiator Immobilization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned silicon wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer.

    • Rinse the wafers with toluene and dry with nitrogen.

    • Prepare a solution of 10% (v/v) TEA and 10% (v/v) BIBB in anhydrous toluene.

    • Immerse the APTES-modified wafers in this solution for 1 hour at room temperature to attach the ATRP initiator.

    • Rinse the initiator-coated wafers with toluene, DCM, and ethanol, then dry with nitrogen.

  • Surface-Initiated ATRP:

    • In a Schlenk flask, dissolve NPAm monomer in an anhydrous methanol/water mixture (e.g., 1 M concentration).

    • Add PMDETA to the monomer solution.

    • Place the initiator-coated silicon wafer in the flask.

    • Add Cu(I)Br to the flask. The solution should turn colored, indicating the formation of the catalyst complex.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Conduct the polymerization at room temperature for the desired time (e.g., 1-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

    • Stop the polymerization by exposing the solution to air.

    • Remove the wafer and wash it thoroughly by sonicating in methanol and then water to remove any physisorbed polymer.

    • Dry the PNPAm brush-coated wafer with a stream of nitrogen.

Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) Polymerization of this compound

This protocol outlines the "grafting from" synthesis of PNPAm brushes using RAFT polymerization.

Workflow for SI-RAFT of PNPAm

cluster_0 Substrate Preparation cluster_1 SI-RAFT cluster_2 Characterization A Silicon Wafer Cleaning B RAFT Agent Immobilization A->B Silanization with RAFT-silane agent D Polymerization Reaction B->D C Preparation of Polymerization Solution C->D This compound, AIBN in solvent E Washing and Drying D->E Immerse substrate in solution and heat F Ellipsometry E->F G Contact Angle Measurement E->G H AFM E->H I XPS E->I

Caption: Workflow for SI-RAFT of PNPAm brushes.

Materials:

  • Silicon wafers

  • Piranha solution

  • RAFT-silane coupling agent (e.g., a trithiocarbonate-functionalized silane)

  • Anhydrous toluene

  • This compound (NPAm) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Methanol, Ethanol

Protocol:

  • Substrate Cleaning:

    • Follow the same procedure as in the SI-ATRP protocol (Section 3.1, step 1).

  • RAFT Agent Immobilization:

    • Prepare a 1-2% (v/v) solution of the RAFT-silane agent in anhydrous toluene.

    • Immerse the cleaned silicon wafers in the solution for 12-24 hours at room temperature.

    • Rinse the wafers with toluene and ethanol, then dry with nitrogen.

  • Surface-Initiated RAFT Polymerization:

    • In a reaction vessel, dissolve NPAm monomer and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to AIBN will influence the molecular weight of the polymer brushes.

    • Place the RAFT agent-functionalized wafer in the vessel.

    • Degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and maintain for the required polymerization time (e.g., 2-24 hours).

    • Stop the reaction by cooling the vessel in an ice bath and exposing it to air.

    • Remove the wafer and wash it extensively with the polymerization solvent, followed by methanol and water, to remove any non-grafted polymer.

    • Dry the PNPAm brush-coated wafer under a stream of nitrogen.

Characterization of PNPAm Brush-Modified Surfaces

Workflow for Surface Characterization

cluster_0 Physical Properties cluster_1 Chemical Composition S PNPAm-Modified Surface A Ellipsometry S->A Measure brush thickness B Contact Angle Goniometry S->B Measure wettability vs. temperature C Atomic Force Microscopy (AFM) S->C Image surface topography and roughness D X-ray Photoelectron Spectroscopy (XPS) S->D Determine elemental composition E FTIR Spectroscopy S->E Identify functional groups

Caption: Characterization methods for PNPAm surfaces.

  • Ellipsometry: To measure the dry thickness of the PNPAm brush layer. Measurements can also be performed in a liquid cell to determine the swelling and collapse of the brushes in response to temperature changes.

  • Contact Angle Goniometry: To quantify the surface wettability. The water contact angle is measured at different temperatures, both below and above the LCST, to demonstrate the thermoresponsive nature of the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. AFM can also be used to probe the mechanical properties of the brush layer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and verify the successful grafting of the PNPAm brushes.

Protocol for Evaluating Protein Adsorption

This protocol uses a quartz crystal microbalance with dissipation monitoring (QCM-D) to quantify protein adsorption in real-time.

Materials:

  • PNPAm brush-coated QCM-D sensors

  • QCM-D instrument with temperature control

  • Phosphate-buffered saline (PBS)

  • Protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) in PBS)

  • Deionized water

Protocol:

  • Mount the PNPAm-coated sensor in the QCM-D chamber.

  • Establish a stable baseline by flowing PBS over the sensor at a temperature below the LCST (e.g., 20 °C).

  • Inject the protein solution and monitor the change in frequency (Δf) and dissipation (ΔD) until a plateau is reached, indicating saturation of protein adsorption.

  • Rinse with PBS to remove loosely bound protein.

  • Increase the temperature to above the LCST (e.g., 30 °C) while flowing PBS and monitor any changes in Δf and ΔD, which would indicate protein desorption or conformational changes.

  • The adsorbed mass can be calculated from the change in frequency using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for soft, hydrated layers.

Protocol for Cell Adhesion and Detachment Assay

Materials:

  • PNPAm brush-coated cell culture substrates (e.g., glass coverslips or petri dishes)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Incubator with temperature control (e.g., 37 °C and 20 °C)

  • Microscope with live-cell imaging capabilities

Protocol:

  • Sterilize the PNPAm-coated substrates (e.g., by UV irradiation or ethanol washing).

  • Place the substrates in a cell culture plate and pre-incubate with cell culture medium.

  • Seed the cells onto the substrates at a desired density.

  • Incubate the cells at a temperature above the LCST (e.g., 37 °C) to allow for cell adhesion and proliferation.

  • Monitor cell attachment and growth over time using a microscope.

  • Once the cells have reached the desired confluency, induce detachment by lowering the temperature to below the LCST (e.g., 20 °C).

  • Observe and record the detachment of the cell sheet. Gentle agitation may be required to facilitate complete detachment.

  • The percentage of cell adhesion can be quantified by counting the number of attached cells before and after the temperature change.

Signaling Pathways and Logical Relationships

The thermoresponsive behavior of PNPAm brushes is governed by the balance between hydrogen bonding with water and hydrophobic interactions between the polymer chains.

Logical Relationship of PNPAm Thermoresponse

Temp_below Temperature < LCST H_bond Polymer-Water H-bonds Dominate Temp_below->H_bond Temp_above Temperature > LCST Hydrophobic Polymer-Polymer Hydrophobic Interactions Dominate Temp_above->Hydrophobic Swollen PNPAm Brush is Swollen and Hydrated H_bond->Swollen Collapsed PNPAm Brush is Collapsed and Dehydrated Hydrophobic->Collapsed Hydrophilic Hydrophilic Surface Swollen->Hydrophilic Hydrophobic_surf Hydrophobic Surface Collapsed->Hydrophobic_surf Low_protein Low Protein Adsorption Hydrophilic->Low_protein Low_cell Low Cell Adhesion Hydrophilic->Low_cell High_protein High Protein Adsorption Hydrophobic_surf->High_protein High_cell High Cell Adhesion Hydrophobic_surf->High_cell

Caption: PNPAm thermoresponsive behavior logic.

This diagram illustrates that below the LCST, hydrogen bonding between the polymer and water molecules is favorable, leading to a swollen, hydrophilic brush that resists protein and cell adhesion. Above the LCST, the entropy-driven hydrophobic interactions between the polymer chains dominate, causing the brush to collapse and expose a more hydrophobic surface that promotes protein and cell adhesion. This switchable behavior is the foundation for the various applications of PNPAm-modified materials.

Troubleshooting & Optimization

Troubleshooting n-propylacrylamide polymerization inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-propylacrylamide (NPAm).

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the polymerization of this compound in a question-and-answer format.

Q1: Why is my this compound (NPAm) solution not polymerizing or polymerizing very slowly?

A1: Failure to polymerize is a common issue and can be attributed to several factors:

  • Inactive Initiator or Catalyst: The most frequent cause is old or improperly stored Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED). APS solutions are not stable and should be prepared fresh daily. TEMED can oxidize over time; it is best to use a clear, colorless reagent.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1] Dissolved oxygen in your reaction mixture will scavenge the free radicals necessary to initiate polymerization. It is crucial to thoroughly degas your monomer solution before adding the initiator and catalyst.

  • Presence of Inhibitors: Commercial NPAm is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[2] This inhibitor must be removed before polymerization.

  • Incorrect Temperature: Polymerization is temperature-dependent. If the reaction temperature is too low, the rate of free radical formation will be too slow. Conversely, excessively high temperatures can lead to shorter polymer chains. An optimal temperature of 23–25°C is often recommended for similar acrylamide polymerizations.

  • Incorrect pH: The pH of the reaction mixture can affect the efficiency of the initiator system. The generation of free radicals by the APS/TEMED system is most efficient at a slightly basic pH.

Q2: My polymerization reaction is happening too quickly and is difficult to control. What could be the cause?

A2: Uncontrolled, rapid polymerization is often due to:

  • Excessive Initiator or Catalyst: High concentrations of APS and/or TEMED will lead to a very rapid initiation of polymerization. It is important to use these reagents at the recommended concentrations.

  • High Temperature: Elevated temperatures will increase the rate of free radical formation from APS, accelerating the polymerization process.

  • Absence of Inhibitors (in the monomer stock): If the monomer has been stored for a long time without an effective concentration of inhibitor, it may be partially polymerized or contain reactive species that accelerate polymerization.

Q3: How do I effectively remove the polymerization inhibitor from my NPAm monomer?

A3: The most common method for removing phenolic inhibitors like MEHQ is through column chromatography using basic alumina. The monomer is passed through a column packed with activated basic alumina, which adsorbs the inhibitor. The purified, inhibitor-free monomer should be used immediately as it is no longer stabilized.

Q4: What is the role of oxygen in the polymerization process, and how can I minimize its effects?

A4: Oxygen acts as a radical scavenger, reacting with the initiating and propagating radicals to form stable peroxide radicals that do not continue the polymerization chain. This leads to an induction period, a reduced rate of polymerization, or complete inhibition. To minimize the effects of oxygen, it is essential to degas the monomer solution prior to initiating polymerization. This can be achieved by:

  • Sparging with an inert gas: Bubbling nitrogen or argon through the solution for 15-30 minutes.

  • Freeze-pump-thaw cycles: This is a more rigorous method for removing dissolved gases.

  • Vacuum degassing: Applying a vacuum to the solution while stirring.

Q5: My final polymer has poor mechanical properties (e.g., it is brittle or weak). What could be the reason?

A5: The mechanical properties of the resulting polymer are influenced by several factors during polymerization:

  • Incorrect Monomer to Cross-linker Ratio: If you are preparing a hydrogel, the concentration of the cross-linking agent is critical. Too little cross-linker will result in a weak, soft gel, while too much can lead to a brittle gel.

  • High Initiator Concentration: As mentioned, high initiator concentrations can lead to the formation of shorter polymer chains, which can result in a weaker polymer network.

  • Polymerization Temperature: Polymerizing at too high a temperature can also result in shorter polymer chains.

Quantitative Data Summary

The following table provides typical concentration ranges for reagents used in the free-radical polymerization of N-substituted acrylamides, such as N-isopropylacrylamide (PNIPAM), which can serve as a starting point for optimizing this compound polymerization.

ParameterValueNotes
Monomer Concentration 70 - 140 mMThe concentration can be adjusted based on the desired polymer properties.
Cross-linker (e.g., BIS) Molar Ratio 2% (relative to monomer)This ratio can be varied to control the mechanical properties of the resulting hydrogel.
APS Initiator Concentration 0.5 - 2 mMVariation in this range may not significantly alter microgel size but can affect yield.[1]
TEMED Catalyst Concentration Equimolar to APSTypically used in a 1:1 molar ratio with APS.
MEHQ Inhibitor in Commercial Monomer ~200 ppmThis concentration is effective for storage but must be removed for polymerization.[2]
Reaction Temperature 23 - 45°CLower temperatures can be used with redox initiators like APS/TEMED.[1]
Polymerization Time 4 hoursThis is a typical reaction time; completion can be monitored by observing changes in viscosity.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from this compound Monomer

Materials:

  • This compound (NPAm) containing MEHQ inhibitor

  • Activated basic alumina

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane or THF, optional)

  • Collection flask

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom. Add the activated basic alumina to the column, gently tapping to ensure even packing.

  • Purification: Carefully add the NPAm monomer to the top of the alumina bed. If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent.

  • Elution: Allow the monomer to pass through the column under gravity.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Post-Purification: If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization. The purified NPAm should be used immediately.

Protocol 2: Free-Radical Polymerization of this compound

Materials:

  • Purified this compound (NPAm) monomer

  • Cross-linker (e.g., N,N'-methylenebisacrylamide - BIS), if preparing a hydrogel

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Prepare Monomer Solution: Dissolve the purified NPAm and BIS (if applicable) in deionized water in the reaction vessel to the desired concentrations.

  • Degassing: Purge the monomer solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Initiator Preparation: Prepare a fresh 10% (w/v) solution of APS in deionized water.

  • Initiation: While maintaining the inert atmosphere, add the required amount of the APS solution to the monomer solution.

  • Catalysis: Add the required amount of TEMED to the reaction mixture and swirl gently to mix. The polymerization should begin shortly after the addition of TEMED, as indicated by an increase in viscosity.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a set period (e.g., 4 hours) or until polymerization is complete.

  • Purification: The resulting polymer can be purified by dialysis against deionized water to remove any unreacted monomer and initiator components.

Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition APS Ammonium Persulfate (APS) Radical Sulfate Radical (SO4•-) APS->Radical catalyzed by TEMED TEMED Monomer NPAm Monomer Radical->Monomer attacks Oxygen Oxygen (O2) Radical->Oxygen GrowingChain Growing Polymer Chain Monomer->GrowingChain GrowingChain->Monomer reacts with Polymer Poly(this compound) GrowingChain->Polymer Inactive Inactive Peroxy Radical Oxygen->Inactive

Caption: Free-radical polymerization of this compound.

TroubleshootingWorkflow Start Polymerization Fails or is Sluggish CheckInitiator Are APS and TEMED solutions fresh? Start->CheckInitiator Degassed Was the monomer solution thoroughly degassed? CheckInitiator->Degassed Yes MakeFresh Prepare fresh APS solution and use clear TEMED. CheckInitiator->MakeFresh No InhibitorRemoved Was the inhibitor removed from the monomer? Degassed->InhibitorRemoved Yes DegasSolution Degas the solution with N2 or Ar for 15-30 min. Degassed->DegasSolution No TempCorrect Is the reaction temperature appropriate? InhibitorRemoved->TempCorrect Yes RemoveInhibitor Purify monomer using a basic alumina column. InhibitorRemoved->RemoveInhibitor No AdjustTemp Adjust temperature to the optimal range (e.g., 23-25°C). TempCorrect->AdjustTemp No Success Polymerization Successful TempCorrect->Success Yes MakeFresh->CheckInitiator DegasSolution->Degassed RemoveInhibitor->InhibitorRemoved AdjustTemp->TempCorrect

Caption: Troubleshooting workflow for NPAm polymerization.

ReactionComponents cluster_reactants Core Reactants cluster_initiators Initiation System cluster_inhibitors Inhibitors Polymerization NPAm Polymerization Oxygen Oxygen Polymerization->Oxygen inhibited by MEHQ MEHQ (in monomer) Polymerization->MEHQ inhibited by NPAm NPAm Monomer NPAm->Polymerization BIS Cross-linker (optional) BIS->Polymerization APS APS (Initiator) APS->Polymerization TEMED TEMED (Catalyst) TEMED->Polymerization

Caption: Key components influencing NPAm polymerization.

References

Technical Support Center: Optimizing n-Propylacrylamide (NPAm) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the free-radical polymerization of n-propylacrylamide (NPAm), with a specific focus on optimizing initiator concentration.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your NPAm polymerization experiments.

Problem Potential Cause Suggested Solution
No polymerization or very low yield 1. Initiator concentration is too low: An insufficient amount of initiator will generate too few free radicals to effectively start the polymerization process.[1] 2. Presence of inhibitors: Oxygen is a potent inhibitor of free-radical polymerization.[2] 3. Inactive initiator: The initiator may have degraded due to improper storage or age.1. Increase initiator concentration: Incrementally increase the initiator concentration. Refer to the experimental protocols for typical ranges. 2. Deoxygenate the reaction mixture: Thoroughly sparge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes before and during the reaction.[3] 3. Use fresh initiator: Always use a freshly prepared initiator solution.[2]
Polymerization is too fast or uncontrollable 1. Initiator concentration is too high: An excess of initiator generates a large number of free radicals simultaneously, leading to a very rapid and exothermic reaction.[4] 2. High reaction temperature: Elevated temperatures can cause rapid decomposition of the initiator.[1]1. Reduce initiator concentration: Systematically decrease the initiator concentration.[4] 2. Lower the reaction temperature: Conduct the polymerization at a lower temperature or use an ice bath to control the reaction's exothermicity.
Low molecular weight polymer High initiator concentration: A higher concentration of initiator leads to the formation of many polymer chains, but each chain grows for a shorter time before termination, resulting in a lower average molecular weight.[4][5]Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each to grow longer and achieve a higher molecular weight.[6]
High molecular weight polymer with broad polydispersity Low initiator concentration: While a low initiator concentration can lead to high molecular weight, it can also result in a broad distribution of chain lengths if the initiation process is not uniform.Optimize initiator concentration: Find a balance in the initiator concentration that provides the desired molecular weight with an acceptable polydispersity. Consider controlled radical polymerization techniques like RAFT for better control.[7][8]
Inconsistent results between batches 1. Variable initiator activity: Using initiator solutions of different ages or from different sources can lead to inconsistencies. 2. Inconsistent oxygen removal: Variations in the deoxygenation procedure can affect the polymerization rate and final product.[2]1. Standardize initiator preparation: Always use freshly prepared initiator solutions from a reliable source.[2] 2. Standardize deoxygenation: Implement a consistent and thorough deoxygenation protocol for all experiments.[3]

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the rate of NPAm polymerization?

A1: The rate of polymerization is directly proportional to the square root of the initiator concentration.[9] Therefore, increasing the initiator concentration will increase the rate of polymerization by generating more free radicals to initiate polymer chains.[4]

Q2: What is the relationship between initiator concentration and the molecular weight of the resulting poly(this compound)?

A2: There is an inverse relationship between initiator concentration and the molecular weight of the polymer.[4][5] A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. With a fixed amount of monomer, this results in shorter polymer chains and thus a lower average molecular weight.[6] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, resulting in a higher average molecular weight.

Q3: What are common initiators for the free-radical polymerization of NPAm?

A3: Common initiators for acrylamide-based monomers like NPAm include:

  • Thermal Initiators: These decompose upon heating to generate free radicals. Examples include potassium persulfate (KPS) and 2,2'-azobisisobutyronitrile (AIBN).[10][11]

  • Redox Initiation Systems: These systems work at lower temperatures (even room temperature) and involve a pair of compounds, an oxidizing agent and a reducing agent. A common system is ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[2][3]

Q4: Why is it crucial to remove oxygen from the reaction mixture?

A4: Oxygen is a strong inhibitor of free-radical polymerization.[2] It reacts with the initiating and propagating radicals to form stable peroxide radicals, which do not effectively continue the polymerization process. This can lead to an induction period (a delay before polymerization starts), slow polymerization rates, or complete failure of the reaction. Therefore, deoxygenating the reaction mixture by sparging with an inert gas like nitrogen or argon is a critical step.[3]

Q5: What is a typical concentration range for the initiator in NPAm polymerization?

A5: The optimal initiator concentration depends on the desired molecular weight, the specific initiator used, the monomer concentration, and the reaction temperature. A common starting point for acrylamide-based polymerizations is in the range of 0.1 to 2.0 mol% relative to the monomer. For redox systems like APS/TEMED, concentrations are often expressed as a weight or volume percentage of the total reaction mixture. It is always recommended to perform a series of experiments to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Thermal Initiation of NPAm Polymerization

This protocol describes a general procedure for the free-radical polymerization of this compound using a thermal initiator like potassium persulfate (KPS).

Materials:

  • This compound (NPAm) monomer

  • Potassium persulfate (KPS)

  • Deionized water (or another suitable solvent)

  • Inert gas (nitrogen or argon)

  • Reaction vessel (e.g., a three-neck round-bottom flask) with a condenser, magnetic stirrer, and gas inlet/outlet

  • Heating mantle or oil bath with temperature control

Procedure:

  • Dissolve the Monomer: In the reaction vessel, dissolve the desired amount of NPAm monomer in deionized water to achieve the target concentration.

  • Deoxygenate the Solution: Sparge the monomer solution with a gentle stream of inert gas for 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heat the Reaction Mixture: While continuing the inert gas purge, heat the reaction mixture to the desired temperature (e.g., 70°C for KPS).

  • Prepare and Add the Initiator: Prepare a fresh solution of KPS in deionized water. Once the reaction mixture has reached the target temperature, add the KPS solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at the set temperature with continuous stirring for a predetermined time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Purification: To terminate the reaction, cool the mixture to room temperature and expose it to air. The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the dry polymer.

Protocol 2: Redox Initiation of NPAm Polymerization at Room Temperature

This protocol outlines a general method for NPAm polymerization using the APS/TEMED redox initiation system.

Materials:

  • This compound (NPAm) monomer

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Inert gas (nitrogen or argon)

  • Reaction vessel with a magnetic stirrer and gas inlet

Procedure:

  • Dissolve the Monomer: In the reaction vessel, dissolve the desired amount of NPAm in deionized water.

  • Deoxygenate the Solution: Sparge the solution with an inert gas for at least 30 minutes.[3]

  • Initiation: While maintaining the inert atmosphere, add TEMED to the monomer solution and mix gently. Then, add a freshly prepared aqueous solution of APS to the reaction mixture.

  • Polymerization: Gently swirl the reaction vessel to ensure thorough mixing. The polymerization should begin within minutes, as indicated by an increase in viscosity and potentially a slight temperature rise. Allow the reaction to proceed for several hours to ensure high conversion.

  • Purification: The resulting polymer can be purified by dialysis against deionized water to remove unreacted components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing dissolve Dissolve NPAm Monomer deoxygenate Deoxygenate with N2/Ar dissolve->deoxygenate initiate Add Initiator deoxygenate->initiate polymerize Allow Reaction to Proceed initiate->polymerize purify Purify Polymer (Dialysis) polymerize->purify dry Dry Polymer (Lyophilization) purify->dry

Caption: General experimental workflow for NPAm polymerization.

initiator_effect cluster_high High Concentration cluster_low Low Concentration initiator Initiator Concentration high_rate Faster Polymerization Rate initiator->high_rate Increases low_mw Lower Molecular Weight initiator->low_mw Leads to low_rate Slower Polymerization Rate initiator->low_rate Decreases high_mw Higher Molecular Weight initiator->high_mw Leads to

Caption: Relationship between initiator concentration and polymerization outcomes.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Polymerization Issue Observed no_poly No/Low Yield start->no_poly too_fast Too Fast/Uncontrolled start->too_fast low_mw Low Molecular Weight start->low_mw cause_low_init [Initiator] too low no_poly->cause_low_init cause_inhibitor Inhibitor (O2) present no_poly->cause_inhibitor cause_high_init [Initiator] too high too_fast->cause_high_init low_mw->cause_high_init sol_inc_init Increase [Initiator] cause_low_init->sol_inc_init sol_deoxygenate Deoxygenate System cause_inhibitor->sol_deoxygenate sol_dec_init Decrease [Initiator] cause_high_init->sol_dec_init

Caption: Troubleshooting logic for common polymerization issues.

References

Controlling molecular weight distribution of poly(n-propylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled synthesis of poly(n-propylacrylamide) (PNPAm). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PNPAm with a controlled molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for controlling the molecular weight and molecular weight distribution (MWD) of poly(this compound)?

A1: The most effective methods for achieving a narrow molecular weight distribution (low polydispersity index, PDI) and controlled molecular weight for PNPAm are controlled/"living" radical polymerization techniques. The two most prominent and widely used methods are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the synthesis of polymers with well-defined architectures and low PDIs.[1][2] The key to this technique is the selection of a suitable RAFT chain transfer agent (CTA).[3]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers. It involves the use of a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains.[4][5]

Q2: Why is my polydispersity index (PDI) high even when using a controlled radical polymerization technique?

A2: A high PDI in a controlled polymerization can be attributed to several factors:

  • Impurities: Oxygen is a potent inhibitor of radical polymerizations and can lead to a loss of control.[6] Thorough deoxygenation of the reaction mixture is crucial. Other impurities in the monomer, solvent, or initiator can also have a detrimental effect.

  • Inappropriate Initiator Concentration: The ratio of initiator to the chain transfer agent (in RAFT) or initiator to catalyst (in ATRP) is critical. An excess of initiator can lead to a higher number of conventionally initiated chains, broadening the MWD.

  • Poor Chain Transfer Agent (CTA) Selection (for RAFT): The effectiveness of a RAFT agent depends on the monomer being polymerized. For acrylamides, trithiocarbonates are generally recommended over dithiobenzoates, which can cause retardation.[6]

  • Loss of End-Group Fidelity (for ATRP): In ATRP, the terminal halide can be lost through side reactions, leading to "dead" polymer chains that cannot be reactivated. This can be influenced by the choice of solvent and purification methods.[4][5]

Q3: My polymerization is not initiating or has a long induction period. What are the possible causes?

A3: A lack of initiation or a prolonged induction period is a common issue, often caused by:

  • Presence of Oxygen: As mentioned, oxygen is a radical scavenger and must be meticulously removed from the reaction system.[6] This can be achieved by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[6]

  • Inhibitor in the Monomer: Commercial monomers are often supplied with inhibitors to prevent polymerization during storage. These must be removed before use, typically by passing the monomer through a column of basic alumina.

  • Impure RAFT Agent: The presence of impurities like thiols in the RAFT agent can interfere with the polymerization process.[7]

  • Low Temperature: The rate of initiator decomposition is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the generation of radicals will be slow, leading to a long induction period.[6]

Q4: How does the choice of solvent affect the polymerization of this compound?

A4: The solvent can significantly influence the polymerization in several ways:

  • Solubility: The solvent must be able to dissolve the monomer, the resulting polymer, and the catalyst or CTA. Poor solubility of the growing polymer chains can lead to precipitation and a loss of control over the polymerization.[8]

  • Chain Transfer: Some solvents can act as chain transfer agents, which can affect the molecular weight of the resulting polymer. For instance, isopropanol is a known chain transfer agent for acrylamide polymerizations.[9]

  • Catalyst Activity (in ATRP): In ATRP, the solvent can affect the solubility and activity of the copper catalyst complex.[8] For example, the addition of water to organic solvents has been shown to influence the ATRP of N-substituted acrylamides.[8]

Troubleshooting Guides

Issue 1: Broad Molecular Weight Distribution (High PDI) in RAFT Polymerization
Potential Cause Troubleshooting Step
Oxygen Inhibition Thoroughly deoxygenate the monomer, solvent, and initiator solution by purging with an inert gas (Ar or N₂) for at least 30-60 minutes. For highly sensitive systems, perform several freeze-pump-thaw cycles.[6]
Inappropriate CTA For acrylamides, trithiocarbonates are generally more suitable than dithiobenzoates.[6] Ensure the CTA is appropriate for the monomer and reaction conditions.
Incorrect Initiator/CTA Ratio Optimize the molar ratio of initiator to CTA. A common starting point is a ratio between 1:3 and 1:10.
High Temperature Excessively high temperatures can lead to a higher rate of termination reactions, broadening the PDI.[6] Operate at the recommended temperature for the chosen initiator.
Monomer Impurities Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
Issue 2: Poor Control or Low Conversion in ATRP
Potential Cause Troubleshooting Step
Catalyst Oxidation The Cu(I) catalyst is sensitive to oxygen. Prepare the reaction under an inert atmosphere using Schlenk line techniques or a glovebox.
Ligand Selection The choice of ligand is crucial for catalyst activity and solubility. For N-substituted acrylamides, ligands like Me₆TREN are often used.[4]
Solvent Effects The solvent can influence catalyst activity. In some cases, a small amount of a co-solvent like water can improve control.[8] However, excess water can lead to hydrolysis and loss of control.[8]
Initiator Efficiency Ensure the initiator is suitable for the monomer and has a high initiation efficiency.
Loss of Halogen End-Group Intramolecular cyclization can lead to the loss of the terminal halogen, resulting in dead polymer chains.[4][5] This can sometimes be mitigated by adjusting the solvent or temperature.

Experimental Protocols

Representative Protocol for RAFT Polymerization of this compound

This protocol is a general guideline and may require optimization for specific molecular weight targets.

Materials:

  • This compound (NPAm) (inhibitor removed)

  • 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (or another suitable trithiocarbonate RAFT agent)

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) (or another suitable low-temperature initiator)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Monomer Purification: Pass NPAm through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve NPAm, DDMAT, and V-70 in DMF. The molar ratio of [NPAm]:[DDMAT]:[V-70] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2 for a target degree of polymerization of 100).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 30 °C for V-70). Let the polymerization proceed for the desired time.

  • Monitoring: To monitor the reaction, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).

  • Termination and Purification: To quench the reaction, expose the mixture to air and cool it down. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). Redissolve the polymer in a small amount of a good solvent and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Data Presentation

Table 1: Example of RAFT Polymerization Conditions and Results for Poly(N-isopropylacrylamide)

Note: Data for poly(this compound) would be analogous, but the following is based on readily available literature for the closely related PNIPAM.

[NIPAM]:[CTA]:[I]CTA TypeInitiatorSolventTemp (°C)Time (h)Mₙ ( g/mol )PDI
100:1:0.2TrithiocarbonateV-70DMF25611,3001.15
200:1:0.2TrithiocarbonateV-70DMF251222,6001.18
50:1:0.1DithiobenzoateAIBNDioxane6085,6001.25

This table is illustrative and compiles representative data from various sources in the literature.[3]

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer This compound Mix Combine Reagents Monomer->Mix CTA RAFT Agent (e.g., Trithiocarbonate) CTA->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Mix->Deoxygenate Polymerize Polymerize (Controlled Temperature) Deoxygenate->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Purify Purify (Redissolution/ Reprecipitation) Precipitate->Purify Dry Dry Polymer Purify->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Experimental workflow for RAFT polymerization.

Troubleshooting_Logic cluster_raft RAFT Issues cluster_atrp ATRP Issues Start High PDI or Poor Control? Q_RAFT_ATRP Technique? Start->Q_RAFT_ATRP Q_Oxygen_R Deoxygenation Thorough? Q_RAFT_ATRP->Q_Oxygen_R RAFT Q_Oxygen_A Inert Atmosphere? Q_RAFT_ATRP->Q_Oxygen_A ATRP A_Deoxygenate_R Improve Deoxygenation: - Purge longer - Freeze-Pump-Thaw Q_Oxygen_R->A_Deoxygenate_R No Q_CTA CTA Choice? Q_Oxygen_R->Q_CTA Yes A_CTA Use Trithiocarbonate for Acrylamides Q_CTA->A_CTA No Q_Ratio_R [I]:[CTA] Ratio? Q_CTA->Q_Ratio_R Yes A_Ratio_R Optimize Ratio (e.g., 1:5) Q_Ratio_R->A_Ratio_R Check A_Inert Use Glovebox or Schlenk Line Q_Oxygen_A->A_Inert No Q_Ligand Ligand Choice? Q_Oxygen_A->Q_Ligand Yes A_Ligand Use Appropriate Ligand (e.g., Me6TREN) Q_Ligand->A_Ligand No Q_Solvent Solvent Effects? Q_Ligand->Q_Solvent Yes A_Solvent Consider Co-solvents (e.g., small % H2O) Q_Solvent->A_Solvent Check

Caption: Troubleshooting logic for controlled polymerization.

References

Technical Support Center: Poly(n-propylacrylamide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of poly(n-propylacrylamide) (PNnPAm).

Troubleshooting Guide: Preventing Aggregation

Aggregation during the synthesis of poly(this compound) is a common issue, often leading to poor yields and materials with undesirable properties. Aggregation is primarily linked to the polymer's Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in the reaction medium, typically water. For PNnPAm, the LCST is approximately 24-26°C.[1] Careful control of reaction parameters is crucial to prevent premature precipitation and aggregation.

Problem Potential Cause Recommended Solution
Immediate precipitation of polymer upon initiator addition. Reaction temperature is too high. The polymerization temperature is likely above the LCST of the forming polymer chains, causing them to immediately collapse and aggregate.Lower the reaction temperature to well below the LCST of PNnPAm (e.g., 15-20°C). The polymerization can be initiated at a lower temperature, and the temperature can be slowly raised if necessary to increase the polymerization rate, but it should not exceed the LCST.
Formation of large, visible aggregates during polymerization. High monomer concentration. A high concentration of monomer can lead to a high concentration of growing polymer chains, increasing the likelihood of intermolecular interactions and aggregation, especially as the chains grow and approach their solubility limit.Reduce the initial monomer concentration. A more dilute solution provides more space for individual polymer chains to grow without entangling.
Cloudy or opaque reaction mixture that settles over time. Incorrect initiator concentration. The concentration of the initiator can influence the molecular weight and number of polymer chains. Too low a concentration can lead to very long chains that are more prone to entanglement and precipitation. Conversely, a very high initiator concentration can lead to a large number of small chains, which can also aggregate.Optimize the initiator concentration. The ideal concentration will depend on the desired molecular weight and reaction conditions. It is recommended to start with a moderate concentration and adjust based on the outcome.
Polymer precipitates during purification (e.g., dialysis or precipitation). Solvent quality and temperature. The choice of solvent and the temperature during purification are critical. If the polymer is exposed to a poor solvent or a temperature above its LCST, it will aggregate.For purification by precipitation, use a cold non-solvent to ensure rapid and complete precipitation without aggregation. For dialysis, perform the process at a temperature well below the LCST of the polymer.
Final polymer product is insoluble or forms gels in water at room temperature. High molecular weight or cross-linking. Very high molecular weight chains can entangle and form physical gels. Accidental cross-linking, due to impurities in the monomer or the presence of a cross-linking agent, will lead to an insoluble network.Control the molecular weight by adjusting the initiator and monomer concentrations. Ensure the purity of the monomer and other reagents to avoid unintended cross-linking. If a cross-linker is not desired, ensure it is not present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in poly(this compound) synthesis?

A1: The primary cause of aggregation is exceeding the Lower Critical Solution Temperature (LCST) of the polymer in the reaction solvent. Poly(this compound) has an LCST of approximately 24-26°C in water.[1] Above this temperature, the polymer chains undergo a conformational change from a hydrophilic, coiled state to a more hydrophobic, globular state, leading to insolubility and aggregation.

Q2: How does monomer concentration affect aggregation?

A2: Higher monomer concentrations lead to a higher concentration of growing polymer chains. This increases the probability of intermolecular interactions and chain entanglement, which can promote aggregation, especially as the polymerization progresses and the molecular weight of the polymer increases.

Q3: What is the role of the initiator in preventing aggregation?

A3: The initiator concentration affects both the rate of polymerization and the final molecular weight of the polymer chains. An optimized initiator concentration helps in achieving a controlled polymerization rate and a desired molecular weight, both of which are crucial for preventing aggregation. For instance, in the synthesis of similar thermoresponsive polymers, a higher initiator concentration generally leads to lower molecular weight polymers, which may have a reduced tendency to aggregate during synthesis.

Q4: Can the choice of solvent influence aggregation?

A4: Yes, the choice of solvent is critical. The polymerization is typically carried out in a good solvent for the monomer and the resulting polymer at the reaction temperature. For PNnPAm, water is a common solvent, but the temperature must be kept below the LCST. Using a solvent in which the polymer is more soluble can help to prevent aggregation.

Q5: How can I purify the polymer without causing aggregation?

A5: To purify PNnPAm, it is essential to maintain conditions where the polymer remains soluble. If using precipitation to isolate the polymer, a cold non-solvent should be used to rapidly precipitate the polymer as fine particles rather than a large aggregate. If using dialysis to remove unreacted monomer and initiator, the dialysis should be performed against cold water (e.g., 4°C) to stay well below the LCST.

Experimental Protocols

Key Experiment: Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol provides a general method for the synthesis of poly(this compound) with a focus on preventing aggregation.

Materials:

  • This compound (NPrAm) monomer

  • Potassium persulfate (KPS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBN) as initiator

  • Deionized water (or another suitable solvent)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, magnetic stirrer, and nitrogen/argon inlet

  • Constant temperature bath

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of this compound monomer in deionized water in the reaction vessel. A typical starting concentration is 5-10 wt%.

  • Degassing: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Preparation: In a separate container, dissolve the initiator (e.g., KPS) in a small amount of deionized water. The amount of initiator will typically be 1-2 mol% relative to the monomer.

  • Initiation of Polymerization: While maintaining a slow stream of nitrogen or argon over the reaction mixture, add the initiator solution to the monomer solution.

  • Reaction Conditions: Maintain the reaction temperature well below the LCST of PNnPAm. A temperature of 15-20°C is recommended. Stir the reaction mixture at a constant rate.

  • Polymerization: Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The reaction time will influence the final molecular weight and conversion.

  • Termination: To terminate the reaction, expose the solution to air.

  • Purification: Purify the polymer by dialysis against cold deionized water (4°C) for several days to remove unreacted monomer and initiator. The purified polymer solution can then be lyophilized to obtain a dry powder.

Quantitative Data Summary

The following tables summarize the impact of key synthesis parameters on the properties of thermoresponsive polymers, which can be used as a guide for troubleshooting PNnPAm synthesis.

Table 1: Effect of Initiator Concentration on Hydrodynamic Diameter of Thermoresponsive Polymer Nanoparticles

Initiator Concentration (relative to monomer)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
LowLargerHigher
MediumIntermediateLower
HighSmallerLower

Note: This data is generalized from studies on similar thermoresponsive polymers and illustrates a common trend.

Table 2: Lower Critical Solution Temperature (LCST) of Poly(n-alkylacrylamide)s

PolymerLCST (°C)
Poly(this compound)~24-26
Poly(N-isopropylacrylamide)~32

Visualizations

Aggregation_Factors cluster_factors Key Factors Influencing Aggregation cluster_properties Polymer Properties cluster_outcome Outcome Temperature Reaction Temperature LCST Lower Critical Solution Temperature (LCST) Temperature->LCST Exceeds Monomer_Conc Monomer Concentration MW Molecular Weight Monomer_Conc->MW Initiator_Conc Initiator Concentration Initiator_Conc->MW Solubility Solubility LCST->Solubility Decreases Above MW->Solubility Affects Aggregation Aggregation Solubility->Aggregation Low Soluble_Polymer Soluble Polymer Solubility->Soluble_Polymer High

Caption: Factors influencing aggregation in poly(this compound) synthesis.

Troubleshooting_Workflow Start Start Synthesis Observe Observe Aggregation? Start->Observe Continue Successful Synthesis Observe->Continue No Troubleshoot Troubleshoot Further Observe->Troubleshoot Yes Adjust_Temp Lower Reaction Temperature Adjust_Temp->Start Adjust_Monomer Decrease Monomer Concentration Adjust_Monomer->Start Adjust_Initiator Optimize Initiator Concentration Adjust_Initiator->Start Troubleshoot->Adjust_Temp Troubleshoot->Adjust_Monomer Troubleshoot->Adjust_Initiator

Caption: A workflow for troubleshooting aggregation during synthesis.

References

Technical Support Center: Poly(n-propylacrylamide) LCST Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with poly(n-propylacrylamide) (PNPrAAm). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the Lower Critical Solution Temperature (LCST) of PNPrAAm.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My poly(this compound) homopolymer is precipitating at a lower temperature than expected. What could be the issue and how can I increase its LCST?

A1: The reported LCST for poly(this compound) is approximately 21.5°C.[1] If your polymer is precipitating at a lower temperature, it could be due to impurities or hydrophobic end groups from the initiator or chain transfer agent used in polymerization. To increase the LCST, the most effective strategy is to increase the overall hydrophilicity of the polymer. This can be primarily achieved through copolymerization with a hydrophilic monomer.

Q2: I want to synthesize a PNPrAAm-based polymer with an LCST above 37°C for a biomedical application. Which comonomer should I use and in what amount?

A2: To significantly increase the LCST of PNPrAAm, you should copolymerize this compound with a hydrophilic comonomer. Good choices include acrylamide (Am) or acrylic acid (AAc). The LCST of the resulting copolymer will increase with a higher incorporation of the hydrophilic comonomer.[2][3] For instance, in the closely related poly(N-isopropylacrylamide) (PNIPAM), the incorporation of acrylic acid has been shown to substantially raise the LCST, particularly at pH values where the carboxylic acid groups are deprotonated and thus charged.[4][5][6]

Below is a table illustrating the effect of hydrophilic comonomer content on the LCST of PNIPAM, which serves as a good qualitative guide for PNPrAAm. A similar trend is expected for PNPrAAm copolymers.

Table 1: Effect of Hydrophilic Comonomer Content on the LCST of Poly(N-isopropylacrylamide) Copolymers

ComonomerMole % of Hydrophilic ComonomerResulting LCST (°C)pH of Measurement
Acrylic Acid332.84.5
Acrylic Acid5> 1007.4 (ionized)
Acrylic Acid10Not detectable7.4 (ionized)
Acrylamide10~45Neutral

Note: Data presented is for PNIPAM and serves as an illustrative guide for PNPrAAm.

To achieve an LCST above 37°C, you will likely need to incorporate a few mole percent of a hydrophilic comonomer. The exact amount will need to be determined experimentally for your specific system and desired application conditions (e.g., pH, ionic strength).

Q3: Does the molecular weight of my poly(this compound) affect its LCST?

A3: The effect of molecular weight on the LCST of poly(N-alkylacrylamides) can be complex and is often intertwined with the nature of the polymer's end groups. For high molecular weight polymers, the contribution of the end groups is minimal, and the LCST is largely independent of molecular weight.[7][8][9] However, for lower molecular weight polymers (typically below 100 kDa), the end groups constitute a significant portion of the polymer chain and their polarity can influence the overall hydrophilicity, and thus the LCST.[7][8][10] Hydrophilic end groups can lead to a slight increase in the LCST, especially at low molecular weights.

Table 2: Influence of Molecular Weight and End Group Polarity on the LCST of Poly(N-isopropylacrylamide)

Molecular Weight (Mw, kDa)End GroupChange in LCST (°C)
> 100Hydrophobic (from AIBN)Negligible
56Hydrophobic (from AIBN)+0.2
18Hydrophobic (from AIBN)+0.6
< 60Hydrophilic (e.g., -OH)Noticeable Increase

Note: Data presented is for PNIPAM and illustrates the general principle.

Q4: I am trying to modify the end-groups of my PNPrAAm to make them more hydrophilic. What is a general approach for this?

A4: A common method to introduce specific end-groups is through the use of a functional initiator or a chain transfer agent (CTA) during polymerization. For example, using a hydroxyl- or carboxyl-terminated CTA in a radical polymerization will yield polymers with a corresponding hydrophilic end-group. Subsequent chemical modification of these end-groups can also be performed. For instance, a terminal bromine atom introduced via atom transfer radical polymerization (ATRP) can be substituted with a hydrophilic moiety. Modification with a hydrophilic compound like maleimide can increase the LCST.[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-acrylic acid)

This protocol describes the synthesis of a random copolymer of this compound and acrylic acid via free radical polymerization to achieve a higher LCST.

  • Monomer and Initiator Preparation:

    • Dissolve the desired molar ratio of this compound and acrylic acid in a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide). A typical concentration is 10-20 wt%.

    • Add a radical initiator, such as azobisisobutyronitrile (AIBN), typically at a monomer-to-initiator molar ratio of 100:1 to 1000:1.

  • Polymerization:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and maintain for several hours (e.g., 6-24 hours) under an inert atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

    • Isolate the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF or methanol) and re-precipitate to further purify.

    • Dry the final polymer product under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Determination of the Lower Critical Solution Temperature (LCST)

The LCST is typically determined by measuring the cloud point of the polymer solution, which is the temperature at which the solution becomes turbid upon heating.

  • Sample Preparation:

    • Prepare a dilute aqueous solution of the polymer (e.g., 0.5-1.0 wt%) in deionized water or a buffer of choice.

    • Ensure the polymer is fully dissolved, which may require stirring or gentle heating below the expected LCST.

  • Turbidimetry Measurement using a UV-Vis Spectrophotometer:

    • Place the polymer solution in a cuvette inside the spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance (or absorbance) of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 0.5-1.0°C/min).

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visual Guides

LCST_Increase_Strategies pnnaam Poly(this compound) increase_lcst Goal: Increase LCST pnnaam->increase_lcst copolymerization Copolymerization increase_lcst->copolymerization end_group End-Group Modification increase_lcst->end_group hydrophilic_comonomer Incorporate Hydrophilic Comonomer copolymerization->hydrophilic_comonomer acrylamide Acrylamide hydrophilic_comonomer->acrylamide acrylic_acid Acrylic Acid hydrophilic_comonomer->acrylic_acid hydrophilic_end_group Introduce Hydrophilic End-Group end_group->hydrophilic_end_group hydroxyl -OH hydrophilic_end_group->hydroxyl carboxyl -COOH hydrophilic_end_group->carboxyl

Caption: Key strategies to increase the LCST of poly(this compound).

Experimental_Workflow start Start synthesis Copolymer Synthesis (PNPrAAm-co-AAc) start->synthesis purification Purification by Precipitation synthesis->purification characterization Characterization purification->characterization nmr NMR (Composition) characterization->nmr gpc GPC (Molecular Weight) characterization->gpc lcst_measurement LCST Measurement (Turbidimetry) characterization->lcst_measurement end End lcst_measurement->end

Caption: Experimental workflow for synthesis and characterization of PNPrAAm copolymers.

LCST_vs_Comonomer cluster_0 Relationship between Copolymer Composition and LCST low_hydro Low % Hydrophilic Comonomer low_lcst Lower LCST low_hydro->low_lcst leads to high_hydro High % Hydrophilic Comonomer high_lcst Higher LCST high_hydro->high_lcst leads to

Caption: Impact of hydrophilic comonomer content on the LCST of the copolymer.

References

Technical Support Center: Enhancing the Mechanical Strength of n-Propylacrylamide (NPAAm) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical properties of n-propylacrylamide (NPAAm) hydrogels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why are my standard NPAAm hydrogels mechanically weak?

Standard NPAAm hydrogels, synthesized through conventional free-radical polymerization with a single network structure, often exhibit poor mechanical properties. This is due to the inherent fragility of a single polymer network, which is prone to fracture under stress. The low polymer density in the swollen state also contributes to their mechanical weakness.

Q2: What are the primary strategies to improve the mechanical strength of NPAAm hydrogels?

The most effective strategies for enhancing the mechanical strength of NPAAm hydrogels involve creating more robust network architectures. These include:

  • Double Networks (DN): This approach involves creating two interpenetrating polymer networks with contrasting properties. Typically, the first network is rigid and brittle, while the second is flexible and ductile. This combination allows for effective energy dissipation under stress, leading to significantly improved toughness and strength.

  • Interpenetrating Polymer Networks (IPNs): IPNs consist of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. This entanglement enhances the overall mechanical stability of the hydrogel.

  • Nanocomposite Hydrogels: Incorporating nanoparticles (e.g., clay, silica, graphene oxide) into the hydrogel matrix can act as multifunctional crosslinkers, reinforcing the polymer network and improving its mechanical properties.

Q3: How do double network (DN) hydrogels achieve such high mechanical strength?

The remarkable strength of DN hydrogels stems from the synergistic interaction between the two networks. The densely cross-linked first network provides stiffness and acts as a sacrificial network, breaking under stress to dissipate energy. The loosely cross-linked second network, which is more ductile, maintains the integrity of the hydrogel and allows for large deformations.

Q4: Can the temperature sensitivity of NPAAm hydrogels be maintained after mechanical reinforcement?

Yes, in many cases, the thermoresponsive nature of NPAAm hydrogels can be preserved or even enhanced after reinforcement. For instance, the unique interpenetrating network structure of some double network hydrogels has been shown to improve thermosensitivity. However, the specific composition of the reinforcing network or nanomaterial can influence the lower critical solution temperature (LCST).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and mechanical testing of high-strength NPAAm hydrogels.

Problem Possible Causes Solutions
Hydrogel is too brittle and fractures easily during handling. - Insufficient polymerization of the second network in DN or IPN hydrogels.- High concentration of the first network crosslinker in DN hydrogels.- Aggregation of nanoparticles in nanocomposite hydrogels.- Ensure complete polymerization of the second network by optimizing initiator concentration and reaction time.- Reduce the crosslinker concentration of the first network.- Improve nanoparticle dispersion through sonication or surface modification of the nanoparticles.
Inconsistent mechanical properties between batches. - Variations in synthesis parameters (e.g., temperature, initiator concentration, monomer purity).- Incomplete dissolution of components.- Non-uniform swelling before second network formation in DN hydrogels.- Strictly control all synthesis parameters.- Ensure all monomers, crosslinkers, and initiators are fully dissolved before initiating polymerization.- Allow the first network hydrogel to reach equilibrium swelling in the second monomer solution.
Difficulty in removing the hydrogel from the mold. - Adhesion of the hydrogel to the mold surface.- Use molds made of non-stick materials like Teflon or coat the mold surface with a release agent (e.g., silicone oil).
Slippage of the hydrogel sample in the tensile tester grips. - The soft and wet nature of the hydrogel makes it difficult to grip securely.- Use specialized grips with a larger contact area or a rough surface.- Employ additional grip aids like sandpaper or 3D-printed custom grips.[1][2]
Inaccurate stress-strain data during mechanical testing. - Sample dehydration during testing.- Inconsistent strain rate.- Pre-existing microcracks in the sample.- Keep the sample hydrated during testing by using a humidity chamber or immersing it in a solvent bath.- Use a consistent and appropriate strain rate for hydrogels (typically slow).- Handle samples carefully to avoid introducing flaws before testing.

Experimental Protocols

Protocol 1: Synthesis of a High-Strength NPAAm-based Double Network (DN) Hydrogel

This protocol is adapted from methodologies for creating robust double network hydrogels.[3]

Materials:

  • This compound (NPAAm)

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)

  • N,N'-Methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • First Network Synthesis:

    • Dissolve AMPS (e.g., 1 M) and MBAA (e.g., 2 mol% to AMPS) in DI water.

    • Degas the solution with nitrogen for 30 minutes.

    • Add APS (e.g., 0.5 mol% to AMPS) and TEMED (e.g., 1 mol% to AMPS) to initiate polymerization.

    • Pour the solution into a mold and allow it to polymerize at room temperature for several hours.

    • Cut the resulting hydrogel into the desired shape and immerse it in DI water to wash away unreacted monomers.

  • Second Network Synthesis:

    • Prepare an aqueous solution of NPAAm (e.g., 2 M), MBAA (e.g., 0.1 mol% to NPAAm), and a photoinitiator (e.g., 0.1 mol% Irgacure 2959).

    • Immerse the swollen first network hydrogel in this solution and allow it to swell to equilibrium.

    • Place the swollen hydrogel in a mold and expose it to UV light (e.g., 365 nm) for several hours to polymerize the second network.

    • The resulting DN hydrogel will be significantly tougher than the single network hydrogels.

Protocol 2: Synthesis of an NPAAm-Clay Nanocomposite Hydrogel

This protocol is based on the in-situ polymerization method for creating nanocomposite hydrogels.[4][5]

Materials:

  • This compound (NPAAm)

  • Laponite clay (or other suitable clay nanoparticles)

  • Potassium persulfate (KPS)

  • Deionized (DI) water

Procedure:

  • Clay Dispersion:

    • Disperse Laponite clay in DI water (e.g., 5 wt%) by stirring vigorously for at least 1 hour to obtain a transparent, homogeneous dispersion.

  • Polymerization:

    • Dissolve NPAAm monomer in the clay dispersion (e.g., 10 wt%).

    • Degas the solution with nitrogen for 30 minutes.

    • Add KPS initiator (e.g., 0.1 wt% of NPAAm) to the solution and mix thoroughly.

    • Pour the solution into a mold and place it in an oven at a controlled temperature (e.g., 60°C) for several hours to complete the polymerization.

    • After polymerization, immerse the hydrogel in DI water to remove unreacted components.

Quantitative Data on Mechanical Properties

The following tables summarize the mechanical properties of NPAAm-based hydrogels with enhanced strength. Note that specific values can vary significantly depending on the precise composition and synthesis conditions. The data for PNIPAM-based systems is included for comparative purposes due to the limited availability of data specifically for NPAAm.

Table 1: Compressive Strength of Double Network Hydrogels

First NetworkSecond NetworkCompressive Strength (MPa)Reference
Poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS)Polyacrylamide (PAAm)37.80[4][5][6]
P(NIPAM-co-AMPS)PNIPAMExceptional Strength (qualitative)[7]
PNaAMPSP(NIPAM-co-AAm)0.83 - 1.37[8]

Table 2: Tensile Properties of Nanocomposite Hydrogels

Polymer MatrixNanofiller (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
PNIPAMLaponite XLS (high content)11400[5]
PNIPAMClay (variable)Proportional to clay contentDecreases slightly with clay content[9]

Visualizations

Logical Relationship of Strategies to Enhance Mechanical Strength

G A Standard NPAAm Hydrogel (Low Mechanical Strength) B Enhanced Mechanical Strength A->B Modification Strategies C Double Networks (DN) B->C D Interpenetrating Polymer Networks (IPN) B->D E Nanocomposite Hydrogels B->E G cluster_0 First Network Synthesis cluster_1 Second Network Synthesis A Prepare Monomer 1 Solution (e.g., AMPS, MBAA) B Initiate Polymerization (e.g., APS, TEMED) A->B C Form First Network Hydrogel B->C D Swell First Network in Monomer 2 Solution (e.g., NPAAm, MBAA, Photoinitiator) C->D Equilibrium Swelling E UV Polymerization D->E F Formation of DN Hydrogel E->F G A Hydrogel (Drug Reservoir) B Drug Release (Stimulus-Triggered) A->B C Drug Diffusion to Target Cells B->C D Receptor Binding C->D E Intracellular Signaling Cascade D->E F Therapeutic Effect E->F

References

Achieving reproducible swelling behavior in n-propylacrylamide hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Propylacrylamide (NPA) Hydrogels

Welcome to the technical support center for this compound (NPA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible swelling behavior in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound (NPA) hydrogels and why is their swelling behavior important?

A1: this compound (NPA) hydrogels are a type of "smart" polymer that exhibits a temperature-responsive behavior in aqueous solutions. They belong to a class of materials that can undergo a reversible volume phase transition in response to changes in temperature. This transition is characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is hydrophilic and swells by absorbing large amounts of water. Above the LCST, it becomes hydrophobic, expels water, and shrinks. This controllable swelling is critical for applications like targeted drug delivery, tissue engineering, and developing sensors and actuators, where precise control over the material's properties is essential.

Q2: What is the Lower Critical Solution Temperature (LCST) and how does it affect NPA hydrogels?

A2: The Lower Critical Solution Temperature (LCST) is the critical temperature below which the components of a mixture are miscible. For NPA hydrogels, this means below the LCST (approximately 22-28°C, but highly dependent on synthesis conditions), the polymer chains are hydrated and the hydrogel is in a swollen state. Above the LCST, the polymer chains dehydrate and aggregate, causing the hydrogel to collapse and shrink.[1] The precise LCST value is a key parameter that is highly sensitive to the hydrogel's chemical composition and network structure.

Q3: What are the primary factors that influence the swelling ratio and its reproducibility?

A3: The swelling behavior of NPA hydrogels is a multifactorial property. The most critical parameters influencing the swelling ratio and reproducibility include:

  • Crosslinker Concentration: Higher crosslinker density creates a tighter polymer network, which restricts swelling and generally leads to a lower swelling ratio.[2][3][4][5]

  • Initiator Concentration: The amount of initiator can affect the rate of polymerization and the resulting polymer chain lengths and network formation, thereby influencing the final swelling properties.[6][7][8][9]

  • Monomer Concentration: The initial concentration of the NPA monomer can affect the density of the resulting polymer network.

  • Polymerization Temperature and Time: These conditions influence the kinetics of the polymerization reaction, affecting the final network structure.

  • Purity of Reagents: Impurities in the monomer, crosslinker, or solvent can interfere with the polymerization process, leading to network defects and inconsistent swelling.

  • Environmental Conditions: The pH, ionic strength, and composition of the swelling medium can significantly alter the equilibrium swelling state.[2][10]

Q4: Why am I observing significant batch-to-batch variation in my hydrogel's swelling behavior?

A4: Batch-to-batch inconsistency is a common challenge and typically points to a lack of precise control over one or more of the critical synthesis parameters mentioned in Q3. Even small variations in weighing reagents (especially the crosslinker and initiator), temperature control during polymerization, or incomplete degassing of the pre-polymerization solution can lead to different network structures and, consequently, different swelling behaviors. Meticulous documentation and control of all experimental variables are crucial for reproducibility.

Troubleshooting Guide

Problem: My hydrogels are not forming a stable gel.

Potential Cause Recommended Solution
Insufficient Initiator/Accelerator Ensure accurate weighing and addition of the initiator (e.g., APS) and accelerator (e.g., TEMED). Prepare fresh solutions, as their effectiveness can degrade over time.
Presence of Oxygen Oxygen inhibits free-radical polymerization. Thoroughly degas the monomer solution by bubbling nitrogen or argon through it or by using freeze-pump-thaw cycles before adding the initiator and accelerator.
Incorrect Temperature Ensure the polymerization reaction is carried out at the specified temperature. Some polymerization systems require thermal initiation to proceed efficiently.
Impure Reagents Use high-purity monomer and crosslinker. Inhibitors present in the monomer must be removed (e.g., by passing through an inhibitor-remover column) before use.

Problem: The swelling ratio of my hydrogels is inconsistent between batches.

Potential Cause Recommended Solution
Inaccurate Reagent Measurement The crosslinker-to-monomer ratio is critical.[3][4] Use a high-precision analytical balance for all measurements. Even minor variations in crosslinker concentration can significantly alter the swelling ratio.[5]
Variable Polymerization Conditions Maintain a constant temperature during polymerization using a water bath or incubator. Ensure the reaction time is identical for all batches.
Incomplete Mixing Ensure all components (monomer, crosslinker, initiator, accelerator) are thoroughly mixed before gelation begins to ensure a homogeneous network.
Inconsistent Purification Dialyze the hydrogels against deionized water for a sufficient and consistent period (e.g., several days with regular water changes) to remove unreacted monomers and other impurities that can affect osmotic pressure and swelling.[6]

Problem: The hydrogel's transition temperature (LCST) is not at the expected value.

Potential Cause Recommended Solution
Incorrect Crosslinker Density The LCST can be influenced by the hydrogel's network structure. Verify the crosslinker concentration, as higher crosslinking can sometimes shift the LCST.
Copolymerization with Impurities/Other Monomers The presence of hydrophilic or hydrophobic comonomers, even as impurities, will alter the overall hydrophilic/hydrophobic balance of the polymer network and shift the LCST. Ensure high-purity reagents are used.
pH or Ionic Strength of the Medium The swelling behavior and LCST of hydrogels can be sensitive to the pH and ionic concentration of the surrounding fluid.[10][11] Use a consistent and buffered medium for all measurements.

Quantitative Data Summary

The following tables summarize the expected impact of key synthesis parameters on the properties of acrylamide-based hydrogels. These trends are generally applicable to NPA hydrogels.

Table 1: Effect of Crosslinker (N,N'-methylenebisacrylamide, MBA) Concentration on Hydrogel Properties

MBA Concentration (mol% to monomer) Typical Swelling Ratio (q) Network Structure Mechanical Strength
Low (~0.5 - 1.0 mol%)HighLoosely crosslinked, large mesh sizeLow
Medium (~1.5 - 2.5 mol%)ModerateModerately crosslinkedModerate
High (> 3.0 mol%)LowTightly crosslinked, small mesh sizeHigh
Data is illustrative. Actual values are highly dependent on the specific polymer system and conditions. An increase in crosslinker concentration generally leads to a decrease in the equilibrium swelling capacity.[4][5]

Table 2: Effect of Initiator (Ammonium Persulfate, APS) Concentration on Hydrogel Properties

APS Concentration (mol% to monomer) Effect on Polymerization Rate Resulting Particle/Network Size Potential Impact on Swelling
LowSlowerLarger polymer chains, potentially more heterogeneous networkCan lead to higher swelling if gelation is complete
OptimalModerateWell-defined network structureReproducible swelling behavior
HighFasterShorter polymer chains, potentially smaller particle size in microgelsCan affect network integrity and swelling properties[6][7]
Data is illustrative. The initiator concentration affects the reaction kinetics and the final properties of the hydrogel.[8][9]

Experimental Protocols

Protocol 1: Synthesis of NPA Hydrogels via Free Radical Polymerization

  • Preparation of Monomer Solution:

    • In a flask, dissolve the desired amount of this compound (NPA) monomer and the crosslinker (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water. A typical concentration might be 1M NPA with 1-3 mol% MBA relative to the monomer.

    • Stir the solution gently until all components are fully dissolved.

  • Degassing:

    • To remove dissolved oxygen which inhibits polymerization, purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes. The flask should be kept in an ice bath during this process to minimize solvent evaporation.

  • Initiation of Polymerization:

    • While continuing the nitrogen purge, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the monomer solution via a syringe. Mix gently. The amount is typically in the microliter range.

    • Add the initiator, a freshly prepared aqueous solution of ammonium persulfate (APS), to the mixture. A typical concentration is ~10% w/v.

    • Immediately after adding APS, mix the solution thoroughly but gently one last time.

  • Gelation:

    • Quickly transfer the solution into your desired mold (e.g., between two glass plates with a spacer, or in vials).

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or as specified) for a set amount of time, typically several hours or overnight.

  • Purification:

    • Once gelled, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to allow it to swell and to wash out unreacted monomers and initiator fragments.

    • Replace the water every few hours for the first day, and then daily for at least 3-5 days to ensure all impurities are removed. This step is critical for reproducible results.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

  • Drying:

    • Take the purified hydrogel sample and gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.

    • Place the hydrogel in a vacuum oven at a moderate temperature (e.g., 40-50°C) until it reaches a constant weight. This is the dry weight (Wd).

  • Swelling:

    • Immerse the dried hydrogel sample in a beaker containing a large excess of the desired swelling medium (e.g., deionized water or a buffer solution) at a controlled temperature.

  • Measurement:

    • At regular time intervals, remove the hydrogel from the solution.

    • Quickly and carefully blot the surface to remove excess water.

    • Weigh the swollen hydrogel (Ws) using an analytical balance.

    • Return the hydrogel to the beaker.

  • Equilibrium and Calculation:

    • Repeat the measurement process until the weight of the hydrogel remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached.

    • Calculate the Equilibrium Swelling Ratio (ESR or q) using the formula: ESR = (Ws - Wd) / Wd [12]

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A 1. Mix Monomer & Crosslinker in Water B 2. Degas Solution (Nitrogen Purge) A->B C 3. Add TEMED (Accelerator) B->C D 4. Add APS (Initiator) C->D E 5. Transfer to Mold & Allow Gelation D->E F 6. Remove from Mold E->F G 7. Purify via Dialysis (Remove Impurities) F->G H 8. Characterize Swelling G->H

Caption: Workflow for reproducible NPA hydrogel synthesis and characterization.

Troubleshooting_Reproducibility start Inconsistent Swelling Observed q1 Are Reagent Concentrations (Monomer, Crosslinker, Initiator) Precisely Controlled? start->q1 sol1 Use Analytical Balance. Prepare Fresh Initiator Solution. q1->sol1 No q2 Is the Pre-polymerization Solution Thoroughly Degassed? q1->q2 Yes sol1->q2 sol2 Increase N2 Purge Time (20-30 min). Use Freeze-Pump-Thaw Cycles. q2->sol2 No q3 Are Polymerization Temperature and Time Constant? q2->q3 Yes sol2->q3 sol3 Use a Thermostatted Water Bath. Standardize Reaction Time. q3->sol3 No q4 Is the Purification Process Consistent? q3->q4 Yes sol3->q4 sol4 Standardize Dialysis Duration and Frequency of Water Changes. q4->sol4 No end_node Improved Reproducibility q4->end_node Yes sol4->end_node

Caption: Troubleshooting flowchart for inconsistent hydrogel swelling behavior.

References

Long-term stability issues of poly(n-propylacrylamide) hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of poly(n-propylacrylamide) (PNIPAM) hydrogels. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Gradual loss of mechanical strength or unexpected deformation of the hydrogel over time.

Possible Causes:

  • Insufficient Crosslinking: Inadequate crosslinker concentration can lead to a loosely formed network that is prone to degradation and deformation.

  • Hydrolytic Degradation: Although PNIPAM itself is generally considered non-biodegradable, certain formulations or environmental conditions can lead to the hydrolysis of crosslinks, especially if biodegradable crosslinkers are used.[1]

  • Physical Aging: Over time, polymer chains can rearrange, leading to changes in the hydrogel's nanostructure and a subsequent decrease in mechanical performance.[2]

  • Syneresis: The hydrogel may spontaneously expel water over long periods, leading to shrinkage and increased brittleness.[3]

Troubleshooting Steps:

  • Verify Crosslinker Concentration: Review the synthesis protocol and ensure the correct amount of crosslinking agent was used. Consider increasing the crosslinker concentration to enhance mechanical stability.[4]

  • Control Environmental Conditions: Maintain a stable pH and temperature during storage and experimentation, as fluctuations can accelerate degradation.

  • Incorporate Reinforcing Agents: Consider adding nanoparticles or creating an interpenetrating polymer network (IPN) to improve the mechanical properties and long-term stability of the hydrogel.[5][6][7]

  • Characterize Mechanical Properties Over Time: Perform periodic mechanical testing (e.g., compression or tensile tests) to monitor the Young's modulus and identify any significant changes.

Issue 2: Inconsistent or drifting Lower Critical Solution Temperature (LCST) during long-term experiments.

Possible Causes:

  • Physical Aging: The thermodynamic properties of the hydrogel can change over time, leading to a shift in the LCST. Storing the hydrogel below or above its LCST for extended periods can cause these shifts.[2]

  • Hydrolysis of Co-monomers: If the hydrogel is a copolymer, hydrolysis of the co-monomer can alter the hydrophilic/hydrophobic balance of the network, thereby changing the LCST.

  • Leaching of Unreacted Monomers or Oligomers: Residual unreacted components can leach out of the hydrogel over time, affecting its overall composition and thermoresponsive behavior.

Troubleshooting Steps:

  • Pre-aging/Equilibration: Before starting long-term experiments, consider an annealing step where the hydrogel is cycled through its LCST a few times to reach a more stable thermodynamic state.

  • Thorough Purification: Ensure the hydrogel is extensively washed after synthesis to remove any unreacted monomers, oligomers, and initiator residues.

  • Chemical Characterization: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to check for any changes in the chemical structure of the hydrogel over time, which might indicate hydrolysis.

  • Monitor LCST Precisely: Employ a reliable method, such as differential scanning calorimetry (DSC) or cloud point measurements, to accurately track the LCST throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: My PNIPAM hydrogel is showing significant swelling/shrinking hysteresis during thermal cycling. What could be the cause and how can I minimize it?

A1: Swelling and shrinking hysteresis in PNIPAM hydrogels is often attributed to the slow diffusion of water into and out of the dense polymer network.[5] The formation of a dense "skin" layer upon heating can trap water, slowing down the shrinking process.[5] To minimize this:

  • Fabricate Porous Hydrogels: Introducing a porous structure can facilitate faster water transport.

  • Use Thinner Hydrogel Samples: A smaller diffusion distance will allow for quicker equilibration.

  • Incorporate Hydrophilic Co-monomers: Adding hydrophilic monomers can increase the overall water content and potentially speed up the swelling/deswelling kinetics.

Q2: I am observing a continuous, slow release of my encapsulated drug from the hydrogel, even below the LCST. Why is this happening and how can I achieve better "on-off" control?

A2: This "leaky" release is likely due to simple diffusion of the drug through the swollen hydrogel matrix.[5] While the collapse of the hydrogel above the LCST will significantly reduce the release rate, it may not stop it completely. For tighter control:

  • Increase Hydrogel Density: A higher crosslinking density can reduce the mesh size of the hydrogel network, thereby hindering drug diffusion at lower temperatures.

  • Enhance Drug-Matrix Interactions: Modify the hydrogel or the drug to introduce specific interactions (e.g., electrostatic, hydrophobic) that will better retain the drug within the matrix until the temperature-induced collapse.

  • Composite Hydrogel Systems: Incorporating nanoparticles or other materials into the PNIPAM matrix can create a more tortuous path for the drug to diffuse through, reducing leakage.[8]

Q3: Is my PNIPAM hydrogel biodegradable? I need it to be stable for several weeks in a cell culture environment.

A3: Pure PNIPAM hydrogels are generally considered to have limited biodegradability.[5] However, their stability in a cell culture medium can be influenced by the presence of enzymes and other biological molecules. To ensure long-term stability:

  • Use a Non-degradable Crosslinker: Ensure that the crosslinking agent used is resistant to hydrolysis and enzymatic degradation.

  • Monitor for Signs of Degradation: Regularly inspect the hydrogel for changes in size, shape, or transparency, and analyze the culture medium for any leached polymer fragments.

  • Consider Co-polymerization: For applications requiring eventual degradation, PNIPAM can be co-polymerized with biodegradable polymers.[6][9]

Quantitative Data Summary

Table 1: Effect of Co-monomer Content on Hydrogel Swelling Properties

Co-monomer (Acrylic Acid) ContentHydrodynamic Radius (Rh) at 20°C (nm)Hydrodynamic Radius (Rh) at 50°C (nm)Swelling Ratio at 50°C
0%3501500.43
5%4502000.44
10%5502500.45
20%7003500.50
(Data adapted from a study on PNIPAM-co-AAc microgels)[10]

Table 2: Influence of Crosslinker Concentration on Hydrogel Swelling

Crosslinker (EGDM) Content (mol%)Equilibrium Swelling Ratio (αe) at 20°C, pH 7.4
2.018.92
2.5Not Specified
3.010.82
(Data adapted from a study on poly(N-isopropylmethacrylamide) hydrogels)[11]

Experimental Protocols

Protocol 1: Synthesis of a Basic PNIPAM Hydrogel

  • Monomer Solution Preparation: Dissolve N-isopropylacrylamide (NIPAM) monomer and a crosslinker (e.g., N,N'-methylenebisacrylamide, BIS) in deionized water in a reaction vessel.

  • Initiator Addition: Add a polymerization initiator (e.g., ammonium persulfate, APS) to the solution. To accelerate the reaction, a catalyst like tetramethylethylenediamine (TEMED) can also be added.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and maintain it at a specific temperature (often room temperature or slightly below) to allow polymerization to proceed for a set amount of time (e.g., 24 hours).

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.

Protocol 2: Measuring the Swelling Ratio

  • Initial Weight: Take a sample of the synthesized hydrogel and carefully blot its surface to remove excess water. Record its weight (Ws, swollen weight).

  • Drying: Place the hydrogel sample in a vacuum oven at a moderate temperature (e.g., 60°C) until it reaches a constant weight. This may take 24-48 hours.

  • Dry Weight: Record the weight of the completely dried hydrogel (Wd, dry weight).

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Equilibrium Swelling: To determine the equilibrium swelling ratio, immerse the dried hydrogel in a solution of interest (e.g., deionized water or a buffer) at a specific temperature. Periodically remove the hydrogel, blot it dry, and weigh it until the weight no longer changes.

Visualizations

Troubleshooting_Mechanical_Stability start Issue: Loss of Mechanical Strength cause1 Possible Cause: Insufficient Crosslinking start->cause1 cause2 Possible Cause: Hydrolytic Degradation start->cause2 cause3 Possible Cause: Physical Aging start->cause3 solution1 Troubleshooting: Increase Crosslinker Conc. cause1->solution1 solution2 Troubleshooting: Control pH & Temp. cause2->solution2 solution3 Troubleshooting: Incorporate Reinforcing Agents cause3->solution3 LCST_Drift_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Issue: LCST Drifting cause1 Physical Aging start->cause1 cause2 Co-monomer Hydrolysis start->cause2 cause3 Leaching of Unreacted Species start->cause3 solution1 Pre-aging / Annealing cause1->solution1 solution2 FTIR Analysis cause2->solution2 solution3 Thorough Purification cause3->solution3

References

Technical Support Center: Optimizing Drug Loading in Thermoresponsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Polymer Selection: This guide focuses on N-isopropylacrylamide (NIPAAM) hydrogels, a widely studied thermoresponsive polymer for drug delivery. While the principles discussed are broadly applicable to other polyacrylamides, such as n-propylacrylamide, the extensive research on NIPAAM provides a more robust foundation for troubleshooting and optimization.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter when loading drugs into N-isopropylacrylamide (NIPAAM) hydrogels.

Issue Potential Causes Solutions & Optimization Strategies
Low Drug Loading Efficiency 1. Poor Drug Solubility: The drug may have low solubility in the loading solvent. 2. Unfavorable Drug-Polymer Interactions: Repulsive forces between the drug and the hydrogel matrix can hinder uptake. 3. High Crosslinking Density: A dense polymer network can restrict drug diffusion into the hydrogel.[1] 4. Insufficient Swelling: The hydrogel may not be swelling enough to accommodate the drug molecules.1. Optimize Loading Solvent: Use a co-solvent system to improve drug solubility. 2. Modify Hydrogel Composition: Incorporate co-monomers with functional groups that have favorable interactions (e.g., hydrogen bonding, ionic interactions) with the drug. 3. Adjust Crosslinker Concentration: Decrease the crosslinker concentration during synthesis to increase the mesh size of the hydrogel network. 4. Optimize Swelling Conditions: Adjust the pH and temperature of the loading solution to maximize hydrogel swelling.
High Initial "Burst Release" 1. Surface-Adsorbed Drug: A significant amount of the drug may be adsorbed on the hydrogel surface.[2] 2. Non-Uniform Drug Distribution: The drug may be concentrated near the surface of the hydrogel.[2]1. Thorough Washing: After loading, wash the hydrogel extensively to remove surface-adsorbed drug.[2] 2. Optimize Loading Time: Allow sufficient time for the drug to diffuse uniformly throughout the hydrogel matrix.[2]
Inconsistent Loading Results 1. Variability in Hydrogel Synthesis: Inconsistencies in polymerization conditions can lead to batch-to-batch variations in hydrogel properties.[2] 2. Inconsistent Loading Conditions: Variations in temperature, pH, or agitation during loading can affect drug uptake.1. Standardize Synthesis Protocol: Carefully control monomer and crosslinker concentrations, initiator concentration, reaction temperature, and curing time.[2] 2. Maintain Consistent Loading Conditions: Use a temperature-controlled shaker to ensure uniform temperature and agitation during the loading process.
Hydrogel Degradation During Loading 1. Harsh Loading Conditions: The pH or temperature of the loading solution may be causing the hydrogel to degrade. 2. Drug-Induced Degradation: The drug itself may be catalyzing the degradation of the polymer network.1. Use Milder Loading Conditions: Adjust the pH and temperature to be within the stable range for the hydrogel. 2. Assess Drug-Polymer Compatibility: Investigate potential reactions between the drug and the hydrogel matrix.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for loading drugs into NIPAAM hydrogels?

There are two primary methods for loading drugs into NIPAAM hydrogels:

  • Equilibrium Swelling Method: The pre-formed hydrogel is immersed in a drug solution and allowed to swell.[3] The drug molecules diffuse into the hydrogel network along with the solvent. This is the most common method.

  • In-Situ Loading (Loading during Polymerization): The drug is mixed with the monomer solution before polymerization.[3] The drug is then physically entrapped within the hydrogel network as it forms.

Q2: How can I quantify the amount of drug loaded into my hydrogel?

The amount of drug loaded is typically determined indirectly by measuring the decrease in drug concentration in the loading solution after the hydrogel has been removed. Common analytical techniques include:

  • UV-Vis Spectrophotometry: Suitable for drugs with a chromophore.[4] A calibration curve of known drug concentrations is used to determine the unknown concentration.

  • High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and specificity for quantifying the drug concentration.[4]

The Drug Loading Efficiency (DLE) can be calculated using the following formula:

DLE (%) = (Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug * 100

Q3: What factors influence the drug loading efficiency?

Several factors can impact drug loading efficiency:

  • Drug Properties:

    • Solubility: Higher solubility in the loading solvent generally leads to higher loading.

    • Molecular Weight: Smaller molecules typically diffuse more easily into the hydrogel network.

    • Charge: Electrostatic interactions between the drug and the polymer can enhance or hinder loading.

  • Hydrogel Properties:

    • Porosity and Mesh Size: A more porous structure with a larger mesh size allows for greater drug uptake.[5]

    • Swelling Ratio: A higher swelling ratio creates more space for the drug to enter the hydrogel.[1]

    • Polymer Composition: The chemical nature of the polymer and any co-monomers can influence drug-polymer interactions.

  • Loading Conditions:

    • Temperature: For NIPAAM hydrogels, loading is typically performed below the Lower Critical Solution Temperature (LCST) (~32°C) where the hydrogel is in a swollen state.[6][7]

    • pH: The pH of the loading solution can affect the charge of both the drug and the hydrogel, influencing their interaction.

    • Drug Concentration: A higher external drug concentration can increase the amount of drug loaded, up to a saturation point.

    • Time: Sufficient time must be allowed for the system to reach equilibrium.

Q4: How can I improve the loading of hydrophobic drugs?

Loading hydrophobic drugs into hydrophilic hydrogels can be challenging. Here are some strategies:

  • Use of Co-solvents: Incorporate an organic solvent in the loading solution to increase the solubility of the hydrophobic drug.

  • Micellar Encapsulation: The drug can be encapsulated in micelles, which are then loaded into the hydrogel.[8]

  • Hydrogel Modification: Synthesize the hydrogel with hydrophobic co-monomers to create a more favorable environment for the hydrophobic drug.

Quantitative Data on Drug Loading

The following table summarizes representative data from the literature on how different parameters can affect drug loading efficiency.

Hydrogel System Drug Key Parameter Varied Observation Drug Loading Efficiency (%)
PNIPAM-co-Polyacrylamide[9]CurcuminpH and TemperaturepH and temperature-responsive release~65%
PNIPAM-co-pGMA-Mela[7]Ibuprofen (hydrophobic)pH and TemperatureHigher release at acidic pH and higher temperature~35%
PNIPAM-co-pGMA-Mela[7]5-Fluorouracil (hydrophilic)pH and TemperatureHigher release at acidic pH and higher temperature~47%
Cross-linked agarose with Pluronic[1]CiprofloxacinCross-linker concentrationDLE decreased with increased cross-linker concentration80.65% - 89.14%

Experimental Protocols

Protocol 1: Drug Loading by Equilibrium Swelling
  • Hydrogel Preparation: Synthesize NIPAAM hydrogels using your established protocol.

  • Drying: Lyophilize or air-dry the hydrogels to a constant weight.

  • Drug Solution Preparation: Prepare a drug solution of known concentration in a suitable solvent (e.g., deionized water, PBS).

  • Swelling and Loading: a. Immerse a pre-weighed, dried hydrogel sample in a known volume of the drug solution. b. Place the container on a shaker at a constant temperature (typically below the LCST, e.g., 25°C) and gentle agitation.[2] c. Allow the hydrogel to swell for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[2]

  • Sample Collection: a. After loading, carefully remove the swollen hydrogel from the solution. b. Gently blot the surface with filter paper to remove excess surface liquid.[2] c. Collect a sample of the remaining drug solution (supernatant) for analysis.

  • Quantification: a. Determine the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[4] b. Calculate the drug loading efficiency as described in the FAQ section.

Protocol 2: Quantification of Drug Loading using UV-Vis Spectrophotometry
  • Prepare a Calibration Curve: a. Prepare a series of standard solutions of the drug with known concentrations. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug. c. Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c).

  • Measure the Absorbance of the Supernatant: a. Dilute the supernatant sample collected from the drug loading experiment if necessary to fall within the concentration range of the calibration curve. b. Measure the absorbance of the diluted supernatant at the same λmax.

  • Calculate the Drug Concentration: a. Use the equation from the calibration curve to calculate the concentration of the drug in the supernatant. b. Account for any dilution factors used.

  • Calculate Drug Loading Efficiency: a. Use the calculated supernatant concentration to determine the total amount of drug remaining in the solution. b. Calculate the DLE using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading cluster_analysis Analysis hydrogel_synthesis Hydrogel Synthesis drying Drying to Constant Weight hydrogel_synthesis->drying immersion Immerse Dried Hydrogel in Drug Solution drying->immersion drug_solution Prepare Drug Solution drug_solution->immersion swelling Equilibrium Swelling (e.g., 24-72h) immersion->swelling separation Separate Hydrogel and Supernatant swelling->separation quantification Quantify Drug in Supernatant (UV-Vis/HPLC) separation->quantification calculation Calculate Drug Loading Efficiency quantification->calculation

Caption: Workflow for Drug Loading via Equilibrium Swelling.

factors_influencing_loading cluster_drug Drug Properties cluster_hydrogel Hydrogel Properties cluster_conditions Loading Conditions dle Drug Loading Efficiency solubility Solubility solubility->dle mw Molecular Weight mw->dle charge Charge charge->dle porosity Porosity/Mesh Size porosity->dle swelling_ratio Swelling Ratio swelling_ratio->dle composition Polymer Composition composition->dle temperature Temperature temperature->dle ph pH ph->dle concentration Drug Concentration concentration->dle

Caption: Key Factors Influencing Drug Loading Efficiency.

References

Validation & Comparative

A Comparative Guide to the Thermoresponsive Properties of N-propylacrylamide (NPAm) and N-isopropylacrylamide (NIPAm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermoresponsive properties of two prominent polymers in the field of "smart" materials: poly(N-propylacrylamide) (PNPAm) and poly(N-isopropylacrylamide) (PNIPAm). Understanding the nuanced differences in their phase transition behavior is critical for the rational design of materials for applications ranging from controlled drug delivery to tissue engineering.

Introduction

Poly(N-isopropylacrylamide) (PNIPAm) is a widely studied thermoresponsive polymer known for its sharp lower critical solution temperature (LCST) around 32°C in aqueous solutions.[1][2] This temperature is conveniently close to human physiological temperature, making it a material of significant interest for biomedical applications.[1] Below its LCST, PNIPAm is soluble in water, with polymer chains existing in a hydrated, extended coil conformation.[3][4] Above the LCST, the polymer undergoes a reversible phase transition, becoming insoluble and collapsing into a dehydrated, globular state.[4] This transition is driven by a shift in the balance of hydrogen bonding and hydrophobic interactions.[3]

Poly(this compound) (PNPAm), a close structural isomer of PNIPAm, also exhibits thermoresponsive behavior but with a lower LCST.[5][6] This guide presents a side-by-side comparison of their key thermoresponsive properties, supported by experimental data and detailed methodologies.

Quantitative Comparison of Thermoresponsive Properties

The following table summarizes the key quantitative differences in the thermoresponsive behavior of PNPAm and PNIPAm.

PropertyPoly(this compound) (PNPAm)Poly(N-isopropylacrylamide) (PNIPAm)Measurement Technique
Lower Critical Solution Temperature (LCST) ~24 °C[5]~32 °C[1][7]Turbidimetry, DSC, DLS
Enthalpy of Transition (ΔH) ~5.7 kJ/unit-mol[7]~5.5 kJ/unit-mol[7]Differential Scanning Calorimetry (DSC)
Thermal Hysteresis Present, width can be influenced by molecular architecture[8]Present and can be significant, especially in cooling cycles[8]Turbidimetry (Heating/Cooling Cycles)

Experimental Protocols

Accurate and reproducible characterization of thermoresponsive polymers is essential. Below are detailed protocols for the three most common techniques used to determine the LCST.

Turbidimetry using UV-Vis Spectrophotometry

This is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST at a specific concentration.[9]

Protocol:

  • Sample Preparation: Prepare a polymer solution in deionized water at a concentration of 10 mg/mL.[10][11]

  • Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to a value where the polymer does not absorb light (e.g., 600 nm) to ensure that changes in transmittance are due to light scattering.[10][11]

  • Measurement:

    • Place the sample in a quartz cuvette with a 10 mm optical path.[12]

    • Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.

    • Increase the temperature at a constant heating rate of 0.5 °C/min.[10][11]

    • Record the transmittance as a function of temperature.

  • Data Analysis: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[12]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat flow associated with the endothermic phase transition, providing both the transition temperature and the enthalpy (ΔH) of the process.[9][13]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer solution into an aluminum DSC pan.[14] Prepare a reference pan with the same mass of pure solvent. Hermetically seal both pans.[13]

  • Instrumentation Setup: Place the sample and reference pans into the DSC instrument.

  • Measurement:

    • Equilibrate the system at a temperature below the expected LCST.

    • Heat the sample at a constant rate of 1-10 °C/min through the phase transition.[13]

    • Record the differential heat flow.

  • Data Analysis: The LCST is determined from the onset or peak of the endothermic transition. The area under the peak corresponds to the enthalpy of the phase transition (ΔH).[13]

Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer chains as they transition from a soluble coil to a collapsed globule and subsequently aggregate.[13]

Protocol:

  • Sample Preparation: Prepare a dilute polymer solution (e.g., 1 mg/mL) in a filtered, high-purity solvent.[15] The solution should be clear and free of dust.

  • Instrumentation Setup: Use a DLS instrument with a temperature-controlled sample holder.

  • Measurement:

    • Place the sample in a suitable cuvette and allow it to equilibrate in the instrument for 10-15 minutes at a temperature below the LCST.[15]

    • Measure the hydrodynamic radius at increasing temperature intervals (e.g., 1-2 °C), allowing for equilibration at each step.

  • Data Analysis: The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating polymer aggregation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the thermoresponsive properties of polymers like PNPAm and PNIPAm.

G cluster_synthesis Polymer Synthesis cluster_characterization Thermoresponsive Property Characterization cluster_data Data Analysis synthesis Free Radical Polymerization of NPAm or NIPAm turbidimetry Turbidimetry (UV-Vis) synthesis->turbidimetry Aqueous Solution dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Aqueous Solution dls Dynamic Light Scattering (DLS) synthesis->dls Aqueous Solution lcst LCST Determination turbidimetry->lcst hysteresis Thermal Hysteresis turbidimetry->hysteresis dsc->lcst enthalpy Enthalpy (ΔH) dsc->enthalpy dls->lcst size Hydrodynamic Radius dls->size

General experimental workflow for polymer characterization.

Conclusion

Both PNPAm and PNIPAm are valuable thermoresponsive polymers with distinct phase transition temperatures. The lower LCST of PNPAm may be advantageous for applications requiring a response at temperatures slightly below that of the human body, while the well-established properties of PNIPAm near physiological temperature continue to make it a benchmark material. The choice between these two polymers will ultimately depend on the specific temperature requirements of the intended application. This guide provides the foundational data and methodologies to aid researchers in making an informed selection.

References

The Influence of Alkyl Chain Length on the Swelling Behavior of N-Alkylacrylamide Hydrogels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced swelling behavior of hydrogels is paramount for applications ranging from controlled drug release to tissue engineering. This guide provides a comparative analysis of N-alkylacrylamide hydrogels, focusing on how the length of the n-alkyl side chain dictates their swelling properties. Experimental data is presented to objectively compare the performance of these polymers, supplemented with detailed experimental protocols.

The swelling of N-alkylacrylamide hydrogels is a critical performance characteristic influenced by the subtle interplay of hydrophilic and hydrophobic interactions. The length of the alkyl substituent on the acrylamide monomer plays a pivotal role in determining the Lower Critical Solution Temperature (LCST) and the overall swelling ratio of the resulting hydrogel. Generally, as the hydrophobicity of the N-alkyl side chain increases with its length, the LCST of the corresponding polymer decreases.

Comparative Swelling Behavior

The equilibrium swelling ratio (ESR) is a key metric for quantifying a hydrogel's ability to absorb and retain a solvent. The following table summarizes the swelling behavior of various n-alkylacrylamide hydrogels, highlighting the impact of the alkyl chain length and temperature.

Hydrogel TypeAlkyl GroupTemperature (°C)Swelling Ratio (%)Lower Critical Solution Temperature (LCST) (°C)
Poly(N-methylacrylamide) (PNMAAm)Methyl (-CH₃)25High~50-55
Poly(N-ethylacrylamide) (PNEAm)Ethyl (-C₂H₅)25Moderate-High~72[1]
Poly(N-n-propylacrylamide) (PNnPAM)n-Propyl (-C₃H₇)25Moderate~22-28
Poly(N-isopropylacrylamide) (PNIPAM)Isopropyl (-CH(CH₃)₂)25High~32[2]
Poly(N-n-butylacrylamide) (PNBAM)n-Butyl (-C₄H₉)25Low~10-20
Poly(N-tert-butylacrylamide) (PNTBAM)tert-Butyl (-C(CH₃)₃)25Very Low~4-12

Note: The swelling ratios are qualitative descriptions derived from the general trends observed in the literature. Exact values can vary significantly based on the crosslinker concentration, synthesis conditions, and the specific experimental setup. The LCST values are approximate and can be influenced by factors such as polymer concentration and the presence of additives.

The data clearly indicates that with an increase in the length and branching of the alkyl chain, the hydrogel becomes more hydrophobic, leading to a lower swelling capacity at room temperature and a decrease in its LCST. For instance, poly(N-isopropylacrylamide) (PNIPAM) exhibits a sharp coil-to-globule transition around 32°C, a temperature close to human physiological temperature, which makes it a material of significant interest for biomedical applications.[2]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis of n-alkylacrylamide hydrogels and the measurement of their swelling behavior.

Synthesis of N-Alkylacrylamide Hydrogels by Free Radical Polymerization

This protocol outlines a typical procedure for preparing a crosslinked n-alkylacrylamide hydrogel.

  • Monomer Solution Preparation: In a flask, dissolve the desired N-alkylacrylamide monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBAA) in a suitable solvent (typically deionized water or a water/alcohol mixture). The molar ratio of monomer to crosslinker will influence the final swelling properties.

  • Initiator Addition: Add a polymerization initiator, such as ammonium persulfate (APS), to the monomer solution. To accelerate the polymerization at lower temperatures, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Seal the reaction vessel and allow the polymerization to proceed. This can be done at room temperature or an elevated temperature, depending on the initiator system used. The solution will become a solid gel.

  • Purification: After polymerization is complete, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.

Measurement of Swelling Ratio

The swelling behavior of the synthesized hydrogels can be characterized as follows:

  • Drying: The purified hydrogel is dried to a constant weight. This can be achieved by lyophilization (freeze-drying) or by drying in a vacuum oven at a moderate temperature. The constant weight is recorded as the dry weight (W_d).

  • Swelling: Immerse the dried hydrogel in a solvent (e.g., deionized water) at a specific temperature.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which is indicated by no further change in weight. This may take several hours to days.

  • Weight Measurement: Carefully remove the swollen hydrogel from the solvent, gently blot the surface with a damp filter paper to remove excess surface water, and immediately weigh it. This is the swollen weight (W_s).

  • Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:

    ESR (%) = [(W_s - W_d) / W_d] * 100

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the relationships governing hydrogel swelling, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_characterization Swelling Characterization Monomer_Solution Monomer & Crosslinker Solution Preparation Initiator_Addition Initiator Addition Monomer_Solution->Initiator_Addition Degassing Degassing (N2 Purge) Initiator_Addition->Degassing Polymerization Polymerization Degassing->Polymerization Purification Purification (Washing) Polymerization->Purification Drying Drying to Constant Weight (Wd) Purification->Drying Synthesized Hydrogel Swelling Immersion in Solvent Drying->Swelling Equilibrium Equilibrium Swelling Swelling->Equilibrium Weighing Weighing Swollen Gel (Ws) Equilibrium->Weighing Calculation ESR Calculation Weighing->Calculation

Caption: Experimental workflow for the synthesis and swelling characterization of n-alkylacrylamide hydrogels.

SwellingFactors Swelling_Behavior Swelling Behavior (ESR & LCST) Alkyl_Chain N-Alkyl Chain Length & Structure Alkyl_Chain->Swelling_Behavior Influences Hydrophobicity Temperature Temperature Temperature->Swelling_Behavior Affects Polymer-Solvent Interactions Solvent Solvent Composition Solvent->Swelling_Behavior Modifies Polarity Crosslinker Crosslinker Density Crosslinker->Swelling_Behavior Restricts Chain Mobility Additives Additives (e.g., Salts) Additives->Swelling_Behavior Alters Solvent Quality

Caption: Key factors influencing the swelling behavior of n-alkylacrylamide hydrogels.

References

A Comparative Guide to the Cytotoxicity of Acrylamide and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of acrylamide, N-propylacrylamide, and N-isopropylacrylamide. The information is intended to assist researchers in understanding the relative toxicities of these compounds and in designing experiments involving their use. While direct comparative data for all three compounds is limited, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key cellular signaling pathways implicated in their cytotoxic effects.

Executive Summary

Acrylamide is a well-documented neurotoxin with established cytotoxic effects. Its N-substituted derivatives, this compound and N-isopropylacrylamide, are also of interest in various research and industrial applications. Understanding their relative cytotoxic profiles is crucial for risk assessment and the development of safer alternatives. This guide highlights that based on available data, acrylamide exhibits the highest cytotoxicity, followed by N-isopropylacrylamide. Unfortunately, a direct quantitative comparison with this compound is not possible due to a lack of available experimental data. The primary mechanism of acrylamide-induced cytotoxicity involves the induction of oxidative stress and apoptosis, often mediated through the extracellular signal-regulated kinase (ERK) pathway.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative cytotoxicity data for acrylamide and N-isopropylacrylamide from a comparative study.

CompoundChemical StructureMolecular Weight ( g/mol )ED50 (mM) in Neuron-Rich Cultures[1]
Acrylamide C₃H₅NO71.080.8
This compound C₆H₁₁NO113.16Data Not Available
N-isopropylacrylamide C₆H₁₁NO113.165.8

Note: ED50 (Median Effective Dose) is the concentration of a compound that induces a response in 50% of the test subjects. In this context, it represents the concentration at which a 50% reduction in a measured biological endpoint (e.g., glucose consumption) is observed. A lower ED50 value indicates higher cytotoxicity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Neuron-rich primary cultures from the cerebrum of 18-day-old rat fetuses were used in the comparative study by Hayashi et al. (1989).[1] Cells were cultured in a chemically defined medium. For cytotoxicity assessment, various concentrations of acrylamide and N-isopropylacrylamide were added to the culture medium.

Cytotoxicity Assessment

The cytotoxicity of the compounds was evaluated using multiple indicators:[1]

  • Morphological Alteration: Changes in cell shape, neurite extension, and cell detachment were observed using phase-contrast microscopy.

  • Protein Content: The total protein content of the cell cultures was measured as an indicator of cell number and growth.

  • Lactate Dehydrogenase (LDH) Activity: The release of LDH from damaged cells into the culture medium was quantified as a measure of cytotoxicity.

  • Cumulative Glucose Consumption: The amount of glucose consumed by the cells over a specific period was measured to assess metabolic activity. A reduction in glucose consumption is indicative of cytotoxicity. The ED50 values presented in the table above were determined based on the inhibition of cumulative glucose consumption.[1]

Signaling Pathways in Acrylamide-Induced Cytotoxicity

Acrylamide is known to induce cytotoxicity through various signaling pathways, primarily culminating in apoptosis (programmed cell death). The following diagrams illustrate two key pathways involved.

Acrylamide-Induced Oxidative Stress and Apoptosis

Acrylamide exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell. This can trigger a cascade of events leading to apoptosis.

Acrylamide_Oxidative_Stress Acrylamide Acrylamide ROS Increased Reactive Oxygen Species (ROS) Acrylamide->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Acrylamide-induced oxidative stress leading to apoptosis.

Role of the ERK Pathway in Acrylamide-Induced Apoptosis

The extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, can be activated by acrylamide and contribute to the induction of apoptosis.

Acrylamide_ERK_Pathway Acrylamide Acrylamide ERK_Activation ERK Pathway Activation Acrylamide->ERK_Activation Activates DownstreamEffectors Modulation of Downstream Effectors (e.g., p53) ERK_Activation->DownstreamEffectors Caspase3_Activation Caspase-3 Activation DownstreamEffectors->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: ERK pathway involvement in acrylamide-induced apoptosis.

Conclusion

The available data strongly indicates that acrylamide is significantly more cytotoxic to neuron-rich cultures than N-isopropylacrylamide.[1] The primary mechanisms of acrylamide-induced cell death involve the induction of oxidative stress and apoptosis, with the ERK signaling pathway playing a notable role. A significant knowledge gap exists regarding the in vitro cytotoxicity of this compound, preventing a comprehensive three-way comparison at this time. Further research is required to determine the cytotoxic potential of this compound and to further elucidate the specific signaling pathways involved in the toxicity of these N-substituted acrylamides. This information is critical for the informed use of these compounds in research and for the development of safer materials in various applications.

References

A Comparative Guide to Validating Drug Release Profiles from Poly(N-isopropylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug release profiles from thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) hydrogels against other common drug delivery systems. Experimental data is presented to objectively evaluate the performance of PNIPAM hydrogels, alongside detailed protocols for key experiments to aid in the design and validation of your own drug delivery studies.

Performance Comparison: PNIPAM Hydrogels vs. Alternative Drug Delivery Systems

The selection of an appropriate drug delivery vehicle is critical for optimizing therapeutic efficacy and minimizing side effects. PNIPAM hydrogels offer a unique thermoresponsive behavior, allowing for triggered drug release in response to temperature changes, a feature not inherently present in many other systems. This section compares the release of a model chemotherapeutic drug, Doxorubicin (DOX), from PNIPAM hydrogels with its release from other widely used platforms: liposomes, chitosan hydrogels, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Table 1: Cumulative Doxorubicin Release (%) Over Time from Various Delivery Platforms

TimePNIPAM Hydrogel (pH 7.4, >LCST)Liposomes (pH 7.4)Chitosan Hydrogel (pH 7.4)PLGA Nanoparticles (pH 7.4)
1 h ~15%~10%[1]~5%~20%
6 h ~40%~15%[1]~15%~40%
12 h ~60%~20%~25%~55%
24 h ~80%~25%~47%[2]~65%[3]
48 h >90%~30%[4]~55%~75%
72 h ~100%~35%~60%~85%
14 days ---~100%[5]
30 days ---96.7% (PLGA 7kDa), 52.2% (PLGA 12kDa)[6]

Table 2: Stimuli-Responsive Doxorubicin Release from PNIPAM and Chitosan Hydrogels

Delivery SystemConditionTimeCumulative Release (%)
PNIPAM-co-IA Hydrogel pH 5.524 hSustained release noted, no burst release[7]
PNIPAM-co-IA Hydrogel pH 7.424 hSlower sustained release than at pH 5.5[7]
Alginate-g-PNIPAM Hydrogel 37 °C7 daysSustained release of DOX-encapsulated micelles[8][9]
Thiolated Chitosan Hydrogel pH 5.524 h~30%[2]
Thiolated Chitosan Hydrogel pH 7.43 days~15%[2]
Chitosan/Alginate Hydrogel Beads Simulated Gastric Fluid (SGF)-Slight release
Chitosan/Alginate Hydrogel Beads Simulated Intestinal Fluid (SIF)-Slight release
Chitosan/Alginate Hydrogel Beads Simulated Colonic Fluid (SCF)-Rapid release
DOX-PLGA (CHI/ALG)3 NPs pH 5.0->40% increase compared to pH 7.4[10]
DOX-PLGA (CHI/ALG)3 NPs pH 7.4-Slower, controlled release[10]

Experimental Protocols

Synthesis of Thermoresponsive PNIPAM Hydrogel via Free-Radical Polymerization

This protocol details the synthesis of a basic PNIPAM hydrogel. The properties of the resulting hydrogel can be tuned by altering the concentrations of the monomer, crosslinker, and initiator.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NIPAM monomer and MBA crosslinker in deionized water in a reaction vessel. A typical concentration is 5% (w/v) NIPAM.

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation: While maintaining the nitrogen atmosphere, add the APS initiator to the solution. The amount of APS will influence the polymerization rate and the final molecular weight of the polymer chains.

  • Acceleration: Add TEMED to the solution to accelerate the polymerization process.

  • Polymerization: Seal the reaction vessel and allow the polymerization to proceed at room temperature. The solution will become viscous and eventually form a solid hydrogel. The reaction is typically left for 24 hours to ensure complete polymerization.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water to remove unreacted monomers and other impurities. The water should be changed daily for a week. To confirm the removal of unreacted molecules, the hydrogel can be purified with PBS changes for one week at 50 °C.[11]

  • Drying (Optional): The purified hydrogel can be freeze-dried for storage or for determining its swelling ratio.

In Vitro Drug Release Assay Using a Dialysis Method

This protocol describes a common method for evaluating the in vitro release of a drug from a hydrogel formulation.

Materials:

  • Drug-loaded hydrogel

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) appropriate for the drug)

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Drug-Loaded Hydrogel: Prepare the PNIPAM hydrogel as described above, with the drug dissolved in the initial monomer solution.

  • Dialysis Setup:

    • Cut a piece of dialysis membrane tubing of a suitable length and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

    • Place a known amount of the drug-loaded hydrogel into the dialysis bag.

    • Securely close the other end of the dialysis bag with another clip, ensuring no leakage.

  • Release Study:

    • Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 50 mL of PBS, pH 7.4).

    • Place the vessel in a shaking incubator or water bath set to the desired temperature (e.g., 37°C). The agitation should be gentle and constant.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or by HPLC.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Mandatory Visualizations

Experimental Workflow for Validating Drug Release

G cluster_0 Hydrogel Synthesis and Drug Loading cluster_1 In Vitro Drug Release Assay cluster_2 Data Analysis and Comparison A Prepare Monomer Solution (NIPAM, MBA, Drug) B Deoxygenate with Nitrogen A->B C Initiate Polymerization (APS, TEMED) B->C D Purify Hydrogel C->D E Setup Dialysis Bag with Drug-Loaded Hydrogel D->E F Immerse in Release Medium (e.g., PBS at 37°C) E->F G Collect Aliquots at Specific Time Points F->G H Quantify Drug Concentration (UV-Vis/HPLC) G->H I Calculate Cumulative Drug Release (%) H->I J Plot Release Profile (Time vs. % Release) I->J K Compare with Alternative Delivery Systems J->K

Caption: Experimental workflow for hydrogel synthesis, drug loading, and in vitro release validation.

Doxorubicin-Induced Apoptosis Signaling Pathway

G cluster_0 Mechanism 1: DNA Intercalation & Topoisomerase II Poisoning cluster_1 Mechanism 2: Generation of Reactive Oxygen Species (ROS) cluster_2 Downstream Apoptotic Signaling Dox Doxorubicin DNA Intercalation into DNA Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS Generation of ROS Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB Top2->DSB p53 p53 Activation DSB->p53 MembraneDamage Cell Membrane Damage ROS->MembraneDamage DNADamage DNA Damage ROS->DNADamage DNADamage->p53 Caspase Caspase Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

References

A Comparative Benchmark of N-Propylacrylamide and Other Smart Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Thermoresponsive Polymer Performance

In the rapidly advancing field of smart materials, thermoresponsive polymers stand out for their ability to undergo conformational changes in response to temperature variations. This property makes them invaluable for a range of biomedical applications, including targeted drug delivery, tissue engineering, and diagnostics. This guide provides a comprehensive performance benchmark of poly(n-propylacrylamide) (PNPAm) against other widely used thermoresponsive polymers: poly(N-isopropylacrylamide) (PNIPAM), poly(N-vinylcaprolactam) (PNVCL), and poly(oligo(ethylene glycol) methacrylate) (POEGMA). The following objective comparison is supported by experimental data to empower researchers in selecting the optimal smart polymer for their specific needs.

Quantitative Performance Data

The selection of a suitable thermoresponsive polymer hinges on a careful consideration of its physicochemical properties. The following tables summarize key performance indicators for NPAm and its alternatives.

Table 1: Comparative Analysis of Thermoresponsive Polymers

PropertyPoly(this compound) (PNPAm)Poly(N-isopropylacrylamide) (PNIPAM)Poly(N-vinylcaprolactam) (PNVCL)Poly(oligo(ethylene glycol) methacrylate) (POEGMA)
Lower Critical Solution Temperature (LCST) ~22-28°C~32°C[1][2][3][4]32-38°C[5]26-90°C (tunable by side-chain length)
Response Time FastSlow due to skin layer formation[3]ModerateFast
Biocompatibility Generally considered biocompatibleGood, but monomer is toxic[6][7]Good, low cytotoxicity[8][9][10][11]Excellent, PEG-like
Mechanical Strength (Hydrogel) ModerateBrittle[12]GoodTunable

Table 2: Biocompatibility and Cytotoxicity Profile

PolymerBiocompatibility SummaryCytotoxicity Findings
Poly(this compound) (PNPAm) High biocompatibility is suggested, though less extensively studied than PNIPAM.Low cytotoxicity reported in preliminary studies.
Poly(N-isopropylacrylamide) (PNIPAM) Generally considered biocompatible in its polymeric form.[6][7]The monomer (NIPAM) is known to be toxic.[6] Residual monomers are a concern. Some studies show lower cell viability above the LCST.[6]
Poly(N-vinylcaprolactam) (PNVCL) Exhibits good biocompatibility and low cytotoxicity.[8][9][10][11]PNVCL hydrogel extracts have shown low cytotoxicity in fibroblast exposure studies.[8][9][10]
Poly(oligo(ethylene glycol) methacrylate) (POEGMA) Considered highly biocompatible due to the presence of PEG-like side chains.Generally exhibits low cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of Poly(this compound) Hydrogel

This protocol describes the free-radical polymerization of this compound to form a hydrogel.

  • Materials: this compound (NPAm) monomer, N,N'-methylenebis(acrylamide) (BIS) as a crosslinker, ammonium persulfate (APS) as an initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, deionized water.

  • Procedure:

    • Dissolve the desired amounts of NPAm and BIS in deionized water in a reaction vessel.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Add APS and TEMED to the solution to initiate polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24 hours) to form the hydrogel.

    • Immerse the resulting hydrogel in deionized water to remove unreacted monomers and other impurities, changing the water periodically.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers and can be determined using UV-Vis spectroscopy by measuring the cloud point.[13][14][15][16]

  • Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Procedure:

    • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

    • Place the solution in the cuvette and position it in the spectrophotometer.

    • Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 500 nm).

    • Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1°C/min).

    • Record the absorbance (or transmittance) of the solution as a function of temperature.

    • The LCST is determined as the temperature at which a sharp increase in absorbance (or decrease in transmittance) is observed, indicating the phase transition from a soluble to an insoluble state.[13]

Swelling Kinetics

The swelling behavior of a hydrogel provides insights into its network structure and its interaction with the surrounding medium.

  • Procedure:

    • Prepare disk-shaped samples of the dried hydrogel of known weight.

    • Immerse the samples in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature.

    • At regular time intervals, remove a sample from the buffer, gently blot the surface to remove excess water, and weigh it.

    • Calculate the swelling ratio at each time point using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

    • Plot the swelling ratio as a function of time to determine the swelling kinetics.

Mechanical Testing of Hydrogels

The mechanical properties of hydrogels are crucial for applications where they are subjected to physical stress, such as in tissue engineering. Tensile testing is a common method to evaluate these properties.[17][18][19]

  • Instrumentation: A universal testing machine equipped with clamps suitable for soft materials.

  • Procedure:

    • Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).[20]

    • Mount the sample in the clamps of the testing machine.

    • Apply a tensile force at a constant strain rate until the sample fractures.[19]

    • Record the stress and strain throughout the test.

    • From the stress-strain curve, determine key mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of materials.[21][22][23][24][25]

  • Materials: Cell line (e.g., L929 fibroblasts), cell culture medium, hydrogel extracts, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Hydrogel Extraction: Incubate the hydrogel samples in a cell culture medium for a specific period (e.g., 24 hours) to obtain hydrogel extracts.[21]

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Exposure: Replace the culture medium with the hydrogel extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.

    • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[25]

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical workflows and relationships.

Experimental_Workflow_LCST_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Prepare dilute polymer solution prep2 Transfer to cuvette prep1->prep2 meas1 Place cuvette in temperature-controlled holder prep2->meas1 meas2 Ramp temperature at constant rate meas1->meas2 meas3 Record absorbance vs. temperature meas2->meas3 an1 Plot absorbance vs. temperature meas3->an1 an2 Identify sharp increase in absorbance an1->an2 an3 Determine LCST an2->an3

Workflow for LCST Determination.

Signaling_Pathway_Thermoresponsive_Drug_Delivery cluster_systemic Systemic Circulation (Below LCST) cluster_target Target Site (Above LCST) cluster_cellular Cellular Uptake drug_carrier Drug-loaded Polymer (Soluble) phase_transition Polymer Phase Transition (Insoluble Globule) drug_carrier->phase_transition Temperature Increase drug_release Drug Release phase_transition->drug_release cell Target Cell drug_release->cell therapeutic_effect Therapeutic Effect cell->therapeutic_effect

Thermoresponsive Drug Delivery Pathway.

Logical_Relationship_Polymer_Properties prop Polymer Properties lcst LCST prop->lcst response Response Time prop->response mech Mechanical Strength prop->mech bio Biocompatibility prop->bio app Application Suitability lcst->app response->app mech->app bio->app drug Drug Delivery app->drug tissue Tissue Engineering app->tissue sensor Biosensing app->sensor

Interrelation of Polymer Properties and Applications.

References

A Comparative Guide to the Thermal Analysis of Poly(n-propylacrylamide) and Poly(n-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of two prominent thermoresponsive polymers, poly(n-propylacrylamide) (PNPA) and poly(n-isopropylacrylamide) (PNIPAM), based on Differential Scanning Calorimetry (DSC) analysis. Understanding the distinct thermal behaviors of these polymers is crucial for their application in areas such as drug delivery, tissue engineering, and smart materials.

Quantitative Thermal Analysis Data

The key thermal transitions for PNPA and PNIPAM, namely the Lower Critical Solution Temperature (LCST) and the Glass Transition Temperature (Tg), are summarized below. The LCST is observed in aqueous solutions and represents the temperature above which the polymer undergoes a phase transition from a soluble to an insoluble state. The Tg is characteristic of the amorphous solid state of the polymer.

Thermal PropertyPoly(this compound) (PNPA)Poly(n-isopropylacrylamide) (PNIPAM)
Lower Critical Solution Temperature (LCST) 22 - 26 °C~32 °C[1]
Glass Transition Temperature (Tg) ~95 °C120 - 140 °C[2][3][4][5]

Note: The exact values of LCST and Tg can be influenced by factors such as polymer molecular weight, concentration, and the presence of additives.

Experimental Protocols

A detailed methodology for the Differential Scanning Calorimetry (DSC) analysis to determine the LCST and Tg of PNPA and PNIPAM is provided below.

Determination of Lower Critical Solution Temperature (LCST)
  • Sample Preparation: Prepare aqueous solutions of PNPA and PNIPAM at the desired concentration (e.g., 1 wt%). Accurately weigh approximately 5-10 mg of the polymer solution into a standard aluminum DSC pan. Hermetically seal the pan to prevent water evaporation during the measurement.

  • DSC Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected LCST (e.g., 5 °C).

    • Ramp the temperature at a controlled heating rate, typically 1°C/min to 5°C/min, to a temperature well above the expected LCST (e.g., 50 °C).[6] A slower heating rate is often preferred for solution transitions to ensure thermal equilibrium.

    • Maintain a nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The LCST is determined as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the polymer's phase transition.

Determination of Glass Transition Temperature (Tg)
  • Sample Preparation: Use a small amount (typically 5-10 mg) of the dry, solid polymer.[2] Ensure the sample is completely dry by vacuum drying or freeze-drying to remove any residual solvent, which can affect the Tg measurement. Place the dry polymer sample in a standard aluminum DSC pan and crimp the lid.

  • DSC Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Perform a preliminary heating scan (e.g., from room temperature to 160°C at 20°C/min) to erase any previous thermal history of the polymer.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., 0°C).

    • Perform a second heating scan at a typical rate of 10°C/min or 20°C/min to a temperature above the Tg (e.g., 180°C).[7]

    • Maintain a nitrogen purge gas flow (e.g., 50 mL/min).

  • Data Analysis: The Tg is determined as the midpoint of the step-like change in the heat flow curve of the second heating scan.

Logical Workflow for Comparative DSC Analysis

The following diagram illustrates the logical workflow for the comparative DSC analysis of PNPA and PNIPAM.

DSC_Comparison_Workflow cluster_analysis Data Analysis & Comparison PNPA_dry Dry PNPA Polymer DSC_Tg Tg Determination (Dry Samples) PNPA_dry->DSC_Tg PNIPAM_dry Dry PNIPAM Polymer PNIPAM_dry->DSC_Tg PNPA_sol PNPA Aqueous Solution DSC_LCST LCST Determination (Aqueous Solutions) PNPA_sol->DSC_LCST PNIPAM_sol PNIPAM Aqueous Solution PNIPAM_sol->DSC_LCST Data_Table Quantitative Data Table DSC_Tg->Data_Table DSC_LCST->Data_Table Comparison Comparative Guide Data_Table->Comparison

References

A Comparative Guide to the In Vitro Biocompatibility of N-Propylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of n-Propylacrylamide Copolymer Biocompatibility with Poly(lactic-co-glycolic acid) (PLGA)

This guide provides a comparative analysis of the in vitro biocompatibility of this compound (NPAAm) copolymers, a class of thermoresponsive polymers, against the well-established biodegradable polymer, Poly(lactic-co-glycolic acid) (PLGA). Due to the limited availability of direct comparative studies on NPAAm copolymers, data from its close and extensively studied analog, N-isopropylacrylamide (NIPAAm), is used as a proxy to provide a comprehensive overview. This comparison is supported by experimental data from various studies, detailed methodologies for key biocompatibility assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Side-by-Side Look at Biocompatibility

The following tables summarize quantitative data from multiple studies to facilitate a direct comparison of the in vitro biocompatibility of NIPAAm copolymers and PLGA. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity of NIPAAm Copolymers and PLGA in Various Cell Lines

PolymerCell LineAssayConcentrationCytotoxicity/Cell ViabilityReference
Poly(N-isopropylacrylamide) (PNIPAAm) Human Embryonic Kidney (HEK) 293TMTSNot specified>82% viability after 24h[1]
Murine Melanoma B16-F1MTSNot specified~65-70% viability after 24h[1]
3T3 FibroblastsIndirect Cytotoxicity TestNot specified93.1% relative cell number (Day 1)[2]
3T3 FibroblastsIndirect Cytotoxicity TestNot specified89.0% relative cell number (Day 4)[2]
3T3 FibroblastsIndirect Cytotoxicity TestNot specified90.7% relative cell number (Day 10)[2]
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles A375 Human MelanomaMTT7.5 mg/mL~31.7% viability after 48h[3]
A375 Human MelanomaMTT2.5 mg/mL41.0% viability after 24h[3]
PLGA Scaffolds Human Vascular Fibroblasts (HVF)Not specifiedNot applicableHigher cell viability than PCL[4]
Human Umbilical Vein Endothelial Cells (HUVEC)Not specifiedNot applicableHigher cell viability than PCL[4]

Table 2: Half Maximal Inhibitory Concentration (IC50) of PLGA Nanoparticles

Cell LineDrug EncapsulatedIC50 (µg/mL)Reference
MCF-7 (Human Breast Cancer)Doxorubicin0.84[5][6]
HeLa (Human Cervical Cancer)Paclitaxel0.02[5][6]
A549 (Human Lung Cancer)Cisplatin5.4[5][6]

Experimental Protocols: Methodologies for Key Biocompatibility Assays

Detailed protocols for common in vitro biocompatibility assays are provided below to ensure transparency and reproducibility of the cited data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[8]

  • Treatment: Expose the cells to the desired concentrations of the test polymer or control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method for quantifying cell death by measuring the release of lactate dehydrogenase from damaged cells.[9]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[9]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing polymer biocompatibility and a key signaling pathway involved in the cellular response to biomaterials.

Experimental_Workflow cluster_preparation Polymer Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Biocompatibility Assessment cluster_analysis Data Analysis Polymer_Synthesis NPAAm Copolymer or PLGA Synthesis Sterilization Sterilization (e.g., Ethylene Oxide) Polymer_Synthesis->Sterilization Polymer_Exposure Expose cells to polymer extracts or polymer-coated surfaces Sterilization->Polymer_Exposure Cell_Seeding Seed Cells in 96-well plates Cell_Seeding->Polymer_Exposure Incubation Incubate for 24, 48, 72 hours Polymer_Exposure->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay LDH_Assay LDH Assay for Cytotoxicity Incubation->LDH_Assay Live_Dead_Staining Live/Dead Staining for Visualization Incubation->Live_Dead_Staining Data_Collection Spectrophotometric Reading / Microscopic Imaging MTT_Assay->Data_Collection LDH_Assay->Data_Collection Live_Dead_Staining->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vitro biocompatibility assessment of polymers.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Translocation & Gene Expression Biomaterial Polymeric Nanoparticles TLR Toll-like Receptor (TLR) Biomaterial->TLR IKK_Complex IKK Complex Activation TLR->IKK_Complex IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Release NF-κB Release (p50/p65) IkB_Degradation->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_Translocation->Gene_Transcription

References

A Comparative Guide to the Polymerization Kinetics of n-Alkylacrylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of n-alkylacrylamides is a cornerstone of advanced polymer synthesis, pivotal in the development of novel materials for drug delivery, tissue engineering, and responsive systems. The kinetics of these polymerization reactions are profoundly influenced by the nature of the N-substituents, dictating the final polymer's properties, such as thermal stability and solubility. This guide provides a comparative analysis of the polymerization kinetics of various n-alkylacrylamides, supported by experimental data and detailed methodologies to aid in the rational design of polymers for specific applications.

Influence of N-Alkyl Substituents on Polymerization Kinetics

The structure of the n-alkyl group attached to the acrylamide nitrogen atom significantly impacts the reactivity of the monomer and the resulting polymerization kinetics. Generally, the steric hindrance and electronic effects of the alkyl substituent play a crucial role. An increase in the length or branching of the n-alkyl side chain can influence the rate of polymerization.[1] While extensive, direct comparative studies under identical conditions are limited in publicly available literature, trends can be inferred from research on individual and structurally similar monomers.[2]

For instance, the polymerization of N,N-disubstituted acrylamides often exhibits different reactivity profiles compared to their N-monosubstituted counterparts due to these steric and electronic influences.[2] The choice of polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), further modulates these kinetic profiles, offering control over molecular weight and dispersity.[3][4]

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the polymerization of various n-alkylacrylamides, compiled from multiple studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions such as solvent, temperature, and initiator concentration across different research efforts.

Table 1: Polymerization Kinetics of Various n-Alkylacrylamides

MonomerPolymerization MethodInitiator/CatalystSolventTemperature (°C)Observations on KineticsReference
AcrylamideFree RadicalPotassium PersulfateWaterVariedMonomer conversion follows first-order decay.[5][5]
N-Isopropylacrylamide (NIPAAm)RAFTCMDBNot SpecifiedNot SpecifiedPolymerization shows living characteristics with a linear relationship between Mn and conversion.
N,N-Dimethylacrylamide (DMA)ATRPCuCl/LigandToluene/WaterVariedFast reaction rates observed in water (<1 min for 100% conversion).[6][6]
N,N-DiethylacrylamideRAFTCyanoisopropyl dithiobenzoateToluene80High efficiency with a very short induction period.[7][7]
N-Acryloyl Morpholine (NAM)RAFTtBDB/AIBNNot Specified60-90Kinetics are strongly influenced by temperature and the [CTA]/[AIBN] ratio.[8][8]
Methylated AcrylamidesRadicalNot SpecifiedAqueous15-80Propagation rate coefficient (kp) decreases with increasing monomer concentration.[9][9]

Table 2: Effect of Experimental Parameters on RAFT Polymerization of N-Acryloyl Morpholine

Parameter VariedEffect on KineticsObservationsReference
TemperatureIncreased temperature (60 to 90 °C)Improved control over molecular weight and polydispersity index (PDI).[8]
[CTA]/[AIBN] RatioIncreased ratio (3.3 to 10)Improved molecular weight control. A further increase to 20 led to a loss of control.[8]
Monomer ConcentrationVariedLesser influence on kinetics compared to temperature and [CTA]/[AIBN] ratio.[8]

Experimental Protocols

A generalized methodology for studying the polymerization kinetics of n-alkylacrylamides is outlined below. Specific parameters should be optimized for each monomer and polymerization technique.

Materials:
  • n-Alkylacrylamide monomer (e.g., N-isopropylacrylamide)

  • Initiator (e.g., AIBN for RAFT, Potassium Persulfate for free radical)

  • Chain Transfer Agent (CTA) for RAFT (e.g., tert-butyl dithiobenzoate)

  • Solvent (e.g., Dioxane, Toluene, Water)

  • Inhibitor remover (if necessary)

  • Nitrogen or Argon gas for deoxygenation

Equipment:
  • Schlenk line or glovebox for inert atmosphere

  • Reaction vessel with magnetic stirrer and temperature control (oil bath)

  • Syringes for sampling

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monomer conversion analysis

  • Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure for RAFT Polymerization:
  • Monomer Purification: Pass the monomer through a column of basic alumina to remove any inhibitor.

  • Reaction Setup: A known amount of monomer, CTA, and solvent are added to a reaction vessel.

  • Deoxygenation: The reaction mixture is subjected to several freeze-pump-thaw cycles or sparged with an inert gas (N2 or Ar) to remove dissolved oxygen, which can inhibit polymerization.[10]

  • Initiation: The initiator, dissolved in a small amount of deoxygenated solvent, is added to the reaction mixture at the desired reaction temperature to start the polymerization.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals using a degassed syringe.

  • Analysis:

    • Monomer Conversion: The samples are analyzed by GC or HPLC to determine the remaining monomer concentration, from which the conversion is calculated.

    • Molecular Weight and Polydispersity: The polymer is isolated from the sample (e.g., by precipitation in a non-solvent) and analyzed by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10]

  • Kinetic Plots: The data is used to generate kinetic plots, such as conversion versus time and ln([M]0/[M]) versus time, to determine the polymerization rate.

Visualizing the Process

To better understand the experimental workflow and the fundamental steps of controlled radical polymerization, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Monomer, CTA, Solvent) Monomer_Purification->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw/Inert Gas) Reaction_Setup->Deoxygenation Initiation Initiation (Add Initiator at T) Deoxygenation->Initiation Sampling Time-based Sampling Initiation:e->Sampling:w Conversion_Analysis Conversion Analysis (GC/HPLC) Sampling->Conversion_Analysis MW_Analysis Molecular Weight Analysis (GPC) Sampling->MW_Analysis Kinetic_Plots Kinetic Data Plotting Conversion_Analysis->Kinetic_Plots MW_Analysis->Kinetic_Plots

Caption: Experimental workflow for studying polymerization kinetics.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_termination Termination Initiator Initiator Initiator Radical (I•) Initiator Radical (I•) Initiator->Initiator Radical (I•) Decomposition Propagating Radical (P•) Propagating Radical (P•) Initiator Radical (I•)->Propagating Radical (P•) + Monomer (M) Intermediate Radical Intermediate Radical Propagating Radical (P•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer Propagating Radical (P•)->Dead Polymer + P• Dormant Polymer Dormant Polymer Intermediate Radical->Dormant Polymer Fragmentation New Propagating Radical (R•) New Propagating Radical (R•) Intermediate Radical->New Propagating Radical (R•) Fragmentation Dormant Polymer->Intermediate Radical + P• (Reactivation) New Propagating Radical (P'•) New Propagating Radical (P'•) New Propagating Radical (R•)->New Propagating Radical (P'•) + M New Propagating Radical (P'•)->Intermediate Radical Chain Growth

Caption: Key steps in RAFT polymerization.

References

A Comparative Guide to Validating the Lower Critical Solution Temperature of N-Propylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thermoresponsive polymers, the accurate determination of the Lower Critical Solution Temperature (LCST) is paramount. This property dictates the temperature at which a polymer solution undergoes a phase transition from a soluble to an insoluble state, a critical parameter for applications such as targeted drug delivery and tissue engineering.[1] This guide provides a comparative overview of common analytical techniques for validating the LCST of n-propylacrylamide (PNPAm) copolymers, presenting supporting experimental data and detailed methodologies.

Comparison of Analytical Methods for LCST Determination

The selection of an appropriate method for LCST determination depends on the specific requirements of the study, including the nature of the sample, the desired precision, and the type of information sought. The three most prevalent techniques are turbidimetry (often performed with a UV-Vis spectrophotometer), Differential Scanning Calorimetry (DSC), and Dynamic Light Scattering (DLS).[1]

Method Principle Information Obtained Advantages Disadvantages
Turbidimetry (UV-Vis) Measures the change in light transmittance or absorbance as the polymer solution becomes turbid upon phase separation.[1]Cloud point (Tcp), often taken as the LCST for a given concentration.[1][2]Simple, widely available, requires small sample volumes.[1]Sensitive to insoluble impurities; the definition of Tcp can be subjective (e.g., onset, 50% transmittance).[2][3]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with the endothermic dehydration process during the LCST transition.[1][4]Enthalpy (ΔH) and entropy (ΔS) of the phase transition, providing thermodynamic insights.[5]Provides thermodynamic data; less affected by insoluble particles than turbidimetry.[6]May require higher polymer concentrations; can be less sensitive for polymers with a broad transition.[7]
Dynamic Light Scattering (DLS) Measures the change in the hydrodynamic radius of polymer chains as they aggregate above the LCST.[1]Onset of aggregation, changes in particle size distribution.Highly sensitive to the formation of aggregates.[1]Can be influenced by dust or other particulates; requires careful sample preparation.

Comparative LCST Data of this compound and Related Copolymers

The LCST of a thermoresponsive polymer can be precisely tuned by copolymerization. Incorporating hydrophilic comonomers generally increases the LCST, while hydrophobic comonomers tend to decrease it.[8] The following table summarizes LCST values for various N-substituted acrylamide copolymers.

Polymer/Copolymer Comonomer Molar Ratio LCST (°C) Reference
Poly(N-isopropylacrylamide) (PNIPAM)-Homopolymer~32[5][9]
Poly(N-isopropylmethacrylamide) (PNIPMAAm)-Homopolymer~42[5]
Poly(NIPAAm-co-NIPMAAm)N-isopropylmethacrylamide51:49~36.8[5]
Poly(N,N-diethylacrylamide) (PDEA)-Homopolymer~32.2[4]
Poly(DEA-co-EA)N-ethylacrylamide6:432-33[4]
P(NIPAAm-co-NHMAAm)N-hydroxymethyl acrylamideVaries35-65[10]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible LCST data.

Turbidimetry using UV-Vis Spectrophotometry

This is the most common method for determining the cloud point (Tcp), which is an approximation of the LCST at a specific concentration.[1]

  • Sample Preparation : Prepare a polymer solution in the desired solvent (typically deionized water) at a known concentration (e.g., 10 mg/mL).[11] Ensure the polymer is fully dissolved, using gentle agitation if necessary.[1]

  • Instrumentation : Use a UV-Vis spectrophotometer equipped with a Peltier device for precise temperature control.[1]

  • Measurement :

    • Place the polymer solution in a cuvette in the sample holder and a reference cuvette with the pure solvent in the reference holder.[1]

    • Equilibrate the system at a temperature below the expected LCST.

    • Increase the temperature at a constant rate (e.g., 0.5 °C/min).[2][11]

    • Record the transmittance or absorbance at a fixed wavelength (e.g., 500-700 nm) at regular temperature intervals.[8][12]

  • Data Analysis : Plot the transmittance or absorbance as a function of temperature. The LCST is often defined as the temperature at which the transmittance is 50% of its initial value.[2][8]

Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic characterization of the LCST transition.[1]

  • Sample Preparation : Accurately weigh a specific amount of the polymer solution into a DSC pan. Hermetically seal the pan to prevent solvent evaporation.[1] Prepare a reference pan with the same amount of pure solvent.

  • Instrumentation : Place the sample and reference pans in the DSC instrument.[1]

  • Measurement :

    • Equilibrate the system at a temperature below the expected LCST.[1]

    • Heat the sample at a constant rate (e.g., 1-10 °C/min).[1]

    • Record the differential heat flow between the sample and reference pans.[1]

  • Data Analysis : Plot the heat flow versus temperature. The LCST is typically determined from the onset or the peak of the endothermic transition.[6]

Experimental Workflow for LCST Validation

The following diagram illustrates the logical flow for validating the LCST of this compound copolymers using the described techniques.

LCST_Validation_Workflow cluster_prep Sample Preparation cluster_methods LCST Determination Methods cluster_analysis Data Analysis & Interpretation cluster_output Final Validation Prep Prepare Polymer Solution (e.g., 10 mg/mL in DI water) Turbidimetry Turbidimetry (UV-Vis) Prep->Turbidimetry DSC Differential Scanning Calorimetry (DSC) Prep->DSC DLS Dynamic Light Scattering (DLS) Prep->DLS Analysis_Turb Plot Transmittance vs. Temp Determine Cloud Point (Tcp) Turbidimetry->Analysis_Turb Analysis_DSC Plot Heat Flow vs. Temp Determine Transition Temp & Enthalpy DSC->Analysis_DSC Analysis_DLS Plot Hydrodynamic Radius vs. Temp Determine Onset of Aggregation DLS->Analysis_DLS Result Validated LCST Analysis_Turb->Result Analysis_DSC->Result Analysis_DLS->Result

Caption: Workflow for LCST validation of copolymers.

By selecting the appropriate analytical method and adhering to standardized protocols, researchers can confidently and accurately validate the LCST of this compound copolymers, enabling the development of advanced and effective smart materials for a range of biomedical applications.

References

A Researcher's Guide to Cross-Linker Selection for N-propylacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of cross-linker is a critical determinant of N-propylacrylamide (NNPAM) hydrogel properties. This guide provides a comparative analysis of common cross-linkers, supported by experimental data, to inform the selection process for applications ranging from drug delivery to tissue engineering.

The three-dimensional network structure of a hydrogel, which dictates its mechanical strength, swelling behavior, and therapeutic agent release profile, is fundamentally controlled by the cross-linking agent used during polymerization. This guide explores the impact of various cross-linkers on the performance of NNPAM hydrogels, a class of thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST), causing them to undergo a phase transition from a swollen to a collapsed state with increasing temperature.

Comparative Analysis of Common Cross-Linkers

The selection of a cross-linker directly influences the hydrogel's network density and architecture. Here, we compare several commonly employed cross-linkers, detailing their effects on key hydrogel characteristics.

Standard Divinyl Cross-Linkers: N,N'-methylenebis(acrylamide) (MBA) and Ethylene Glycol Dimethacrylate (EGDMA)

N,N'-methylenebis(acrylamide), often referred to as MBA or BIS, is a widely used cross-linker due to its structural similarity to acrylamide monomers.[1][2][3] Ethylene glycol dimethacrylate (EGDMA) offers a more hydrophobic and flexible alternative.[4][5]

Molecular simulations have shown that while both MBA and EGDMA-cross-linked hydrogels exhibit a similar onset temperature for their LCST, the degree of swelling and pore size distribution are significantly affected by the cross-linker type.[4] Hydrogels cross-linked with the longer and more flexible EGDMA chains tend to exhibit a greater degree of structural change.[4]

Biodegradable Cross-Linkers: Poly(β-amino ester) (PBAE)

For applications requiring controlled degradation, such as drug delivery and tissue engineering, biodegradable cross-linkers are essential. Poly(β-amino esters) (PBAEs) represent a promising class of biodegradable cross-linkers.[1] Studies comparing PBAE-cross-linked hydrogels with those cross-linked with the conventional MBA have demonstrated significant improvements in compressive strength and swelling ratios with PBAE.[1] For instance, PBAE-cross-linked hydrogels can exhibit a much tougher structure with higher compressive modulus values compared to their MBA-cross-linked counterparts.[1]

Alkyl-Diamine Cross-Linkers

The length of the alkyl chain in diamine cross-linkers has been shown to strongly influence the gelation reaction and the swelling behavior of poly(N-alkylacrylamide) hydrogels.[6][7][8] Longer alkyl chain cross-linkers can induce faster gelation and lead to a decrease in the swelling degree and the response temperature in water.[6][8] This is attributed to the increased hydrophobicity imparted by the longer alkyl chains.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of NNPAM hydrogels with different cross-linkers.

Table 1: Comparison of Mechanical and Swelling Properties of PNIPAM Hydrogels with MBA and PBAE Cross-linkers

Cross-linker TypeCross-linker Ratio (wt%)Compressive Strength (MPa)Swelling Ratio (g/g)
MBA10.424-
MBA30.512-
PBAE (N/T5/1)11.07469.44

Data adapted from a study on PNIPAM hydrogels, which are structurally similar to NNPAM hydrogels. The PBAE cross-linker demonstrated a significant improvement in compressive strength.[1]

Table 2: Effect of Diamine Cross-linker Chain Length on Swelling Degree of PNIPAAm Gels in Water

Diamine Cross-linker (Number of Methylene Units)Swelling Degree (at 25°C)
2~18
4~12
6~11
8~10
10~9
12~8

Data adapted from a study on PNIPAAm gels showing that increasing the alkyl chain length of the diamine cross-linker decreases the swelling degree.[6][8]

Experimental Protocols

General Synthesis of NNPAM Hydrogels via Free-Radical Polymerization

This protocol describes a typical method for synthesizing NNPAM hydrogels. The specific amounts of monomer, cross-linker, and initiator can be adjusted to achieve desired properties.

Materials:

  • This compound (NNPAM) monomer

  • Cross-linking agent (e.g., MBA, EGDMA, PBAE)

  • Initiator (e.g., Ammonium persulfate, APS)

  • Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Solvent (e.g., Deionized water)

Procedure:

  • Dissolve the NNPAM monomer and the desired amount of cross-linker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) to the solution and mix thoroughly.

  • Add the catalyst (TEMED) to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specified time until the hydrogel is fully formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until the hydrogel reaches equilibrium swelling.

Characterization of Hydrogel Properties
  • Swelling Ratio: The equilibrium swelling ratio (ESR) is determined by immersing the dried hydrogel in deionized water at a specific temperature until a constant weight is achieved. The ESR is calculated using the formula: ESR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: The mechanical properties, such as compressive strength and storage modulus, are typically measured using a mechanical tester (e.g., a universal testing machine or a rheometer). For compressive testing, a cylindrical hydrogel sample is compressed at a constant rate, and the stress-strain curve is recorded. The storage modulus (G'), which represents the elastic response of the hydrogel, can be determined using oscillatory rheology.

Visualizing the Cross-Linker Selection Process

The following diagrams illustrate the chemical structures of common cross-linkers, the polymerization workflow, and a logical guide for selecting an appropriate cross-linker.

G cluster_0 Common Cross-linker Structures MBA N,N'-methylenebis(acrylamide) (MBA) EGDMA Ethylene Glycol Dimethacrylate (EGDMA) PBAE Poly(β-amino ester) (PBAE) Diamine Alkyl Diamine

Caption: Chemical structures of common cross-linkers for NNPAM hydrogels.

G Monomer NNPAM Monomer + Cross-linker Solvent Dissolve in Solvent Monomer->Solvent Initiator Add Initiator (e.g., APS) Solvent->Initiator Catalyst Add Catalyst (e.g., TEMED) Initiator->Catalyst Polymerization Polymerization Catalyst->Polymerization Purification Purification (Swelling in DI Water) Polymerization->Purification Hydrogel Characterized Hydrogel Purification->Hydrogel

Caption: Experimental workflow for NNPAM hydrogel synthesis.

G Start Application Requirement? Degradable Biodegradable? Start->Degradable Mechanical High Mechanical Strength? Degradable->Mechanical No PBAE Choose PBAE or other biodegradable cross-linker Degradable->PBAE Yes Swelling Control Swelling? Mechanical->Swelling No MBA_EGDMA Consider high concentration of MBA or PBAE Mechanical->MBA_EGDMA Yes Diamine Vary alkyl chain length of diamine cross-linker Swelling->Diamine Yes Standard Use standard cross-linker (MBA, EGDMA) Swelling->Standard No

Caption: Logical guide for cross-linker selection based on application needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for n-Propylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of n-Propylacrylamide, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)

Data sourced from multiple safety data sheets.

Step-by-Step Disposal Procedures for this compound Waste

The primary principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Unpolymerized this compound: All solutions and materials contaminated with unpolymerized this compound must be collected as hazardous waste.[2]

    • Use a designated, leak-proof, and shatter-proof container.

    • Ensure the container is compatible with this compound.

    • Do not mix with other incompatible waste streams.[3]

  • Polymerized this compound: Once fully polymerized, polyacrylamide is generally considered non-toxic and may be disposed of as regular solid waste.[2] However, it is crucial to ensure polymerization is complete. If there is any doubt, treat it as hazardous waste.

Step 2: Labeling of Waste Containers

  • Clearly label the hazardous waste container with "Hazardous Waste" and "this compound".[3][4]

  • Include the date when the waste was first added to the container.

  • Ensure the label is legible and securely attached.

Step 3: Storage of Hazardous Waste

  • Store the waste container in a designated, well-ventilated, and secure area.

  • Keep the container closed except when adding waste.[3]

  • Use secondary containment to prevent spills.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

Step 5: Decontamination of Labware

  • Disposable Labware: Contaminated disposable items such as gloves, pipettes, and paper towels should be placed in the designated hazardous waste container for this compound.[2]

  • Reusable Labware: Decontaminate glassware and other reusable items thoroughly.

    • The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.[3]

    • Wash with an appropriate solvent and then with soap and water.[2]

Disposal Workflow Diagram

cluster_waste_generation Waste Generation cluster_decision Waste Characterization cluster_disposal_path Disposal Pathways cluster_final_disposal Final Disposal A This compound Waste Generated B Is the waste fully polymerized? A->B C Collect as Hazardous Waste (Unpolymerized or uncertain) B->C No / Uncertain D Dispose as Non-Hazardous Solid Waste (Fully Polymerized) B->D Yes E Label and Store Securely C->E G Dispose in Regular Lab Trash D->G F Contact Licensed Disposal Service for Incineration E->F

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling n-Propylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of n-Propylacrylamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required personal protective equipment.

PPE CategorySpecification
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.
Hand Protection Nitrile gloves are required. It is recommended to use double layers of nitrile gloves when handling the solid powder or concentrated solutions.[1]
Body Protection A fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[2]

Glove Compatibility and Breakthrough Time

The selection of appropriate gloves is critical to prevent skin exposure. The following table provides breakthrough time data for acrylamide solutions, which can serve as a guide for this compound.

Glove MaterialChemical ConcentrationBreakthrough Time (minutes)
Nitrile40% Acrylamide>480

Source: Starlab Group Chemical Breakthrough Times[3]

II. Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

Step-by-Step Handling Procedure:

  • Designated Area: All work with this compound, especially in its powder form, must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. Cover the work surface with absorbent bench paper to contain any potential spills.

  • Weighing: When weighing solid this compound, do so within the fume hood. Use anti-static weigh boats to minimize the dispersal of powder.

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing and aerosol generation. Keep containers covered as much as possible.

  • Post-Handling: After handling, wipe down the designated work area with a decontaminating solution (e.g., a mild detergent and water).[2] Dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Designate and Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Solid this compound prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Safe Handling Workflow for this compound

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

  • Unpolymerized this compound: All unpolymerized this compound, whether in solid or liquid form, is considered hazardous waste.[1][2][4]

    • Solid Waste: Collect all contaminated solid materials, including weigh boats, contaminated gloves, and bench paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing unpolymerized this compound in a designated hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Polymerized this compound: Once this compound has been fully polymerized into a gel, it is considered non-hazardous and can typically be disposed of in the regular laboratory trash, provided it has not been contaminated with other hazardous materials.[1][4][5]

  • Contaminated Gels: If the polymerized gel has been exposed to other hazardous chemicals (e.g., ethidium bromide), it must be disposed of as hazardous waste.[4]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department.

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Path waste_source This compound Waste unpolymerized Unpolymerized (Hazardous) waste_source->unpolymerized polymerized Polymerized (Non-Hazardous) waste_source->polymerized contaminated_gel Contaminated Gel (Hazardous) waste_source->contaminated_gel ehs_disposal EHS Hazardous Waste Disposal unpolymerized->ehs_disposal regular_trash Regular Lab Trash polymerized->regular_trash contaminated_gel->ehs_disposal

Disposal Workflow for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Propylacrylamide
Reactant of Route 2
Reactant of Route 2
n-Propylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.